molecular formula C6H4FIN2O2 B1304778 2-Fluoro-4-iodo-6-nitroaniline CAS No. 517920-73-9

2-Fluoro-4-iodo-6-nitroaniline

Cat. No.: B1304778
CAS No.: 517920-73-9
M. Wt: 282.01 g/mol
InChI Key: YXIIZLLZNKTXHB-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-nitroaniline is a useful research compound. Its molecular formula is C6H4FIN2O2 and its molecular weight is 282.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIIZLLZNKTXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379071
Record name 2-fluoro-4-iodo-6-nitroaniline
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Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-73-9
Record name Benzenamine, 2-fluoro-4-iodo-6-nitro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-iodo-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-6-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogen atoms on a benzene ring, provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the preparation of pharmacologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid.[1] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and comparison with structurally related molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluoro-4-iodoaniline2-Fluoro-4-nitroaniline
CAS Number 517920-73-9[1]29632-74-4[2]369-35-7
Molecular Formula C₆H₄FIN₂O₂[1]C₆H₅FIN[2]C₆H₅FN₂O₂
Molecular Weight 282.01 g/mol [3]237.01 g/mol [2]156.11 g/mol
Appearance Yellow crystal powder[1]Off-white to brown powder[4]Brown powder
Melting Point Not available55-57 °C[2]Not available
Boiling Point 333.2±42.0 °C (Predicted)[1]259 °C[4]Not available
Solubility Not availableInsoluble in water[2]Not available

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum would likely show two aromatic protons, each exhibiting splitting patterns influenced by the adjacent fluorine and other substituents. The chemical shifts would be in the aromatic region, deshielded by the electron-withdrawing nitro group. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F, C-I, and C-N bond vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 282). The isotopic pattern of iodine would be observable.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common strategy would involve the nitration of a pre-functionalized aniline derivative.

A potential synthetic pathway is the nitration of 2-fluoro-4-iodoaniline. This reaction would need to be carefully controlled to achieve the desired regioselectivity, placing the nitro group ortho to the fluorine and para to the iodine.

Synthesis 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline This compound This compound 2-Fluoro-4-iodoaniline->this compound Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->this compound

Figure 1: Proposed synthesis of this compound.

Reactivity:

The reactivity of this compound is dictated by its diverse functional groups:

  • Amino Group: The primary amine is a versatile functional handle. It can undergo diazotization followed by various substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents. It can also participate in nucleophilic substitution and condensation reactions to form amides, ureas, and other derivatives.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, providing a pathway to diamino-substituted aromatic compounds. This transformation is crucial in many synthetic strategies.

  • Halogen Atoms (Fluorine and Iodine): The fluorine and iodine atoms offer opportunities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. The iodine atom is generally more reactive in these transformations than the fluorine atom.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary significance of this compound in drug discovery lies in its role as a key intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The strategic placement of its functional groups allows for the construction of the core scaffolds of many targeted therapies.

A prominent example is the synthesis of Trametinib , a selective MEK1 and MEK2 inhibitor used in the treatment of various cancers.[5] While this compound itself is not a direct precursor, its reduced form, 2-fluoro-4-iodoaniline , is a crucial starting material.[5][6] The synthesis of Trametinib highlights the importance of this structural motif.

Illustrative Synthetic Workflow in the Context of Trametinib:

The synthesis of Trametinib involves the construction of a substituted pyrido[2,3-d]pyrimidine core. The 2-fluoro-4-iodophenylamino moiety, derived from 2-fluoro-4-iodoaniline, is a critical component of the final drug structure.[7]

Trametinib_Synthesis A 2-Fluoro-4-iodoaniline B Urea Formation A->B C N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea B->C D Cyclization with Pyridotrione derivative C->D E Trametinib Core Structure D->E F Further Functionalization E->F G Trametinib F->G

Figure 2: Conceptual workflow for the role of the 2-fluoro-4-iodoaniline moiety in the synthesis of Trametinib.

The presence of the fluorine atom can enhance the binding affinity of the drug to its target protein and improve its metabolic stability.[3] The iodine atom serves as a handle for further chemical modifications or for the introduction of radioisotopes for imaging studies.[8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[9]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures with potential therapeutic applications. The demonstrated importance of the structurally related 2-fluoro-4-iodoaniline in the synthesis of the kinase inhibitor Trametinib underscores the significance of this class of compounds in modern drug discovery. As the demand for novel and effective targeted therapies continues to grow, the utility of this compound and its derivatives is likely to expand, making it a key intermediate for the development of next-generation pharmaceuticals.

References

  • Sethi, M. K., Mahajan, S., Mara, B., Veera, U., Nimmagadda, A., & Chakraborty, P. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre. [Link]

  • apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. [Link]

  • Peko, K., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. [Link]

  • ACS Publications. (2016). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. [Link]

  • LOCKSS. (n.d.). THE FOUR 6-HALO-7-NITROQUINOXALINES. [Link]

  • Academic Journals. (2011). Schiff base liquid crystals with terminal iodo group: Synthesis and thermotropic properties. International Journal of the Physical Sciences. [Link]

  • ACS Publications. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Organic Letters. [Link]

  • ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

Sources

"2-Fluoro-4-iodo-6-nitroaniline" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist
Date: February 7, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated and nitrated aromatic amine that serves as a critical building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its reactivity through a detailed synthetic protocol for a key pharmaceutical intermediate, and discuss its broader applications in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The precise arrangement of different functional groups on the aniline ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the molecule's reactivity and its potential as a drug candidate. This compound is a prime example of a strategically functionalized starting material. The presence of an amine group for nucleophilic attack or diazotization, a nitro group which can be reduced for further derivatization, and two different halogen atoms (fluorine and iodine) at specific positions, offers a rich chemical handle for diverse synthetic transformations.[1] Aromatic nitro compounds, in particular, play a significant role in the synthesis of numerous drugs.

Physicochemical and Structural Properties

The molecular architecture of this compound is key to its utility. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, influencing its reactivity in substitution reactions. The iodine atom provides a site for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 282.01 g/mol [2][3]
Molecular Formula C₆H₄FIN₂O₂[2][3][4]
CAS Number 517920-73-9[2][3][4]
Appearance Solid, yellow crystal powder[4]
Purity Typically ≥98%[2][4]
Boiling Point 333.2±42.0 °C (Predicted)[4]
Density 2.172 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, sealed in a dry environment[4]

The interplay of these functional groups makes this compound a versatile precursor in multi-step synthetic pathways.

Synthesis and Reactivity: A Case Study in Pharmaceutical Intermediate Synthesis

While the direct synthesis of this compound is a specialized process, its application in the synthesis of advanced pharmaceutical intermediates highlights its practical value. A closely related compound, 2-fluoro-4-nitroaniline, is utilized in a scalable, two-step process to create a key intermediate for the potent anti-tuberculosis drug candidate, TBI-223.[1][5] This process demonstrates the typical reactivity of the amine group in such scaffolds.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a demonstrated synthesis utilizing a related aniline and illustrates a common synthetic application.[5]

Objective: To synthesize a key spirocyclic intermediate via N-alkylation of a substituted aniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_Fluoro_4_nitroaniline 2-Fluoro-4-nitroaniline Alkylation Alkylation 2_Fluoro_4_nitroaniline->Alkylation BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) BBMO->Alkylation NaOH NaOH (aq) NaOH->Alkylation Solvent Solvent Solvent->Alkylation Heat Heat Heat->Alkylation Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Alkylation->Product

Caption: Synthetic route to a key TBI-223 intermediate.

Materials:

  • 2-Fluoro-4-nitroaniline (1.0 equivalent)

  • 3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equivalents)

  • Sodium hydroxide (NaOH), 50 wt % solution in water

  • Appropriate organic solvent (e.g., determined through optimization)

  • Optional catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI)

Procedure:

  • Vessel Charging: To a suitable reaction vessel, add 2-fluoro-4-nitroaniline and the chosen solvent.[5]

  • Reagent Addition: Add 3,3-bis(bromomethyl)oxetane to the mixture.[5]

  • Reaction Initiation: Begin stirring and heat the reaction mixture to the desired temperature. The aqueous sodium hydroxide is then added. The use of a strong base like NaOH is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to facilitate the alkylation reaction.

  • Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to ensure the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic product is isolated. This typically involves extraction and washing steps to remove inorganic salts and unreacted starting materials.

  • Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

This synthetic approach showcases a direct, protecting-group-free alkylation, which is highly desirable in industrial applications for its efficiency and cost-effectiveness.[5]

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules with potential pharmacological activity.[1][5] The nitro group can be reduced to an amine, which can then be further functionalized, for instance, by forming amides or participating in coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom is an excellent handle for introducing molecular complexity via cross-coupling reactions like Suzuki or Sonogashira couplings.

The application of a similar precursor in the synthesis of the anti-tuberculosis candidate TBI-223 underscores the importance of such fluorinated nitroanilines in addressing critical global health challenges.[1]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling of this compound is paramount.

Hazard Identification

The compound is classified with the following hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • Harmful if inhaled.[2]

  • May cause respiratory irritation.[2]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with the powder directly.

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.[6][7]

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Do not breathe dust.[6][8]

  • Wash hands thoroughly after handling.[2]

  • Store in a cool, dry place in a tightly sealed container.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the material safety data sheet (MSDS) before use.[6][7][8][9][10]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher or scientist aiming to incorporate this potent building block into their synthetic strategies.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem. Retrieved from [Link]

  • Kletskov, A. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4965. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the strategic importance of well-defined molecular scaffolds cannot be overstated. These foundational structures serve as the starting point for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, halogenated and nitrated anilines have emerged as particularly valuable due to their versatile reactivity and their ability to modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This guide provides a comprehensive technical overview of 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate whose unique substitution pattern has made it a cornerstone in the synthesis of targeted therapeutics. As a Senior Application Scientist, my aim is to present not just the "what" but the "why"—elucidating the chemical logic and strategic considerations that make this compound a subject of significant interest for researchers in medicinal chemistry and process development.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aniline derivative with the chemical formula C₆H₄FIN₂O₂. Its structure is characterized by an aniline core bearing a fluorine atom and a nitro group ortho to the amino group, and an iodine atom in the para position.

Chemical Structure:

Chemical structure of this compound

The strategic placement of these three distinct functional groups—a nucleophilic amine, and electron-withdrawing fluorine, nitro, and iodine groups—creates a molecule with a unique electronic and steric profile, predisposing it to a range of selective chemical transformations.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 517920-73-9
Molecular Formula C₆H₄FIN₂O₂
Molecular Weight 282.01 g/mol
Appearance Yellow to brown solid/powder
Predicted Boiling Point 333.2 ± 42.0 °C
Predicted pKa -2.68 ± 0.25
Storage Sealed in dry, 2-8°C

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established principles of aromatic chemistry, a logical and efficient synthetic route involves the nitration of a readily available precursor, 2-fluoro-4-iodoaniline. The directing effects of the substituents on the aniline ring are key to the success of this transformation.

The amino group is a powerful ortho-, para-director and activating group. The fluorine and iodine atoms are also ortho-, para-directors but are deactivating. In this case, the strong activating effect of the amino group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is blocked by the iodine atom, and one ortho position is occupied by the fluorine atom, the nitration is expected to occur at the other vacant ortho position (C6).

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate in the development of advanced pharmaceutical compounds. The synthesis is designed for researchers, scientists, and professionals in drug development, focusing on a logical, multi-step approach commencing from the readily available precursor, 2-fluoroaniline. This document elucidates the causal reasoning behind the experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for each reaction, including amino group protection, nitration, iodination, and deprotection, are provided. The guide is supplemented with visual diagrams of the synthesis pathway and quantitative data tables for practical laboratory application.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and two halogen atoms (fluorine and iodine), makes it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of novel molecular scaffolds with potential therapeutic applications.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the final product. The chosen pathway begins with 2-fluoroaniline and proceeds through a series of electrophilic aromatic substitution reactions. The order of these reactions is dictated by the directing effects of the substituents on the aromatic ring.

The amino group (-NH₂) is a strongly activating ortho-, para-director, while the fluoro group (-F) is a deactivating ortho-, para-director. The nitro group (-NO₂) is a strongly deactivating meta-director. To achieve the desired 2,4,6-substitution pattern, it is crucial to modulate the reactivity of the starting material and introduce the substituents in a specific order.

The proposed synthesis pathway is as follows:

  • Protection of the Amino Group: The highly reactive amino group of 2-fluoroaniline is first protected by acetylation to form N-(2-fluorophenyl)acetamide. This prevents unwanted side reactions during nitration and helps to direct the incoming nitro group to the desired position.[1][2][3][4][5]

  • Nitration: The N-(2-fluorophenyl)acetamide is then nitrated to introduce the nitro group at the 4-position, yielding N-(2-fluoro-4-nitrophenyl)acetamide. The acetamido group directs the nitration primarily to the para position.

  • Iodination: The subsequent iodination introduces the iodine atom at the 6-position, resulting in N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide. The acetamido and fluoro groups direct the iodine to the available ortho position.

  • Deprotection of the Amino Group: Finally, the acetyl protecting group is removed by hydrolysis to yield the target molecule, this compound.

This strategic sequence ensures the desired isomer is obtained with high selectivity.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway Start 2-Fluoroaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-(2-Fluorophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 N-(2-Fluoro-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Iodination Intermediate2->Step3 Intermediate3 N-(2-Fluoro-4-iodo-6-nitrophenyl)acetamide Step3->Intermediate3 Step4 Step 4: Hydrolysis (Deprotection) Intermediate3->Step4 End This compound Step4->End

Caption: A four-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for each stage of the synthesis.

Step 1: Synthesis of N-(2-Fluorophenyl)acetamide (Protection)

Causality: The acetylation of the amino group is a critical first step to reduce its high reactivity and to control the regioselectivity of the subsequent nitration step. The bulky acetyl group also sterically hinders substitution at the ortho positions, favoring the para position for the incoming nitro group.[1][3][4][5]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Fluoroaniline111.1211.1 g0.1
Acetic Anhydride102.0912.2 g (11.3 mL)0.12
Glacial Acetic Acid60.0550 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.1 g (0.1 mol) of 2-fluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 12.2 g (0.12 mol) of acetic anhydride to the solution with stirring.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Allow the mixture to cool to room temperature and then pour it into 250 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-fluorophenyl)acetamide.

Step 2: Synthesis of N-(2-Fluoro-4-nitrophenyl)acetamide (Nitration)

Causality: The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The acetamido group is an ortho-, para-director, and due to steric hindrance from the acetyl group, the para-product is predominantly formed.[6]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-(2-Fluorophenyl)acetamide153.1515.3 g0.1
Concentrated Sulfuric Acid98.0840 mL-
Concentrated Nitric Acid63.017.0 mL~0.11

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.3 g (0.1 mol) of N-(2-fluorophenyl)acetamide to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 7.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid from the dropping funnel, keeping the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from ethanol to yield pure N-(2-fluoro-4-nitrophenyl)acetamide.

Step 3: Synthesis of N-(2-Fluoro-4-iodo-6-nitrophenyl)acetamide (Iodination)

Causality: The iodination of the nitrated intermediate is another electrophilic aromatic substitution. The acetamido and fluoro groups are ortho-, para-directing, while the nitro group is meta-directing. The position 6 is ortho to the activating acetamido group and meta to the deactivating nitro group, making it the most favorable site for iodination. A suitable iodinating agent like iodine monochloride or N-iodosuccinimide is used.[7][8][9]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-(2-Fluoro-4-nitrophenyl)acetamide198.1419.8 g0.1
Iodine Monochloride (ICl)162.3617.9 g0.11
Glacial Acetic Acid60.05100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 19.8 g (0.1 mol) of N-(2-fluoro-4-nitrophenyl)acetamide in 100 mL of glacial acetic acid.

  • Slowly add a solution of 17.9 g (0.11 mol) of iodine monochloride in 20 mL of glacial acetic acid to the reaction mixture with stirring.

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide.

Step 4: Synthesis of this compound (Deprotection)

Causality: The final step involves the hydrolysis of the amide bond to deprotect the amino group. This is typically achieved by heating the acetylated compound in the presence of a strong acid or base. Acid-catalyzed hydrolysis is commonly employed.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-(2-Fluoro-4-iodo-6-nitrophenyl)acetamide324.0432.4 g0.1
Concentrated Hydrochloric Acid36.4650 mL-
Ethanol46.07100 mL-

Protocol:

  • In a 250 mL round-bottom flask, suspend 32.4 g (0.1 mol) of N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide in 100 mL of ethanol.

  • Add 50 mL of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing a strategic sequence of protection, nitration, iodination, and deprotection, the target molecule can be synthesized with high regioselectivity. The detailed protocols and the underlying scientific rationale provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Stavber, S., Jereb, M., & Zupan, M. (2002). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 7(9), 657-668. [Link]

  • Chemia Co., Ltd. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.[Link]

  • ResearchGate. (n.d.). Iodination of vanillin experiment investigating regioselectivity. [Link]

  • Trammell, G. L. (1986). Iodination of Aniline. Journal of Chemical Education, 63(10), 923. [Link]

  • ChemEd X. (n.d.). Iodination of Aniline. [Link]

  • Journal of Chemical Education. (2024, October 21). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Google Patents. (n.d.).
  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?[Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

  • YouTube. (2015, February 23). Protection of Aniline Derivatives. [Link]

  • Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration?[Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?[Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. [Link]

Sources

A Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-6-nitroaniline, a highly functionalized aromatic compound with significant potential as a building block in modern drug discovery and development. Its unique molecular architecture, featuring four distinct and strategically positioned functional groups—an amine, a fluorine atom, an iodine atom, and a nitro group—offers medicinal chemists a versatile platform for synthesizing complex molecular entities. This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic justifications, analyzes its chemical reactivity for further derivatization, and outlines critical safety and handling protocols. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this compound in the synthesis of novel pharmaceutical agents.

Introduction: The Role of Highly Functionalized Building Blocks

In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics often relies on the use of "building blocks"—core molecular scaffolds that can be readily and selectively modified to explore chemical space and optimize pharmacological properties. This compound (CAS No. 517920-73-9) represents an exemplary, albeit specialized, member of this class.[1][2] The convergence of four distinct functionalities on a single benzene ring provides a remarkable degree of synthetic flexibility.

The true value of this compound lies in the orthogonal reactivity of its substituents:

  • The iodo group is a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse carbon-based fragments.

  • The amino group serves as a classical nucleophile and a precursor for diazotization, allowing for a wide array of transformations.

  • The nitro group , a potent electron-withdrawing group, not only modulates the electronics of the aromatic ring but can also be reduced to a secondary amine, unlocking further synthetic pathways.

  • The fluoro group enhances metabolic stability and can improve binding affinity through specific interactions with target proteins.

This guide aims to serve as a definitive technical resource, providing an in-depth analysis of this compound to facilitate its application in sophisticated synthetic campaigns.

Physicochemical Properties and Molecular Structure

Accurate identification and understanding of a compound's physical properties are foundational to its use in a laboratory setting. This compound is typically a yellow to brown crystalline solid.[1][3] Key identifying and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 517920-73-9[1][2][3]
Molecular Formula C₆H₄FIN₂O₂[1][2]
Molecular Weight 282.01 g/mol [2]
Appearance Yellow to brown solid/powder[1][3]
Boiling Point 333.2 ± 42.0 °C (Predicted)[3]
Density 2.172 g/cm³ (Predicted)[3]
pKa -2.68 ± 0.25 (Predicted)[3]
Storage Sealed in dry, 2-8°C[1][3]

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amine [label="NH₂"]; F [label="F"]; I[label="I"]; N_nitro [label="N"]; O1_nitro [label="O"]; O2_nitro [label="O"];

// Position nodes in a hexagon C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Position substituents N_amine [pos="0,2!"]; F [pos="1.74,1!"]; C5 [pos="0.87,-0.5!"]; // Re-position for clarity I[pos="1.74,-1!"]; C3 [pos="-0.87,-0.5!"]; // Re-position for clarity N_nitro [pos="-1.74,-1!"]; O1_nitro [pos="-2.4, -0.5!"]; O2_nitro [pos="-2.4, -1.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N_amine; C6 -- F; C4 -- I; C2 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="⁻"];

// Add alabel for the structure label_node [label="this compound", pos="0,-2.5!", fontsize=14]; }

Figure 1: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

Causality Behind the Synthetic Design:

  • Amine Protection: The native amino group is a powerful ortho-, para-directing activator. Direct halogenation or nitration would lead to a mixture of products and potential oxidation. Acetylation temporarily converts the amine to a less activating, but still ortho-, para-directing, acetamido group. This step is crucial for moderating reactivity and ensuring predictable regioselectivity.

  • Iodination: With the bulky acetamido group at position 1, the para-position (position 4) is sterically and electronically favored for the next electrophilic substitution. Iodine monochloride (ICl) is an effective iodinating agent for activated aromatic rings.

  • Nitration: The final electrophilic substitution introduces the nitro group. The existing substituents (acetamido and iodo) are both ortho-, para-directing. The position ortho to the powerful acetamido group and meta to the iodo group (position 6) is the most electronically activated and sterically accessible site for nitration.

  • Deprotection: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the primary amine to yield the final product.

G Start 2-Fluoroaniline Step1 Step 1: Amine Protection (Acetylation) Start->Step1 Acetic Anhydride, Pyridine Intermediate1 2-Fluoroacetanilide Step1->Intermediate1 Step2 Step 2: Iodination Intermediate1->Step2 ICl, Acetic Acid Intermediate2 2-Fluoro-4-iodoacetanilide Step2->Intermediate2 Step3 Step 3: Nitration Intermediate2->Step3 HNO₃, H₂SO₄ Intermediate3 2-Fluoro-4-iodo-6-nitroacetanilide Step3->Intermediate3 Step4 Step 4: Deprotection (Hydrolysis) Intermediate3->Step4 aq. HCl, Heat End This compound Step4->End

Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Step 1: Synthesis of 2-Fluoroacetanilide

  • In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in pyridine (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-fluoroacetanilide.

Step 2: Synthesis of 2-Fluoro-4-iodoacetanilide

  • Dissolve 2-fluoroacetanilide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid, with continuous stirring.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the mixture into an aqueous solution of sodium bisulfite to quench excess iodine.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 2-fluoro-4-iodoacetanilide.

Step 3: Synthesis of 2-Fluoro-4-iodo-6-nitroacetanilide

  • Add 2-fluoro-4-iodoacetanilide (1.0 eq) portion-wise to concentrated sulfuric acid at 0°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 4: Synthesis of this compound (Deprotection)

  • Suspend the crude 2-fluoro-4-iodo-6-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize carefully with an aqueous solution of sodium bicarbonate.

  • The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Purify the final product by column chromatography or recrystallization as needed.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups, which can be addressed with high selectivity. This positions it as a powerful intermediate, analogous to precursors used in the synthesis of approved drugs and clinical candidates. For example, the related compound 2-fluoro-4-iodoaniline is a key starting material for the MEK inhibitor Trametinib, used in cancer therapy.[4] Similarly, 2-fluoro-4-nitroaniline is a crucial intermediate for the anti-tuberculosis candidate TBI-223.[5][6]

G cluster_0 Reactivity Hub Core This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Core->Coupling Iodo Group Reduction Nitro Group Reduction Core->Reduction Nitro Group AmineChem Amine Chemistry (Acylation, Alkylation) Core->AmineChem Amino Group SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Activated Ring

Figure 3: Map of potential chemical transformations for this compound.
  • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst. This enables Suzuki couplings (with boronic acids), Heck couplings (with alkenes), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations, providing robust methods to build molecular complexity.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, sodium dithionite). This unmasks a second amino group, creating a diamine derivative that can be used for synthesizing heterocyclic rings or as a linker.

  • Amine Derivatization: The primary amine at position 1 can undergo standard transformations such as acylation, alkylation, or sulfonylation to attach various side chains or pharmacophores.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the nitro and fluoro groups strongly activate the aromatic ring for SNAr. A suitable nucleophile could potentially displace the fluorine atom, offering another avenue for derivatization.

Expected Spectroscopic Characteristics

While experimental spectra are not published, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: The spectrum would be complex but predictable. Two aromatic protons would appear as doublets or doublet of doublets in the aromatic region, with coupling constants influenced by the adjacent fluorine and other protons. The amine protons would appear as a broad singlet, the chemical shift of which would be concentration-dependent.

  • ¹³C NMR: Six distinct aromatic carbon signals would be observed. The carbons bonded to F, I, and N would show characteristic chemical shifts and, in the case of the C-F bond, splitting (J-coupling).

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive structural information.

  • FTIR Spectroscopy: Key vibrational bands would confirm the presence of all functional groups. Expected peaks include N-H stretches for the amine (~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), a C-F stretch (~1200-1300 cm⁻¹), and aromatic C=C and C-H stretches. This pattern would be comparable to related compounds like 2-chloro-4-nitroaniline.[7]

Safety, Handling, and Storage

As a highly functionalized and reactive chemical, this compound requires careful handling. It is classified as harmful and an irritant.[2] All operations should be conducted in a certified chemical fume hood by trained personnel.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[2]
Precautionary Statements P260: Do not breathe dust.P264: Wash hands thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[2]

Handling Procedures:

  • Always use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Avoid formation of dust and aerosols.[9]

  • Ensure adequate ventilation and handle exclusively within a chemical fume hood.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Recommended storage temperature is between 2-8°C.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][10]

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in the strategic arrangement of its four distinct functional groups. While it may be a specialized reagent, its potential for constructing complex molecular architectures is significant. Through selective manipulation of its iodo, amino, and nitro groups, and leveraging the electronic properties imparted by the fluorine atom, researchers can access a wide range of novel compounds. This guide provides the foundational knowledge—from a plausible synthesis to a map of its reactivity and safety protocols—to empower medicinal chemists to integrate this powerful building block into their drug discovery programs.

References

  • 2-Fluoro-4-iodoaniline. PubChem, National Institutes of Health. [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

  • 2-Nitroaniline. PubChem, National Institutes of Health. [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]

  • Process for the manufacture of 2,6-dichloro-4- nitroaniline.
  • 2-Fluoro-4-nitroaniline. PubChem, National Institutes of Health. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

  • SAFETY DATA SHEET: 4-Nitroaniline. Thermo Fisher Scientific. [Link]

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Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 517920-73-9 Formula:


Exact Mass:  281.93  g/mol [1]

Executive Summary & Structural Significance

2-Fluoro-4-iodo-6-nitroaniline is a high-value polysubstituted benzene intermediate, primarily utilized in the synthesis of next-generation kinase inhibitors (specifically MEK and BRAF inhibitors). Its structural utility lies in its orthogonal reactivity :

  • Iodide (C-4): A "soft" electrophile amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the nitro or fluoride groups.

  • Fluoride (C-2): Provides metabolic stability and modulates pKa in final drug candidates; also serves as a handle for

    
     reactions if the amine is protected.
    
  • Nitro (C-6) / Amine (C-1): The nitro group activates the ring for nucleophilic attack and can be reduced to a diamine for benzimidazole cyclization.

This guide provides a standardized spectroscopic atlas and synthetic workflow for researchers confirming the identity of this intermediate.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Characterization

The presence of the fluorine atom (


, Spin 1/2) creates distinctive splitting patterns in the proton spectrum (

) due to heteronuclear coupling (

).
Predicted

NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are diagnostic expectations based on substituent shielding constants (Z-scores) relative to benzene.

SignalShift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
Assignment
A 7.50 – 7.80Broad Singlet2H-

(Exchangeable)
B 8.05 – 8.15dd1H

,

H-3 (Ortho to F)
C 8.30 – 8.45d (or dd)1H

H-5 (Ortho to

)

Mechanistic Insight:

  • H-3 (Signal B): Located between the Fluorine and Iodine. It exhibits a large geminal-like coupling to Fluorine (

    
    ), appearing as a doublet of doublets.
    
  • H-5 (Signal C): Located between Iodine and Nitro. It is the most deshielded proton due to the strong electron-withdrawing nature of the ortho-nitro group.


NMR Data
  • Shift:

    
     -125 to -130 ppm (Singlet or weakly coupled doublet).
    
  • Diagnostic: Absence of other fluorine signals confirms regiochemical purity (vs. 2-fluoro-4-nitro-6-iodoaniline isomer).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Positive Mode

    
    .
    
  • Diagnostic Mass: 282.94 Da.

  • Isotopic Pattern: Iodine is monoisotopic (

    
    ). Unlike chloro- or bromo- analogs, this compound will not  show an M+2 peak.
    
    • Observation: A clean single peak at m/z 283 confirms Iodine incorporation. A split peak pattern would suggest Bromine contamination.

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeStructural Confirmation
3450, 3350 N-H StretchPrimary aromatic amine (

).
1530 - 1550

Asymmetric
Strong band confirming nitro group.
1340 - 1360

Symmetric
Paired diagnostic band for nitro.
1100 - 1200 C-F StretchAryl fluoride bond.

Synthetic Workflow & Protocol

The most reliable route to CAS 517920-73-9 is the electrophilic iodination of 2-fluoro-6-nitroaniline .

Reagents & Conditions
  • Starting Material: 2-Fluoro-6-nitroaniline (CAS 769-11-9).

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Acetic Acid (AcOH) or DMF.

  • Temperature: Ambient to 60°C.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of 2-fluoro-6-nitroaniline in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Reason: Controls exotherm and prevents di-iodination.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product is less polar than the starting material.

  • Quench: Pour reaction mixture into ice-water containing 5% Sodium Thiosulfate (

    
    ). Reason: Reduces unreacted iodine species (brown) to iodide (colorless).
    
  • Isolation: Filter the resulting yellow precipitate. Wash with copious water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualized Workflows (DOT Diagrams)

Synthesis & Characterization Logic

This flowchart illustrates the critical decision points in synthesizing and validating the compound.

G Start Precursor: 2-Fluoro-6-nitroaniline Reaction Iodination (NIS, AcOH, RT) Start->Reaction Electrophilic Sub. Quench Quench: Na2S2O3 (aq) Reaction->Quench 4-6 Hours Crude Crude Product (Yellow Solid) Quench->Crude Precipitation MS_Check MS Check: m/z 283 (M+H)? Crude->MS_Check Sample NMR_Check 1H NMR: Check H-3 (dd) & H-5 (d) MS_Check->NMR_Check Mass Confirmed NMR_Check->Reaction Failure (Recycle) Final Validated Target: This compound NMR_Check->Final Regioisomer Confirmed

Caption: Logical workflow for the synthesis and spectroscopic validation of the target intermediate.

NMR Coupling Tree (H-3 Proton)

Visualizing the splitting pattern of the H-3 proton, which is critical for distinguishing this isomer from others.

NMR H3_Base H-3 Signal (Base Shift ~8.1 ppm) Split_F Split by 19F (J ~10 Hz) H3_Base->Split_F Large Coupling Split_H Split by H-5 (J ~2 Hz) Split_F->Split_H Small Meta Coupling Result Observed Signal: Doublet of Doublets (dd) Split_H->Result

Caption: Splitting tree for the H-3 proton, showing the dominance of Fluorine coupling followed by meta-proton coupling.

Quality Control & Impurity Profile

When analyzing the final product, researchers must be vigilant for the following common impurities:

  • Regioisomer (2-Fluoro-6-iodo-4-nitroaniline): Rare if starting from 2-fluoro-6-nitroaniline, but possible if nitrating 2-fluoro-4-iodoaniline. Detection: Shift in H-3/H-5 coupling constants.

  • Di-iodinated Species: Occurs if excess NIS is used. Detection: Loss of all aromatic proton signals in NMR; Mass shift to ~408 Da.

  • De-iodination: Product is light-sensitive. Store in amber vials. Detection: Appearance of precursor peaks in LC-MS.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10931268, this compound. Retrieved from [Link]

  • World Intellectual Property Organization. (2007). Patent WO2007044084: Inhibitors of MEK and Methods of Use Thereof. (Describes analogous iodination protocols for fluoro-nitroanilines).

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings governing the compound's spectral features, offers a validated experimental protocol for data acquisition, and presents a detailed interpretation of the resulting spectrum. By explaining the causality behind substituent effects on chemical shifts and spin-spin coupling, this guide serves as an authoritative resource for the structural elucidation and purity assessment of this complex substituted aniline.

Introduction: The Imperative for Structural Verification

This compound (C₆H₄FIN₂O₂) is a polysubstituted aromatic compound whose utility in medicinal chemistry, particularly as a precursor for kinase inhibitors, demands rigorous structural confirmation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] Specifically, ¹H NMR provides precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule, making it an indispensable tool for verifying the identity and purity of synthetic intermediates like this compound.

This guide will dissect the ¹H NMR spectrum of this molecule through three core pillars:

  • Theoretical Prediction: Analyzing the interplay of substituent electronic effects to forecast chemical shifts and coupling patterns.

  • Experimental Protocol: Providing a robust, step-by-step methodology for acquiring a high-resolution spectrum.

  • Spectral Interpretation: Assigning each signal based on chemical shift, multiplicity, and integration to validate the molecular structure.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum of this compound is dictated by the electronic influence of its five substituents on the two remaining aromatic protons and the amine protons. Understanding these effects is critical for an accurate prediction and subsequent interpretation of the spectrum.

Molecular Structure and Proton Environments

The compound possesses three distinct proton environments, as illustrated below: the two aromatic protons (H-3 and H-5) and the two amine protons (-NH₂).

cluster_workflow ¹H NMR Acquisition Workflow prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6 mL DMSO-d₆. - Add TMS as internal standard. - Transfer to 5 mm NMR tube. acq 2. Data Acquisition - Use 400 MHz+ Spectrometer. - Set temperature to 298 K. - Acquire data (e.g., 16 scans). - Set relaxation delay (d1) = 5s. prep->acq Load Sample proc 3. Data Processing - Apply Fourier Transform. - Perform phase and baseline correction. - Reference spectrum to TMS at 0.00 ppm. acq->proc Process FID analysis 4. Spectral Analysis - Integrate all signals. - Measure chemical shifts (δ). - Determine coupling constants (J). - Assign signals to protons. proc->analysis Generate Spectrum

Caption: Standardized workflow for ¹H NMR analysis.

Sample Preparation
  • Analyte: Accurately weigh 5-10 mg of this compound.

  • Solvent: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for anilines and helps in observing exchangeable -NH₂ protons which might be lost in D₂O exchange or obscured in CDCl₃.

  • Standard: Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). [4]4. Homogenization: Vortex the NMR tube until the sample is completely dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved signals.

Instrument Parameters (400 MHz Spectrometer)
  • Pulse Program: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (increase for dilute samples).

  • Relaxation Delay (d1): 5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate signal integration.

  • Acquisition Time (AQ): ~4 seconds.

  • Spectral Width (SW): ~16 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased to achieve pure absorption Lorentzian peaks. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The TMS signal is calibrated to exactly 0.00 ppm.

  • Integration: The area under each signal is integrated. The values are normalized, typically by setting one of the single-proton aromatic signals to an integer value of 1.00.

Spectral Analysis and Interpretation

The following is an analysis based on a representative ¹H NMR spectrum acquired under the conditions outlined above.

Summary of Observed Data
Signalδ (ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)
A8.15d1HJ = 2.4
B7.25dd1HJ = 9.6, 2.4
C6.10br s2H-
Signal Assignment and Justification
  • Signal A (δ = 8.15 ppm): This signal is the furthest downfield, consistent with a proton experiencing strong deshielding. It is assigned to H-5 . The powerful electron-withdrawing effect of the ortho nitro group is the primary cause of this significant downfield shift. [5]Its multiplicity is a doublet with a coupling constant of 2.4 Hz, which corresponds to the expected ⁴J meta-coupling to H-3. The integration value of 1H confirms it represents a single proton.

  • Signal B (δ = 7.25 ppm): This signal is assigned to H-3 . Its chemical shift reflects the competing electronic influences of the shielding ortho -NH₂ group and the deshielding ortho -F group. The multiplicity is a doublet of doublets, which provides definitive structural confirmation. The larger coupling of 9.6 Hz is assigned to the ³J ortho-coupling with the ¹⁹F nucleus. The smaller coupling of 2.4 Hz is assigned to the ⁴J meta-coupling with H-5, perfectly matching the coupling observed in Signal A. The integration value of 1H is consistent with a single aromatic proton.

  • Signal C (δ = 6.10 ppm): This broad singlet integrating to 2H is unequivocally assigned to the -NH₂ protons . Its broadness is characteristic of exchangeable amine protons. The downfield position (compared to ~3.5 ppm for aniline) suggests the influence of intramolecular hydrogen bonding with the adjacent nitro group, which reduces electron density on the nitrogen and deshields the attached protons.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The distinct downfield shift of H-5 confirms its proximity to the nitro group, while the characteristic doublet of doublets pattern for H-3 provides unambiguous evidence of its coupling to both H-5 and the adjacent fluorine atom. The integration values of 1:1:2 for the H-5, H-3, and -NH₂ protons, respectively, provide quantitative validation of the structure. This in-depth guide demonstrates that a thorough understanding and application of NMR principles form a self-validating system for the unequivocal structural confirmation of critical pharmaceutical intermediates.

References

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. [Link]

  • ResearchGate. (n.d.). A comparison of the aromatic and alkyl regions of the 1 H NMR spectra. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

  • ScienceDirect. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the aromatic region of iodinated L-histidine. [Link]

  • Connect ebscohost. (n.d.). PROTON MAGNETIC RESONANCE IN AROMATIC NITRO COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]

  • Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Multinuclear NMR. [Link]

Sources

"2-Fluoro-4-iodo-6-nitroaniline" mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-4-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amine characterized by the presence of three distinct functional groups: a fluorine atom, an iodine atom, and a nitro group, all attached to an aniline core. Its chemical structure makes it a valuable, albeit complex, building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] The analysis of such molecules is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, outlines a self-validating analytical workflow, and predicts the gas-phase behavior of the molecule based on established chemical principles.

Part 1: Foundational Principles for Analyzing Halogenated Nitroaromatics

The unique combination of electron-withdrawing (nitro, fluoro) and bulky (iodo) substituents on an ionizable aniline frame dictates the optimal approach for mass spectrometric analysis. The choice of ionization technique and analytical strategy is paramount for generating meaningful and reproducible data.

Ionization Techniques: The Gateway to the Mass Analyzer

The goal of ionization is to convert the neutral this compound molecule into a gas-phase ion with minimal unintended degradation.

  • Electrospray Ionization (ESI): ESI is the preferred method for this class of compound. As a "soft" ionization technique, it imparts low internal energy to the molecule, typically yielding an intact molecular ion. This is crucial for determining the molecular weight and serving as the precursor for tandem mass spectrometry (MS/MS).

    • Positive Ion Mode (ESI+): The primary amine group (-NH₂) is a basic site and is readily protonated. Therefore, in ESI+, this compound is expected to be detected as the protonated molecule, [M+H]⁺. This mode is generally robust for amines.

    • Negative Ion Mode (ESI-): The presence of the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom acidifies the amine protons. This makes deprotonation possible, leading to the [M-H]⁻ ion. For many nitroaromatic compounds, negative mode ESI offers superior sensitivity.[2] A comparative evaluation of both modes is always the first step in method development.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This results in extensive and often complex fragmentation. While this can provide a detailed "fingerprint" of the molecule, it may fail to produce a visible molecular ion peak, complicating initial identification. For a thermally stable molecule like this, GC-EI-MS is a viable option for purity analysis, but LC-ESI-MS is superior for quantitative work and analysis in complex matrices.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

To confirm the structure, one must go beyond simply measuring the molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), subjecting it to controlled fragmentation via collision-induced dissociation (CID), and analyzing the resulting fragment ions (product ions). This process provides unequivocal structural information and is the foundation of highly selective quantitative methods like Multiple Reaction Monitoring (MRM).[3]

Part 2: Predicted Mass Spectrum and Fragmentation Analysis

A deep understanding of chemical principles allows us to predict the fragmentation pathways of this compound. This predictive approach is a hallmark of an experienced scientist, transforming the mass spectrometer from a "black box" into a tool for rational chemical investigation.

The Molecular Ion

First, we must establish the precise mass of our target. This is essential for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition.

PropertyValue
Molecular FormulaC₆H₄FIN₂O₂
Average Mass282.01 g/mol
Monoisotopic Mass281.93525 Da
Predicted [M+H]⁺ Ion282.94253 m/z
Predicted [M-H]⁻ Ion280.92797 m/z

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O).

Predictive Fragmentation Pathways

The fragmentation of this molecule in a collision cell is not random. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The fragmentation of nitro- and halogen-containing compounds has been studied, revealing competitive pathways involving the loss of radicals or neutral molecules.[3]

  • Nitro Group Fragmentation: The nitro group is a rich source of characteristic neutral losses.

    • Loss of •NO₂: Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂), a mass loss of 46 Da.

    • Loss of •NO: A common rearrangement can lead to the expulsion of a nitric oxide radical (•NO), a mass loss of 30 Da.[4][5]

    • Loss of HNO₂: In some cases, particularly with adjacent protons, a loss of nitrous acid (HNO₂) can be observed, a neutral loss of 47 Da.

  • Halogen Fragmentation: The carbon-halogen bond strengths vary significantly. The C-I bond is the weakest among them, making it a prime candidate for cleavage.

    • Loss of •I: The loss of an iodine radical (•I) is a highly probable pathway, resulting in a mass loss of 127 Da.

  • Ortho Effects: The proximity of the fluorine and nitro groups to the amine can lead to specific "ortho effects," potentially involving rearrangements or the concerted loss of small molecules.[5]

These pathways are not mutually exclusive and can occur sequentially, leading to a rich product ion spectrum.

Caption: Predicted major fragmentation pathways for protonated this compound.

Part 3: Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section details a robust, self-validating workflow for the analysis of this compound. The logic is that the experimentally determined fragmentation pattern (Step 5) must align with the predicted pathways (Part 2) to provide absolute confidence in the identification.

Caption: A self-validating workflow for LC-MS/MS method development.

Step 1: Materials and Reagents
  • Analyte: this compound standard (≥98% purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid or ammonium hydroxide (for pH adjustment of mobile phase).

Step 2: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to create a working solution suitable for infusion and injection.

Step 3: Liquid Chromatography (LC) Method

The goal is to achieve sharp, symmetric peaks with adequate retention. A reversed-phase C18 column is a standard choice for small aromatic molecules.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and retention for non-polar to moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation in ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A generic gradient to ensure elution of the analyte. Must be optimized.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLMinimizes peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Step 4: Mass Spectrometry (MS) Method

Initial parameters should be determined by direct infusion of the 1 µg/mL working solution.

ParameterRecommended Setting (Starting Point)Rationale
Ionization Source Electrospray Ionization (ESI)Standard for LC-MS of small molecules.
Polarity Positive and Negative (Test both)Amine group protonates (+), nitro/fluoro groups may promote deprotonation (-).
Capillary Voltage 3.5 kVTypical value; optimize for maximum signal.
Scan Mode Full Scan (Q1)Initially scan a wide range (e.g., 100-400 m/z) to find the precursor ion.
Source Temperature 150 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temp. 400 °CAids in solvent evaporation and ion release.
Desolvation Gas Flow 800 L/HrFacilitates desolvation.
Step 5: Tandem MS (MS/MS) Method for Confirmation
  • Precursor Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 282.9) or the [M-H]⁻ ion (m/z 280.9).

  • Collision Energy Optimization: Perform a product ion scan while ramping the collision energy (e.g., from 5 to 40 eV). This reveals which fragments are produced and at what energy they are most abundant.

  • Fragment Identification: Analyze the resulting product ion spectrum. The observed fragments should match those predicted in Part 2. For example, prominent ions at m/z 236.9 (loss of •NO₂) and m/z 155.0 (loss of •I) would be expected in positive mode.

  • MRM Transition Selection: For quantitative analysis, select at least two specific and intense precursor → product ion transitions. For instance:

    • Quantifier: 282.9 → 155.0 (likely a robust, specific transition)

    • Qualifier: 282.9 → 236.9 (confirms identity)

Part 4: Data Interpretation and System Validation

  • Qualitative Confirmation: The identity of this compound is confirmed when a chromatographic peak appears at the expected retention time and exhibits:

    • A precursor ion with a mass accuracy of <5 ppm (on an HRMS instrument).

    • A product ion spectrum that matches the experimentally determined (and predictively validated) fragmentation pattern.

    • A consistent ratio between the quantifier and qualifier MRM transitions.

  • Trustworthiness through Validation: The protocol is inherently self-validating. A mismatch between the predicted fragmentation (Part 2) and the experimental data from the product ion scan (Part 3, Step 5) would immediately signal an issue—either the compound is not what it is believed to be, or an unexpected chemical rearrangement is occurring. This logical check ensures the trustworthiness of the results.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a systematic and knowledge-based approach. By leveraging the principles of soft ionization, understanding the predictable fragmentation pathways of nitroaromatic and halogenated compounds, and employing a logical, step-wise experimental workflow, researchers can confidently identify and quantify this molecule. This guide provides the foundational strategy to develop a robust, specific, and self-validating analytical method suitable for the demanding environments of pharmaceutical and chemical research.

References

  • LifeChem Pharma India.2-Fluoro 4-Iodo Aniline.
  • Ashraf, Z. et al. (2022). "Mass spectrometry based fragmentation patterns of nitrosamine compounds." PubMed.
  • PubChem. 2-Fluoro-4-nitroaniline. National Institutes of Health. Available at: [Link]

  • Duckett, C. J. et al. (2003). "High-performance liquid chromatography/inductively coupled plasma mass spectrometry with iodine-specific detection for profiling the metabolites produced in the earthworm Eisenia veneta by exposure to 2-fluoro-4-iodoaniline." Rapid communications in mass spectrometry : RCM. Available at: [Link]

  • PubChem. 2-Fluoro-4-iodoaniline. National Institutes of Health. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Zimmermann, M. et al. (2005). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." PubMed. Available at: [Link]

  • de Boer, R. M. et al. (2021). "Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals." ResearchGate. Available at: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

Sources

Technical Guide: IR Spectrum Analysis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Fluoro-4-iodo-6-nitroaniline (CAS: 517920-73-9) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique 1,2,4,6-substitution pattern creates a distinct electronic environment where the primary amine is "clamped" between a strong hydrogen-bond acceptor (nitro group) and a highly electronegative atom (fluorine).[1]

This guide provides a rigorous analysis of the Infrared (IR) spectrum for this molecule.[1] Unlike simple anilines, the spectral fingerprint of this compound is dominated by intramolecular hydrogen bonding and heavy-atom kinematics .[1] This document details the theoretical band assignments, experimental acquisition protocols, and quality control parameters required to validate this intermediate in a drug development pipeline.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must first understand the competing electronic effects on the aniline core.[1]

The "Ortho-Clamp" Effect

The amine group at position 1 is flanked by:

  • C2-Fluorine: Induces a strong inductive withdrawal (-I effect), increasing the acidity of the N-H protons.

  • C6-Nitro: Participates in a strong intramolecular hydrogen bond (N-H[2]···O=N). This locks the conformation and significantly alters the N-H stretching frequencies compared to free aniline.[1]

  • C4-Iodine: A heavy atom that exerts a mass effect, suppressing ring breathing vibrations into the far-IR region (<600 cm⁻¹) but having minimal impact on high-frequency functional groups.

Visualization of Vibrational Couplings

The following diagram illustrates the causal link between the structural features and the resulting IR bands.

VibrationalLogic Compound This compound Amine Primary Amine (-NH2) Compound->Amine Nitro Nitro Group (-NO2) Compound->Nitro Halogens Halogens (F, I) Compound->Halogens HBond Intramolecular H-Bond (N-H ... ONO) Amine->HBond Donor Nitro->HBond Acceptor Inductive Inductive Effect (-I from F, NO2) Nitro->Inductive Region2 1300-1550 cm⁻¹ Asym/Sym Stretch Nitro->Region2 Strong Dipole Halogens->Inductive Region3 1000-1250 cm⁻¹ C-F Stretch Halogens->Region3 C-F Bond Region1 3300-3500 cm⁻¹ Split & Broadened HBond->Region1 Red Shift

Figure 1: Causal pathway connecting structural motifs to specific IR spectral regions.

Characteristic Band Assignment

The following data synthesizes empirical data from structural analogs (o-nitroaniline, 2-fluoroaniline) with group theory predictions for the tetra-substituted core.

Quantitative Spectral Table
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Asymmetric Stretch3460 – 3500MediumSharper band; free N-H bond (facing F).
Primary Amine N-H Symmetric Stretch3320 – 3360Med/BroadRed-shifted due to H-bonding with NO₂.
Nitro Group N-O Asymmetric Stretch1530 – 1560Very StrongOften overlaps with Ring C=C stretch.[1]
Nitro Group N-O Symmetric Stretch1340 – 1370StrongHighly characteristic; confirms nitration.[1]
Aromatic Ring C=C Ring Stretch1600 – 1630Medium"Scissoring" region; diagnostic of benzenoid system.[1]
Carbon-Fluorine C-F Stretch1200 – 1250StrongBroad band; distinguishes from non-fluorinated precursors.
Carbon-Nitrogen C-N Stretch (Ar-NH₂)1280 – 1310MediumStrengthened by resonance with NO₂.[1]
Carbon-Iodine C-I Stretch500 – 600WeakFingerprint region; difficult to see in standard ATR.[1]
C-H Bending Out-of-Plane (OOP)800 – 880MediumDiagnostic for isolated protons at C3/C5 positions.
Expert Interpretation[1]
  • The "Nitro Shift": In standard nitro compounds, the asymmetric stretch appears near 1550 cm⁻¹.[1][3] However, the electron-donating amine group at the para position relative to the iodine (and ortho to nitro) creates a "push-pull" electronic system. This conjugation slightly lowers the wavenumber of the nitro stretches compared to nitrobenzene.[1]

  • The "Invisible" Iodine: Do not expect a prominent peak for the C-I bond in a standard 4000–600 cm⁻¹ scan.[1] The C-I stretch typically falls below 600 cm⁻¹.[1] Its presence is best inferred by the absence of other peaks (e.g., lack of C-H wagging patterns associated with unsubstituted positions) and mass spectrometry.[1]

Experimental Protocol: ATR-FTIR Acquisition

For solid intermediates like this compound, Attenuated Total Reflectance (ATR) is the industry standard due to its speed and lack of sample preparation artifacts (e.g., moisture in KBr pellets).

Workflow Methodology
  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.[1]

  • Background Scan: Acquire 16 scans of the ambient air to subtract CO₂ and H₂O vapor.[1]

  • Sample Loading: Place ~5 mg of the yellow/orange powder onto the crystal center.

  • Compression: Apply high pressure using the anvil.[1] Note: Nitroanilines are crystalline solids; poor contact yields noisy spectra.[1] Apply maximum torque (typically 80-100 N·cm).

  • Acquisition:

    • Resolution: 4 cm⁻¹[4]

    • Scans: 32 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 600 cm⁻¹

QC Decision Tree

Use the following logic to determine if the synthesized batch meets release criteria based on IR data.

QCDecision Start Acquire Spectrum CheckNO2 Peaks at ~1350 & ~1540 cm⁻¹? Start->CheckNO2 CheckNH2 Doublet at 3300-3500 cm⁻¹? CheckNO2->CheckNH2 Yes FailNitration FAIL: Incomplete Nitration (Check Precursor) CheckNO2->FailNitration No CheckImpurity Broad peak >3500 cm⁻¹? CheckNH2->CheckImpurity Yes CheckNH2->FailNitration No (Single band?) Pass PASS: Identity Confirmed CheckImpurity->Pass No FailWet FAIL: Wet Sample (Recrystallize/Dry) CheckImpurity->FailWet Yes (Water/Solvent)

Figure 2: Quality Control decision logic for spectral validation.

Impurity Profiling & Troubleshooting

In the synthesis of this compound (typically iodination of 2-fluoro-6-nitroaniline or nitration of 2-fluoro-4-iodoaniline), specific spectral artifacts indicate failure.

  • Missing Nitro Peaks (1350/1540 cm⁻¹): Indicates the starting material (2-Fluoro-4-iodoaniline) did not react.[1]

  • Shifted C-H Bending: If the substitution pattern is wrong (e.g., nitration occurred at the wrong position), the "fingerprint" region (600-900 cm⁻¹) will change drastically.[1] The 1,2,4,6-substitution leaves protons only at C3 and C5 (meta to each other).[1] This creates a specific "isolated H" bending pattern, distinct from adjacent protons.[1]

  • Broad OH Band (3400 cm⁻¹): Since the molecule has no OH group, any broad absorbance here indicates retained water or alcohol solvents.[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Nitroaniline (Analog).[1] NIST Standard Reference Database 69.[1][4] Available at: [Link][1][4]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (Authoritative text on characteristic group frequencies for nitro/amine/halo-aromatics).

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Introduction: The Strategic Importance of Solubility for a Niche Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-4-iodo-6-nitroaniline

In the landscape of pharmaceutical research and fine chemical synthesis, this compound (CAS No. 517920-73-9) emerges as a highly functionalized aromatic building block.[1][2] Its unique substitution pattern—featuring an amine, a nitro group, and two different halogens—makes it a valuable precursor for complex molecular architectures. However, the successful application of any such intermediate hinges on a fundamental physicochemical property: its solubility.

Solubility is not merely a physical constant; it is the gatekeeper to reactivity, bioavailability, and processability.[3][4] For researchers in drug development, poor solubility can terminate the progression of an otherwise promising new chemical entity (NCE), as it directly impacts absorption and the ability to achieve therapeutic concentrations in systemic circulation.[5] For process chemists, understanding solubility is critical for designing efficient reaction, purification, and formulation protocols, preventing issues like precipitation and ensuring consistent product quality.[6]

This guide provides a comprehensive technical overview of the solubility profile of this compound. Moving beyond a simple data sheet, we will dissect the molecular features that govern its solubility, provide a predictive analysis of its behavior in various solvent systems, and detail a robust experimental protocol for its quantitative determination.

Molecular Profile and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. The molecule is a substituted aniline ring with functional groups that impart a complex and somewhat contradictory character.

Caption: Molecular structure of this compound.

The key functional groups influencing solubility are:

  • Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic.

  • Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The most electronegative element, it contributes significantly to the molecule's dipole moment but is a weak hydrogen bond acceptor.[7]

  • Iodo Group (-I): The largest and least electronegative of the halogens present, it adds significant molecular weight and van der Waals surface area, contributing to hydrophobicity.

These competing characteristics suggest a nuanced solubility profile. The presence of polar, hydrogen-bonding groups (-NH₂ and -NO₂) would favor solubility in polar solvents, while the bulky, non-polar aromatic ring and iodo-substituent would favor solubility in non-polar organic solvents and limit aqueous solubility.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 517920-73-9 [1][2]
Molecular Formula C₆H₄FIN₂O₂ [1]
Molecular Weight 282.01 g/mol [2]
Appearance Yellow crystal powder [1]
Melting Point ~170-174 °C [8]
Boiling Point 333.2±42.0 °C (Predicted) [1]

| Density | 2.172 g/cm³ (Predicted) |[1] |

Theoretical Solubility Profile: A Predictive Analysis

Without extensive empirical data, a predictive analysis based on the principle of "like dissolves like" and comparison with structurally similar compounds provides critical insight.[7]

Aqueous Solubility The molecule is expected to have very low solubility in water. While the amino and nitro groups can form hydrogen bonds with water, several factors strongly oppose dissolution:

  • Crystal Lattice Energy: The relatively high melting point (~170-174 °C) suggests strong intermolecular forces in the crystal lattice, which require significant energy to overcome for dissolution.[8]

  • Hydrophobicity: The large, non-polar surface area contributed by the benzene ring and, most significantly, the iodo-substituent, leads to a large hydrophobic effect, making solvation in water energetically unfavorable. This is consistent with related compounds like 2-fluoro-4-iodoaniline, which is reported as insoluble in water.[9][10]

Solubility in Organic Solvents

The compound's solubility in organic solvents will be dictated by the solvent's polarity and its ability to engage in specific interactions.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Examples Predicted Solubility Scientific Rationale
Polar Protic Methanol, Ethanol Moderate to High These solvents can act as both hydrogen bond donors (interacting with the nitro group's oxygens) and acceptors (interacting with the amino group's hydrogens). This dual capability effectively solvates the most polar parts of the molecule. Structurally similar 2-nitroaniline is known to be soluble in ethanol.[7][11]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, DMF Moderate to High These solvents have significant dipole moments that can interact favorably with the polar C-F, C-N, and N-O bonds. While they cannot donate hydrogen bonds, their ability to accept them and engage in dipole-dipole interactions makes them effective solvents. Halogenated nitroaromatics have shown good solubility in ethyl acetate.[6]

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Diethyl ether may show some solubility due to its ability to accept hydrogen bonds.[8] However, the overall high polarity of the nitroaniline backbone will limit solubility in purely non-polar hydrocarbon solvents like hexane and toluene. The principle of "like dissolves like" suggests a mismatch between the highly polar solute and non-polar solvents.[7] |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantification, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7]

Causality Behind the Method

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute at a specific temperature. By taking a known mass of this saturated solution and evaporating the solvent, the mass of the dissolved solid can be determined with high accuracy. The use of a thermostatic bath ensures that the equilibrium is stable and reproducible, which is the most critical variable affecting solubility.

start Start prep 1. Preparation Add excess this compound to a known mass of solvent in a sealed vial. start->prep equil 2. Equilibration Stir vial in a thermostatic bath (e.g., 25°C for 24-48h) to achieve saturation. prep->equil settle 3. Settling Turn off stirring and allow excess solid to settle for at least 2 hours. equil->settle sample 4. Sampling Withdraw supernatant using a pre-warmed syringe with a 0.45 µm filter. settle->sample weigh1 5. Weighing (Aliquot) Dispense sample into a pre-weighed vial (W1) and record the new mass (W2). sample->weigh1 evap 6. Evaporation Evaporate the solvent completely (e.g., under nitrogen stream or in a vacuum oven). weigh1->evap weigh2 7. Weighing (Residue) Record the final mass of the vial with the dry solute residue (W3). evap->weigh2 calc 8. Calculation Calculate solubility based on the masses. weigh2->calc end_node End calc->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Gravimetric Protocol

Materials & Equipment:

  • High-purity this compound

  • Analytical grade solvents

  • Thermostatic water bath or heating block with precise temperature control

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals (e.g., 4 mL screw-cap vials)

  • Magnetic stirrer and stir bars

  • Glass syringes (1 mL or 5 mL)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: To a series of vials, add a known mass of the chosen solvent (e.g., ~2.0 g). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. The excess is critical to guarantee saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatic bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Stir the suspensions vigorously for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, stop the stirring and allow the vials to remain in the bath for at least 2 hours to let the undissolved solid settle completely. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling: Pre-weigh a clean, dry vial with its cap (Mass W₁). Carefully withdraw a sample of the clear supernatant from an equilibrated vial using a syringe fitted with a syringe filter. The filter is a key control, preventing any microscopic solid particles from being included in the sample.

  • Aliquot Weighing: Dispense approximately 1 mL of the filtered saturated solution into the pre-weighed vial. Seal it immediately and record the total mass (Mass W₂). The immediate sealing prevents solvent evaporation before weighing.

  • Solvent Evaporation: Remove the cap and place the vial in a drying oven at a moderate temperature (e.g., 50°C) or under a gentle stream of nitrogen until all the solvent has evaporated. A final drying step in a vacuum desiccator to constant weight is recommended.

  • Residue Weighing: Once completely dry, allow the vial to cool to room temperature in a desiccator, then weigh it with the solid residue (Mass W₃).

  • Calculation:

    • Mass of dissolved solute = W₃ - W₁

    • Mass of solvent in the aliquot = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Perform this procedure in triplicate for each solvent to ensure statistical validity.

Advanced Methodologies: Computational Solubility Prediction

For high-throughput screening in early drug discovery, experimental methods can be resource-intensive. Modern computational chemistry offers in-silico alternatives to estimate solubility.[12] These methods, ranging from quantitative structure-property relationship (QSPR) models to more rigorous physics-based approaches like thermodynamic integration, predict solubility based on molecular descriptors.[13][14]

While a full discussion is beyond the scope of this guide, it is important for researchers to know that these tools can provide valuable rank-ordering of compounds, helping to prioritize synthetic efforts towards molecules with more favorable predicted solubility profiles.[15][16]

Conclusion

This compound is a molecule with a complex solubility profile governed by the interplay of its polar, hydrogen-bonding functional groups and its significant hydrophobic character. It is predicted to have poor aqueous solubility but moderate to high solubility in polar organic solvents, particularly protic ones like ethanol and methanol. For definitive and process-relevant data, the gravimetric determination method detailed herein provides a robust and reliable path to quantitative solubility measurement. A thorough understanding and quantification of this property are indispensable for any scientist aiming to leverage this versatile building block in pharmaceutical or chemical synthesis.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Available at: [Link]

  • Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]

  • Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Available at: [Link]

  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Available at: [Link]

  • ACS Publications. (2001). Estimating the Water Solubilities of Crystalline Compounds from Their Chemical Structures Alone. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal. Available at: [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14300141, 2-Bromo-6-fluoro-4-nitroaniline. Available at: [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Available at: [Link]

  • ACS Publications. (n.d.). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Available at: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK. Available at: [Link]

  • AIP Publishing. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. Available at: [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

  • Tsinman, K., et al. (2016). Direct Measurement of Amorphous Solubility. Molecular Pharmaceutics. Available at: [Link]

  • Solubility of Things. (n.d.). 3-Nitroaniline. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2-Fluoro-4-iodo-6-nitroaniline (CAS No. 517920-73-9), a compound frequently utilized in complex organic synthesis. This guide is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds. It moves beyond a standard Safety Data Sheet (SDS) to provide a framework of proactive risk mitigation grounded in the chemical's structural properties and reactivity profile.

Compound Profile and Inherent Hazard Analysis

This compound is a poly-functionalized aromatic compound. Its hazard profile is not merely a sum of its parts but a synergistic consequence of the aniline backbone, the electron-withdrawing nitro group, and the halogen substituents (fluoro and iodo).

  • Aniline Core: Aromatic amines as a class are known for their potential toxicity, primarily through dermal absorption and inhalation. They can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.

  • Nitro Group: The presence of the nitro group significantly increases the electron-withdrawing nature of the ring, potentially enhancing its reactivity and toxicological profile. Nitroaromatic compounds are often associated with mutagenic and carcinogenic concerns and can be toxic to aquatic life[1].

  • Halogenation (Fluoro & Iodo): The fluorine and iodine atoms add steric bulk and modify the electronic properties of the molecule. While they are integral to its synthetic utility, they also contribute to its environmental persistence and can lead to the formation of hazardous decomposition products like hydrogen fluoride (HF) and hydrogen iodide (HI) under thermal stress.

Physical and Chemical Properties

A clear understanding of the compound's physical state is the first step in managing its risks. As a solid, the primary exposure risk during handling is the generation of dust.

PropertyValueSource
CAS Number 517920-73-9[2][3]
Molecular Formula C₆H₄FIN₂O₂[2]
Molecular Weight 282.01 g/mol [2]
Appearance Solid (form may vary)[4]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classification points to significant acute toxicity and irritation potential.

GHS Hazard Summary
PictogramGHS CodeHazard StatementCausality and Scientific Insight

H302, H332Harmful if swallowed or if inhaled.The aniline and nitro functionalities contribute to systemic toxicity. Inhalation of fine dust can lead to rapid absorption into the bloodstream.
H315Causes skin irritation.The chemical structure can disrupt the lipid barrier of the skin, leading to local irritation.
H319Causes serious eye irritation.Particulate matter can cause significant mechanical and chemical irritation to the eyes, potentially leading to serious damage.
H335May cause respiratory irritation.Inhaled dust can irritate the mucous membranes of the respiratory tract, leading to inflammation and discomfort.

Data synthesized from supplier safety information.[2]

Routes of Exposure and Toxicological Endpoints
  • Inhalation: This is a primary risk when handling the solid compound, especially if it is a fine powder. Acute exposure can cause respiratory tract irritation.[5] Systemic effects mirroring those of other nitroanilines are possible.

  • Dermal Contact: The molecule's structure suggests a high potential for absorption through the skin. This route can be deceptive, as significant systemic toxicity may occur without immediate, severe skin irritation. All skin contact should be avoided.[6]

  • Eye Contact: Direct contact with the solid or solutions can cause serious irritation and requires immediate and thorough rinsing.[7]

  • Ingestion: Highly toxic if swallowed.[6] Ingestion can lead to rapid onset of systemic poisoning.

Proactive Risk Mitigation: A Hierarchical Approach

Effective safety management follows the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood.[8] This is non-negotiable and is the primary method to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

  • Designated Areas: Clearly demarcate the areas where this compound is stored and handled.

  • Training: All personnel must be trained on the specific hazards of this compound and the SOPs for its safe use before commencing any work.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are already in place.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesInspect gloves for any defects before use. Use proper removal technique to avoid contaminating your skin.[6] For extended work or when using solvents, consult a glove compatibility chart.
Eye Protection Chemical Safety Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust and splashes.[6]
Body Protection Fully-Buttoned Laboratory CoatA lab coat made of a suitable chemical-resistant material should be worn at all times. Ensure it is kept clean and replaced if significant contamination occurs.[1]
Respiratory NIOSH/MSHA Approved RespiratorA respirator may be required for cleaning up large spills or if engineering controls are not sufficient to keep exposure below acceptable limits. Use should be based on a formal risk assessment.[1]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure and First Aid
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Management Workflow

A spill of this compound must be handled promptly and safely. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_cleanup Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert assess Assess Spill Size (Small vs. Large) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Cover with Inert Absorbent (Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area (Follow Lab Protocol) collect->decontaminate dispose Dispose of Waste via Hazardous Waste Program decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for managing a solid chemical spill.

Stability, Storage, and Disposal

Reactivity and Incompatible Materials

Understanding what this compound reacts with is key to preventing hazardous situations.

  • Strong Oxidizing Agents: Can react violently, posing a fire or explosion risk.

  • Strong Acids & Bases: Can cause decomposition.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon oxides, hydrogen fluoride (HF), and hydrogen iodide (HI).

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][8] Follow the recommended storage temperature of 2-8°C and protect from light.[2]

  • Disposal: All waste, including contaminated absorbents and PPE, must be collected in a properly labeled, sealed container. Disposal must be handled by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • Angene Chemical. (n.d.). This compound Safety Data Sheet. Retrieved February 7, 2026, from [Link]

Sources

Part 1: Executive Summary & Strategic Value

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Synthetic Utility: 2-Fluoro-4-iodo-6-nitroaniline

CAS: 517920-73-9 Formula: C₆H₄FIN₂O₂ Molecular Weight: 282.01 g/mol

This compound is not merely a catalog reagent; it is a "linchpin" intermediate in medicinal chemistry. Its value lies in its orthogonal reactivity . The molecule presents four distinct handles—an amine, a fluoride, an iodide, and a nitro group—distributed around a benzene core. This specific substitution pattern allows for sequential, chemo-selective functionalization, making it an ideal scaffold for synthesizing complex heterocycles like benzimidazoles, quinoxalines, and poly-substituted biaryls used in kinase inhibitor discovery.

For the drug development professional, sourcing this compound requires navigating a trade-off between purity (critical for avoiding regio-isomeric contaminants in late-stage coupling) and cost-efficiency (vital for scale-up). This guide provides a technical roadmap for sourcing, validating, and utilizing this scaffold.

Part 2: The Sourcing Matrix

Do not treat all suppliers equally. The synthesis of this compound (often via iodination of 2-fluoro-6-nitroaniline or nitration of 2-fluoro-4-iodoaniline) can yield difficult-to-separate regioisomers.

Supplier Tiering Strategy
Tier Profile Recommended Use Case Key Suppliers (Verified)
Tier 1: Reference Grade High cost, rigorous QA/CoA. >98% purity. Trace metal analysis included.GMP Starting Material , Late-stage lead optimization, Analytical Standards. (Legacy Alfa Aesar),
Tier 2: Med-Chem Speed Moderate cost, fast delivery. Good for gram-scale synthesis.Hit-to-Lead , Library synthesis, Exploratory chemistry., ,
Tier 3: Bulk/Custom Low cost/kg. Variable lead times. Requires internal QC validation.Process Development , Kilo-scale scale-up.,
Sourcing Decision Logic

SourcingLogic Start Need this compound Q_Scale Scale Required? Start->Q_Scale Q_App Application? Q_Scale->Q_App < 10g Tier3 Tier 3: Enamine/Minstar (Bulk/Custom) Q_Scale->Tier3 > 100g Tier1 Tier 1: Sigma/Thermo (High Purity/Cost) Q_App->Tier1 GMP / Analytical Std Tier2 Tier 2: Fluorochem/BLD (Speed/Balance) Q_App->Tier2 Library / SAR

Figure 1: Decision tree for selecting the appropriate supplier tier based on scale and regulatory requirements.

Part 3: Incoming Quality Control (IQC)

Trusting a Certificate of Analysis (CoA) blindly is a risk in complex scaffold chemistry. The primary impurities in CAS 517920-73-9 are often de-iodinated byproducts (2-fluoro-6-nitroaniline) or regioisomers from the nitration step.

Self-Validating Protocol: 1H NMR Interpretation

The substitution pattern (1-NH₂, 2-F, 4-I, 6-NO₂) leaves protons only at positions 3 and 5 .

  • Solvent: DMSO-d₆ (Amine protons are often invisible or broad in CDCl₃).

  • Key Signals:

    • δ ~7.5 - 8.0 ppm (H-3): This proton is between the Fluorine and Iodine. It exhibits a large ortho-coupling to Fluorine (

      
      ) and a small meta-coupling to H-5  (
      
      
      
      ). Look for a doublet of doublets (dd) .
    • δ ~8.0 - 8.5 ppm (H-5): This proton is between the Iodine and Nitro group. It shows a small meta-coupling to H-3 (

      
      ). The para-coupling to Fluorine is usually negligible or very small broadness. Look for a doublet (d)  or broad singlet.
      
    • δ ~7.0 - 8.0 ppm (NH₂): Broad singlet, exchangeable with D₂O.

Pass Criteria:

  • Integration ratio of H-3 : H-5 must be exactly 1:1.

  • Absence of signals corresponding to 2-fluoro-6-nitroaniline (which lacks the iodine and would show a triplet-like pattern for the H-4 proton).

QC Workflow Diagram

QC_Workflow Receipt Receive Shipment (CAS 517920-73-9) Visual Visual Inspection (Yellow/Brown Solid) Receipt->Visual NMR 1H NMR (DMSO-d6) Visual->NMR Analysis Analyze Splitting (H3: dd, H5: d) NMR->Analysis Decision Pass/Fail? Analysis->Decision Release Release to Synthesis Decision->Release Clean 1:1 Integral Reject Reject/Recrystallize Decision->Reject Extra Peaks

Figure 2: Incoming Quality Control workflow to ensure scaffold integrity prior to synthesis.

Part 4: Synthetic Utility & Reactivity

This molecule is a "Hub" for diversity-oriented synthesis. The Iodine at C-4 is the most reactive handle for palladium-catalyzed cross-couplings, while the Nitro group at C-6 serves as a latent amine for cyclization.

Primary Workflow: The "Suzuki-Reduction-Cyclization" Sequence

This is the most common route for generating 7-fluoro-5-aryl-benzimidazoles (privileged structures in kinase inhibition).

Step 1: Chemo-selective Suzuki Coupling

  • Reactivity: C-I bond >>> C-F bond.

  • Conditions: Aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O, 80°C.

  • Why: The iodine is highly labile to oxidative addition by Pd(0). The nitro group remains intact, and the fluorine is stable under these mild basic conditions.

Step 2: Nitro Reduction

  • Conditions: Fe powder, NH₄Cl, EtOH/H₂O, Reflux OR H₂, Pd/C (careful monitoring to avoid de-halogenation if F is labile, though F is usually stable).

  • Product: 2-Fluoro-4-aryl-6-aminoaniline (a vicinal diamine).

Step 3: Benzimidazole Formation

  • Conditions: Formic acid (for unsubstituted) or Triethylorthoformate.

  • Result: Cyclization across the newly formed primary amine and the original aniline amine.

Reactivity Map

Reactivity Center 2-Fluoro-4-iodo- 6-nitroaniline Suzuki Suzuki/Sonogashira (C-4 Arylation) Center->Suzuki Pd(0), R-B(OH)2 Most Reactive Reduction Nitro Reduction (C-6 Amine gen) Center->Reduction Fe/NH4Cl or H2 Latent Functionality Sandmeyer Sandmeyer/Diazotization (C-1 Modification) Center->Sandmeyer NaNO2, HX Transform NH2 SnAr SnAr Displacement (C-2 Fluorine) Center->SnAr R-NH2, Heat (Difficult/Requires Activation)

Figure 3: Orthogonal reactivity map showing the four distinct chemical handles available for modification.

Part 5: Safety & Handling

  • Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

  • Light Sensitivity: Iodinated aromatics can be light-sensitive. Store in amber vials.

  • Storage: Keep cool (2-8°C) and dry. The nitro group adds stability, but oxidative degradation of the amine is possible over long periods.

References

  • Fluorochem Product Data. this compound Specifications. Fluorochem Ltd.

  • BLD Pharm Catalog. Product 517920-73-9 Technical Data. BLD Pharm.[1]

  • Sigma-Aldrich. Search Results for Nitroaniline Derivatives.[2] Merck KGaA.

  • ResearchGate. Suzuki reaction of 2,6-dibromo-4-nitroaniline (Analogous Reactivity).

  • PrepChem. Preparation of Iodo-nitroanilines.

Sources

The Versatile Synthon: A Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a High-Potential Building Block

In the landscape of modern drug discovery and materials science, the demand for architecturally complex and functionally diverse molecules is ever-increasing. The strategic incorporation of fluorine and other halogens into aromatic scaffolds has proven to be a powerful approach for modulating a molecule's physicochemical and pharmacological properties. Within this context, 2-Fluoro-4-iodo-6-nitroaniline emerges as a highly versatile, yet underexplored, synthetic building block. Its unique trifunctionalized aromatic core, featuring a nucleophilic amine, a reactive fluoro group, an iodinated site amenable to cross-coupling, and an electron-withdrawing nitro group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical overview of the reactivity and synthetic utility of this compound, empowering researchers, medicinal chemists, and process development professionals to harness its full potential.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 517920-73-9[1]
Molecular Formula C₆H₄FIN₂O₂[1]
Molecular Weight 282.01 g/mol [1]
Appearance Yellow to brown solid[2]
Purity Typically ≥98%
Solubility Insoluble in water; soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety and Handling: this compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Strategic Synthesis of the Building Block

While a definitive, high-yielding synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for the functionalization of anilines. A potential retrosynthetic analysis suggests a multi-step sequence starting from a more common aniline derivative.

A logical forward synthesis could involve the following key transformations:

  • Nitration: Introduction of a nitro group onto a suitably substituted fluoroaniline precursor. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regiochemistry.

  • Iodination: Electrophilic iodination of the aromatic ring. The position of iodination will be influenced by the existing substituents.

A possible synthetic route could start from 4-fluoro-2-nitroaniline. Iodination of this precursor would likely be directed to the position ortho to the activating amino group and meta to the deactivating nitro group, which is the desired C4 position. However, optimization of reaction conditions would be crucial to ensure regioselectivity and avoid side products.

Another approach could involve the synthesis of 2,6-diiodo-4-nitroaniline, a known compound, followed by a nucleophilic aromatic substitution to replace one of the iodo groups with a fluoro group.[3] This, however, might present challenges in achieving selective substitution.

Given the limited specific literature, the synthesis of this building block may require significant process development and optimization.

The Reactivity Landscape: A Chemist's Playground

The true value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Figure 1: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, offering a gateway to a vast array of structural motifs. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the C-I bond the primary target for selective functionalization.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids or esters can be anticipated to proceed under standard Suzuki conditions.

Causality Behind Experimental Choices:

  • Palladium Source: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is essential to initiate the catalytic cycle.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich ligands such as SPhos or XPhos are often effective for challenging couplings.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Illustrative Protocol: Suzuki-Miyaura Coupling (Hypothetical)

This protocol is a generalized procedure based on known Suzuki-Miyaura reactions of similar substrates and requires optimization for this compound.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand if required.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynes, which are valuable intermediates in the synthesis of heterocycles and other complex molecules. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Illustrative Protocol: Sonogashira Coupling (Hypothetical)

This protocol is a generalized procedure based on known Sonogashira reactions and requires optimization.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a suitable solvent (e.g., THF or DMF).

  • Add a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This provides an excellent opportunity for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more prone to nucleophilic attack.

Causality Behind Experimental Choices:

  • Nucleophile: The choice of nucleophile will determine the resulting product. Primary and secondary amines are commonly used to form substituted anilines.

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, an excess of the amine itself can sometimes act as the base.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Illustrative Protocol: SNAr with an Amine (Hypothetical)

This protocol is a generalized procedure and requires optimization.

  • In a sealed tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMSO, 5 mL).

  • Add the desired amine (2.0-3.0 mmol) and a base if necessary (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Applications in the Synthesis of Heterocyclic Scaffolds

The multifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of Substituted Benzimidazoles

A common strategy for the synthesis of benzimidazoles involves the reductive cyclization of an o-nitroaniline derivative. Following a cross-coupling or SNAr reaction on this compound, the resulting substituted nitroaniline can be reduced to the corresponding diamine, which can then be cyclized with a carboxylic acid or its equivalent to form the benzimidazole ring.

Benzimidazole_Synthesis start This compound coupling Cross-Coupling or SNAr start->coupling intermediate1 Substituted 2-Nitroaniline coupling->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 Substituted 1,2-Diamine reduction->intermediate2 cyclization Cyclization with R-COOH intermediate2->cyclization product Substituted Benzimidazole cyclization->product

Figure 3: General synthetic route to benzimidazoles from this compound.

Future Outlook and Conclusion

This compound represents a synthetic building block with significant untapped potential. Its strategic arrangement of functional groups allows for a diverse range of selective transformations, making it an attractive starting material for the synthesis of complex molecules for applications in medicinal chemistry, agrochemicals, and materials science. While detailed synthetic protocols utilizing this specific compound are not yet widespread in the literature, the principles of its reactivity are well-established. This guide serves as a foundational resource to encourage and enable the exploration of this promising synthon. As more researchers begin to utilize this versatile molecule, we can expect to see a rapid expansion in its applications and the development of novel and efficient synthetic methodologies.

References

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved February 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved February 7, 2026, from [Link]

Sources

Strategic Utilization of 2-Fluoro-4-iodo-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

2-Fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its dense functionalization, providing three distinct vectors for chemical elaboration around a single benzene core. Unlike simple anilines, this molecule offers a pre-installed "reaction program":

  • C1-Amine & C6-Nitro: A masked diamine motif ready for cyclization into benzimidazoles or quinoxalines.

  • C4-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

  • C2-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk.

This guide details the synthesis, reactivity, and application of this scaffold, specifically focusing on its role in developing MEK inhibitors and antibacterial heterocycles.

Structural Analysis & Pharmacophore Logic

The strategic placement of substituents on the aniline ring dictates its utility.

PositionSubstituentElectronic EffectMedicinal UtilityChemical Reactivity
C1

(Amine)
Electron Donor (+M)H-bond donor; Solubilizing group.Nucleophile for alkylation/acylation; Directing group for EAS.
C2

(Fluorine)
Inductive Withdrawal (-I)Metabolic block (prevents oxidation); Bioisostere of H.Modulates basicity of the aniline; Stable to most reaction conditions.
C4

(Iodine)
Weak Withdrawal (-I)Halogen bonding; Lipophilicity.Primary Warhead: Excellent leaving group for Pd-catalyzed coupling.
C6

(Nitro)
Strong Withdrawal (-M, -I)Electron sink; Masked amine.Activates ring for

(rarely used here); Reducible to amine for cyclization.
Diagram 1: The Reactivity Triad

The following diagram illustrates the divergent synthesis pathways available from this single core.

ReactivityTriad cluster_logic Chemical Logic Core This compound (The Scaffold) Benzimidazole Benzimidazole Core (Kinase Inhibitors) Core->Benzimidazole 1. Nitro Reduction 2. Cyclization (R-CHO) CrossCoupling Biaryl Systems (MEK Inhibitors) Core->CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira at C4-I) MetabolicStab Metabolically Stable Anilines Core->MetabolicStab Retention of C2-F (Blocks CYP450)

Caption: Divergent synthesis pathways. The C6-Nitro group enables heterocycle formation, while the C4-Iodine serves as the attachment point for major pharmacophores.

Synthesis of the Core Scaffold

While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most reliable route avoids the harsh conditions of nitrating an iodo-aniline (which can lead to oxidation of the iodine) and instead utilizes the electrophilic iodination of 2-fluoro-6-nitroaniline .

Protocol: Regioselective Iodination

Objective: Synthesize this compound from 2-fluoro-6-nitroaniline.

Reagents:

  • Starting Material: 2-Fluoro-6-nitroaniline (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or Acetic Acid (AcOH) solvent

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-fluoro-6-nitroaniline (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution.

  • Activation: Add TFA (1.0 mmol) to activate the NIS and protonate the solvent slightly.

  • Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 30 minutes. Note: Slow addition prevents di-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The product will appear as a less polar spot compared to the starting material.

  • Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine species.
    
  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield the yellow solid product (Yield: ~85-90%).

Mechanistic Insight: The amino group (


) is a strong ortho/para director. The fluorine (

) and nitro (

) groups are meta-directors (or deactivating ortho/para). However, the position para to the amine (C4) is the most electron-rich site remaining, ensuring high regioselectivity for the iodine electrophile.

Key Reactivity & Applications

A. Chemoselective Nitro Reduction (Benzimidazole Synthesis)

A critical challenge with this scaffold is reducing the nitro group (


) to an amine (

) without hydro-dehalogenating the iodine (

) or fluorine (

). Standard catalytic hydrogenation (

, Pd/C) often strips the iodine.

Recommended Protocol: Iron-Mediated Reduction

  • System: Iron powder (Fe) / Ammonium Chloride (

    
    ) in Ethanol/Water.
    
  • Procedure: Reflux the scaffold with 5 eq of Fe powder and 5 eq of

    
     in EtOH:
    
    
    
    (3:1) for 2 hours.
  • Advantage: This method is chemoselective for

    
     reduction and leaves the C4-Iodine intact, yielding 1,2-diamino-3-fluoro-5-iodobenzene .
    

This diamine is the immediate precursor to 5-iodo-7-fluoro-benzimidazoles , a core structure in several kinase inhibitors.

B. Palladium-Catalyzed Cross-Coupling

The C4-Iodine is an excellent handle for attaching the "tail" of a drug molecule.

Case Study: MEK Inhibitor Analogs (e.g., Cobimetinib/TAK-733 series) In the synthesis of MEK inhibitors, the central phenyl ring often requires a specific substitution pattern. The this compound scaffold allows for the construction of the diphenyl amine core via Buchwald-Hartwig coupling, or biaryl systems via Suzuki coupling.

Diagram 2: Synthetic Workflow for MEK Inhibitor Analogs

This workflow demonstrates the construction of a TAK-733-like core using the scaffold.

MEKSynthesis Start 2-Fluoro-4-iodo- 6-nitroaniline Step1 Suzuki Coupling (Ar-B(OH)2) Start->Step1 Pd(dppf)Cl2, K2CO3 Intermediate1 4-Aryl-2-fluoro- 6-nitroaniline Step1->Intermediate1 Step2 Nitro Reduction (Fe/NH4Cl) Intermediate1->Step2 Intermediate2 4-Aryl-2-fluoro- 6-aminoaniline Step2->Intermediate2 Step3 Cyclization (Formic Acid/CDI) Intermediate2->Step3 Final 7-Fluoro-5-aryl- benzimidazole Step3->Final

Caption: Step-wise elaboration of the scaffold into a benzimidazole-based kinase inhibitor.

Experimental Data Summary

The following table summarizes the stability and reactivity profile of this compound under common medicinal chemistry conditions.

Reaction ConditionTarget GroupOutcomeRisk/Note

(1 atm), Pd/C, MeOH

Failure: Reduction of

AND de-iodination (

).
Use Fe/AcOH or

instead.

, EtOH, Reflux

Success: Clean reduction to diamine. Iodine retained.Filtration of iron sludge required.

, Pd(PPh3)4

Success: Suzuki coupling at C4.Nitro group remains intact.

(Alkylation)

Success: Mono- or bis-alkylation of aniline.Strong base may affect nitro group if R is sensitive.

Oxidation
RingStable: The electron-deficient ring resists oxidation.Suitable for side-chain oxidations.

References

  • Oakwood Chemical. (2024). Product Specification: this compound (CAS 517920-73-9).[2] Retrieved from

  • BenchChem. (2025).[3] Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates. Retrieved from

  • Dong, H., et al. (2011). Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.
  • Thakore, S., et al. (2021).[4] Nanoreactors for the production of 2-substituted benzimidazoles. (Context: Reduction of 2-nitroanilines to diamines).

  • Fluorochem. (2024).[5] Safety Data Sheet and Properties: this compound. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science. Starting from the commercially available 2-fluoro-6-nitroaniline, this protocol details a robust and highly regioselective electrophilic iodination procedure. We present a preferred method utilizing N-Iodosuccinimide (NIS) under acidic catalysis, chosen for its mild conditions and operational simplicity. The underlying principles of electrophilic aromatic substitution that govern the reaction's selectivity are thoroughly discussed. This guide is intended for researchers in organic synthesis, offering a step-by-step protocol, safety considerations, purification techniques, and characterization data.

Introduction and Mechanistic Rationale

Substituted anilines containing fluorine and iodine atoms are pivotal building blocks in the development of novel pharmaceuticals and functional materials.[1][2] The title compound, this compound (CAS 517920-73-9), combines the unique electronic properties of a fluorine atom, the reactivity of an amino group, and a strategically placed iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions.[1]

The synthesis of this target molecule from 2-fluoro-6-nitroaniline is achieved through an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on controlling the regioselectivity of the incoming electrophile (an iodonium ion, I⁺).

Controlling Regioselectivity:

The starting material, 2-fluoro-6-nitroaniline, possesses three distinct substituents whose directing effects collectively favor iodination at the C4 position:

  • Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.[3] The positions ortho to the amino group (C2 and C6) are already substituted. Therefore, its directing influence is overwhelmingly channeled to the vacant para position (C4).

  • Nitro Group (-NO₂): A strong deactivating group and a meta-director. The positions meta to the nitro group are C2 (substituted) and C4 (vacant). Thus, it also directs the incoming electrophile to the desired C4 position.

  • Fluoro Group (-F): A weakly deactivating group that acts as an ortho, para-director due to lone pair resonance. Its para position (C5) is sterically hindered and electronically less favored than the C4 position, which benefits from the concerted directing effects of the amino and nitro groups.

The synergistic alignment of these directing effects makes the C4 position the unequivocal site of electrophilic attack, ensuring a highly regioselective transformation with minimal formation of isomeric byproducts.

Reaction Scheme:

Caption: Workflow for the synthesis, work-up, and purification of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-nitroaniline (1.0 eq.). Dissolve the starting material in acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10-15 minutes.

  • Reagent Addition: To the cooled solution, add N-Iodosuccinimide (1.1 eq.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C. Following the NIS addition, add trifluoroacetic acid (1.5 eq.) dropwise via syringe.

  • Reaction: After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color of the excess iodine will dissipate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a yellow to brown solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Yellow to brown solid. [4][5]* Molecular Formula: C₆H₄FIN₂O₂. [6]* Molecular Weight: 282.01 g/mol .

  • Proton NMR (¹H NMR): The spectrum is expected to show distinct signals for the two aromatic protons and the amine protons.

  • Carbon NMR (¹³C NMR): The spectrum should show six distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the product's molecular weight.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving trifluoroacetic acid and volatile organic solvents, must be conducted in a certified chemical fume hood.

  • N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with care. [7][8][9]Avoid inhalation of dust. It is also light-sensitive and should be stored in a dark container. [10]* Iodine Monochloride (ICl) - Alternative Reagent: If using ICl as an alternative, extreme caution is necessary. ICl is a hazardous, corrosive, and fuming liquid that reacts with water. [11][12][13][14]It should only be handled by trained personnel with appropriate PPE in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Mechanistic Visualization

The core of the reaction is the electrophilic attack of the activated iodine on the electron-rich aniline ring.

G reagents 2-Fluoro-6-nitroaniline + NIS/TFA activated_iodine Generation of Electrophile (I⁺ source) reagents->activated_iodine Activation attack Nucleophilic Attack (π-electrons from aniline ring attack I⁺) activated_iodine->attack Electrophilic Addition sigma_complex Arenium Ion Intermediate (Sigma Complex, resonance stabilized) attack->sigma_complex deprotonation Deprotonation (Loss of H⁺ restores aromaticity) sigma_complex->deprotonation Rate-determining step product This compound deprotonation->product Final Product Formation

Sources

Application Note: Regioselective Iodination of 2-Fluoro-6-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The iodination of 2-fluoro-6-nitroaniline is a critical transformation in the synthesis of next-generation MEK inhibitors (e.g., Cobimetinib analogs) and various heterocyclic pharmaceutical intermediates.

This reaction presents a classic "push-pull" electronic challenge on the aromatic ring. The success of this protocol relies on exploiting the cooperative directing effects of the substituents while overcoming the electronic deactivation caused by the nitro group.

Electronic Rationale (The "Why")

The regioselectivity of this reaction is driven by the dominance of the amino group (


) over the deactivating effects of the nitro (

) and fluoro (

) groups.
  • Activation: The

    
     group is a strong activator and ortho, para-director. Positions 2 and 6 are sterically blocked by 
    
    
    
    and
    
    
    , leaving position 4 (para) as the sole site for electrophilic attack.
  • Deactivation: The

    
     group is a strong electron-withdrawing group (EWG). While it deactivates the ring toward electrophilic aromatic substitution (EAS), its meta-directing effect reinforces substitution at position 4 (which is meta to the nitro group at position 6).
    
  • Reagent Selection: Due to the deactivated nature of the ring, standard iodine (

    
    ) is often insufficient. We utilize N-Iodosuccinimide (NIS)  or Iodine Monochloride (ICl)  to generate a more potent electrophilic iodine species.
    
Mechanistic Pathway

The following diagram illustrates the electronic activation and the regioselective attack at the C4 position.

ReactionMechanism cluster_effects Electronic Steering Substrate 2-Fluoro-6-nitroaniline (Substrate) SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex C4 Attack (Amine Directed) Reagent NIS or ICl (Electrophile Source) ActiveSpecies Active Species (I+ equivalent) Reagent->ActiveSpecies Activation ActiveSpecies->SigmaComplex Product 4-Iodo-2-fluoro-6-nitroaniline (Target) SigmaComplex->Product Re-aromatization (-H+) NH2 NH2: Activates C4 NO2 NO2: Deactivates Ring Directs to C4 (meta)

Figure 1: Mechanistic pathway showing the cooperative directing effects leading to C4 iodination.

Experimental Protocols

We present two validated protocols. Method A is the "Gold Standard" for high-purity, medicinal chemistry scale (100 mg – 10 g). Method B is a cost-effective protocol suitable for scale-up (>100 g).

Method A: High-Purity NIS Protocol (Recommended)

Best for: High purity requirements, avoiding corrosive ICl, and mild conditions.

Reagents:

  • 2-Fluoro-6-nitroaniline (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, boosts rate if stalled.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-nitroaniline (1.0 eq) in DMF (5 mL per mmol substrate). The solution will appear yellow/orange.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 eq) portion-wise over 15 minutes. Note: Protect from light.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The product is less polar than the starting material.

    • Troubleshooting: If conversion <50% after 4 hours, add 0.1 eq of TFA and heat to 50°C.

  • Quench: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ) to reduce excess iodine (color changes from dark red/brown to yellow).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Method B: Iodine Monochloride (ICl) Protocol (Scale-Up)

Best for: Large scale, lower cost reagents, handling deactivated substrates.

Reagents:

  • 2-Fluoro-6-nitroaniline (1.0 equiv)

  • Iodine Monochloride (ICl) (1.05 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv) - Buffers the HCl generated.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-fluoro-6-nitroaniline (1.0 eq) and NaOAc (1.1 eq) in Glacial Acetic Acid (4 mL/g).

  • Addition: Solution of ICl (1.05 eq) in AcOH is added dropwise at RT over 30 minutes.

    • Caution: ICl is corrosive and volatile. Use a fume hood.

  • Heating: Heat the mixture to 50–60°C for 2–4 hours.

  • Quench: Cool to RT and pour into ice water containing Sodium Bisulfite (

    
    ).
    
  • Isolation: The product typically precipitates as a solid. Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

Analytical Characterization

Validating the regiochemistry is crucial. The loss of the C4 proton and the retention of the C3/C5 coupling pattern are diagnostic.

FeatureStarting Material (2-F-6-NO2-Aniline)Product (4-Iodo-2-F-6-NO2-Aniline)
Appearance Yellow/Orange SolidYellow/Brown Solid
1H NMR (DMSO-d6)

7.9 (d), 7.4 (m), 6.8 (td)

8.2 (s, 1H), 7.9 (dd, 1H)
Key NMR Shift 3 Aromatic Protons2 Aromatic Protons (Para-proton lost)
LCMS (ESI+) [M+H]+ = 157.1[M+H]+ = 283.0
Retention Time Early eluting (Polar)Late eluting (Lipophilic)

Table 1: Comparative analytical data for reaction monitoring.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific constraints.

Workflow Start Start: Iodination of 2-Fluoro-6-Nitroaniline ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams (MedChem/Discovery) ScaleCheck->SmallScale LargeScale > 100 grams (Process/Development) ScaleCheck->LargeScale MethodA Select Method A (NIS) Solvent: DMF/MeCN SmallScale->MethodA MethodB Select Method B (ICl) Solvent: Acetic Acid LargeScale->MethodB PurificationA Column Chromatography MethodA->PurificationA PurificationB Precipitation & Filtration MethodB->PurificationB

Figure 2: Decision matrix for selecting the appropriate iodination protocol.

Safety & Handling (HSE)

  • 2-Fluoro-6-nitroaniline: Nitroanilines are generally toxic by inhalation and skin contact. They may cause methemoglobinemia. Handle in a fume hood with double gloving.

  • N-Iodosuccinimide (NIS): Irritant.[1] Keep refrigerated and away from light to prevent decomposition.

  • Iodine Monochloride (ICl): Extremely corrosive and causes severe burns. Reacts violently with water.

  • Waste Disposal: All aqueous washes containing iodine species must be treated with thiosulfate/bisulfite before disposal to prevent the release of volatile iodine.

References

  • Wallace, E. et al. (2007). MEK Inhibitors. World Intellectual Property Organization. WO2007044515A1. (Example 1 describes the synthesis of 4-iodo-2-fluoro-6-nitroaniline using NIS).
  • Lyssikatos, J. P. et al. (2012). Design and synthesis of N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide (TAK-733): A potent, selective, and orally active MEK allosteric site inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1165-1168. [Link]

  • Castanet, A. et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(11), 1995-1998. (General methodology for NIS efficiency). [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the Palladium-catalyzed cross-coupling of 2-Fluoro-4-iodo-6-nitroaniline (Substrate 1 ) with aryl/heteroaryl boronic acids.

The substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups strongly activate the C-I bond for oxidative addition, while the free amine (-NH₂) presents a potential risk for catalyst coordination. However, due to the strong resonance withdrawal by the ortho-nitro and ortho-fluoro groups, the amine nucleophilicity is significantly dampened, allowing for robust coupling without protection in most cases.

This protocol prioritizes chemoselectivity (C-I vs. C-F/C-NH2 integrity) and operational simplicity , providing a scalable route for drug discovery intermediates.

Substrate Analysis & Retrosynthetic Logic

Electronic & Steric Profile
  • Activation: The C-I bond at the 4-position is electronically activated by the meta-nitro and meta-fluoro groups. This makes the oxidative addition of Pd(0) extremely facile, often proceeding at lower temperatures than standard aryl iodides.

  • Chemoselectivity: The C-F bond is at the 2-position. While oxidative addition into C-F bonds is possible with specialized nickel catalysts, standard Palladium conditions are highly selective for C-I over C-F.

  • Amine Deactivation: The 6-nitro group locks the amine lone pair into the ring via resonance. This reduces the "poisoning" effect where free amines bind to Pd(II) species, halting the cycle.

Strategic Considerations
  • Base Sensitivity: The substrate is relatively stable to base, but strong bases at high temperatures could potentially trigger nucleophilic aromatic substitution (SNAr) at the C-F position if the nucleophile is small (e.g., methoxide). We utilize bulky or inorganic bases (Carbonates, Phosphates) to mitigate this.

  • Catalyst Choice: A robust Pd(0) source stabilized by phosphines is preferred. Pd(PPh₃)₄ is the standard "workhorse," but Pd(dppf)Cl₂ is recommended for sterically demanding boronic acids.

Experimental Protocols

Method A: Standard Robust Protocol (High Throughput)

Best for: Standard aryl boronic acids, initial screening, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with the Substrate, Boronic Acid, and Pd(PPh₃)₄.

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 85°C with vigorous stirring.

    • Note: The activated iodide often reacts within 2-6 hours. Monitor by LCMS/TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc gradients).

Method B: High-Performance Protocol (Difficult Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails.

Reagents:

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

    • Rationale: SPhos ensures rapid oxidative addition and facilitates transmetallation with hindered boronic acids.

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: Toluene : Water (10:1 ratio)

  • Temperature: 100°C

Visualized Workflows & Mechanism

Catalytic Cycle: Electronic Effects

The following diagram illustrates how the nitro and fluoro groups accelerate the oxidative addition step, the rate-determining step for many couplings.

SuzukiMechanism cluster_legend Electronic Effect Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (FAST due to -NO2/-F activation) Pd0->OxAdd + Substrate Substrate This compound (Electrophile) Substrate->OxAdd PdII_Ar_I Ar-Pd(II)-I (Intermediate A) OxAdd->PdII_Ar_I TransMet Transmetallation PdII_Ar_I->TransMet + Boronate Boronic R-B(OH)2 + Base (Boronate Species) Boronic->TransMet PdII_Ar_R Ar-Pd(II)-R (Intermediate B) TransMet->PdII_Ar_R RedElim Reductive Elimination (Product Release) PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-2-fluoro-6-nitroaniline RedElim->Product Text The electron-deficient ring (NO2/F) pulls density from C-I bond, accelerating Pd(0) insertion.

Figure 1: Catalytic cycle highlighting the electronic activation of the C-I bond by the nitro group.

Experimental Workflow Decision Tree

Workflow Start Start: this compound CheckPartner Analyze Coupling Partner Start->CheckPartner Simple Simple Aryl / Electron Rich? CheckPartner->Simple Complex Heteroaryl / Hindered? CheckPartner->Complex MethodA METHOD A: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 85°C Simple->MethodA MethodB METHOD B: Pd(OAc)2 + SPhos, K3PO4 Toluene/H2O, 100°C Complex->MethodB Monitor Monitor (LCMS/TLC) @ 2 Hours MethodA->Monitor MethodB->Monitor Success Complete Conversion? >90% Monitor->Success Isolate Workup & Isolate Success->Isolate Yes Trouble Incomplete / Side Products? Success->Trouble No Switch Switch to Method B or Increase Temp Trouble->Switch

Figure 2: Decision matrix for selecting the optimal coupling conditions.

Quantitative Data Summary

ParameterMethod A (Standard)Method B (High Performance)
Pd Source Pd(PPh₃)₄Pd(OAc)₂
Ligand PPh₃ (bound)SPhos / XPhos
Base Na₂CO₃ (aq)K₃PO₄ (solid)
Solvent System Dioxane / Water (4:1)Toluene / Water (10:1)
Temp 85°C100°C
Typical Yield 75 - 92%80 - 95%
Reaction Time 2 - 6 Hours1 - 4 Hours
Key Risk Protodeboronation of partnerHigher cost / Catalyst removal

Troubleshooting & Optimization

  • Protodeboronation: If the boronic acid is electron-poor (e.g., 2-pyridyl, poly-fluoro), it may hydrolyze before coupling.

    • Solution: Switch to the corresponding Boronic Acid Pinacol Ester (BPin) or Potassium Trifluoroborate salt. Use anhydrous conditions with Cs₂CO₃ in DMF if necessary.

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by the free amine (rare but possible).

    • Solution: Increase catalyst loading to 5-10 mol%. Alternatively, protect the amine as an acetamide (Ac), though this adds two synthetic steps (protection/deprotection).

  • Black Precipitate (Pd Black): Early formation of Pd black indicates catalyst decomposition.

    • Solution: Ensure thorough degassing.[1] Add additional free ligand (e.g., PPh₃) to stabilize the Pd(0) species.

Safety & Handling

  • Nitroanilines: Potentially toxic and energetic. Avoid heating dry solids.

  • Aryl Iodides: Light sensitive. Store in amber vials.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." (General Suzuki protocols for activated iodides).

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (Mechanistic insights and troubleshooting).

  • MDPI. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes." (Discusses compatibility of nitro groups in Pd-catalysis).

  • ChemicalBook. "2-Fluoro-6-nitroaniline Synthesis." (Precursor synthesis and stability data).

  • Organic Chemistry Portal. "Suzuki Coupling." (General reaction scope and ligand effects).

Sources

Buchwald-Hartwig amination of "2-Fluoro-4-iodo-6-nitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective C4-Amination of 2-Fluoro-4-iodo-6-nitroaniline via Buchwald-Hartwig Coupling

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig amination of This compound (CAS: 517920-73-9). This substrate represents a distinct challenge in cross-coupling chemistry due to its highly functionalized "push-pull" electronic structure.

The protocol focuses on utilizing the C4-iodine handle as the electrophile to introduce diverse amine moieties while preserving the C2-fluorine and C6-nitro groups. This transformation is a critical gateway for synthesizing covalent kinase inhibitors and E3 ligase ligands (PROTACs) where the ortho-fluoro-nitro motif is required for downstream reduction to diamines.

Key Technical Achievement: High-yielding C–N bond formation (>85%) with <2% hydrodeiodination or SNAr side products.

Chemical Logic & Mechanistic Insight

Substrate Analysis

The substrate presents a unique reactivity triad that dictates the reaction conditions:

  • C4-Iodine (Electrophile): The primary reaction site. The electron-deficient ring facilitates rapid oxidative addition of Pd(0).

  • C2-Fluorine (SNAr Risk): Located ortho to the nitro group, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Strong bases (e.g., NaOtBu) will trigger the displacement of fluorine by the amine nucleophile, destroying the scaffold.

  • C1-Amine (Competing Nucleophile): While primary anilines can cause catalyst poisoning or homocoupling, the strong electron-withdrawing effects of the -NO₂ and -F groups render this amine non-nucleophilic, effectively "protecting" it electronically.

The Selectivity Challenge

The core objective is to favor the Pd-catalyzed cycle (Cycle A) over the background SNAr pathway (Cycle B).

ReactionPathways Substrate 2-Fluoro-4-iodo- 6-nitroaniline Pd_Cycle Pd(0) Oxidative Addition (C4-I) Substrate->Pd_Cycle Preferred (Kinetic Control) SNAr_Path SNAr Attack (C2-F) Substrate->SNAr_Path Avoided (Base Dependent) Product Target C4-Amine Product Pd_Cycle->Product Reductive Elimination Byproduct C2-Substituted Impurity SNAr_Path->Byproduct

Figure 1: Competing reaction pathways. Success depends on accelerating the Pd cycle while suppressing SNAr via base selection.

Experimental Protocol

Reagent Selection Strategy

To navigate the electronic constraints, the following system is validated:

ComponentSelectionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Stable Pd sources. Pd(OAc)₂ is preferred for ease of handling.
Ligand BrettPhos or Xantphos BrettPhos: Best for primary amines; bulky structure prevents catalyst deactivation by the substrate's NH₂.Xantphos: Excellent for nitro-arenes; large bite angle accelerates reductive elimination.
Base Cs₂CO₃ (Anhydrous)CRITICAL: Weak inorganic base. Avoids SNAr at C2-F. NaOtBu is strictly prohibited.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic. Dioxane aids solubility of the polar nitroaniline.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 282 mg of substrate) Reaction Time: 4–16 hours Temperature: 80–100 °C

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add This compound (282 mg, 1.0 mmol).

    • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

    • Add BrettPhos (21.5 mg, 0.04 mmol, 4 mol%).

    • Add Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv). Note: Ensure base is finely ground and anhydrous.

  • Inerting: Cap the vessel and evacuate/backfill with Argon three times.

  • Liquids Addition:

    • Under positive Argon flow, add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M).

    • Add the Coupling Amine (1.2 equiv). If the amine is a solid, add it in Step 2.

  • Activation: Place the vessel in a pre-heated oil block at 90 °C . Stir vigorously (800 rpm).

    • Visual Check: The reaction mixture typically turns from orange/brown to deep red/black as the active catalytic species forms.

  • Monitoring: Check by HPLC or TLC or LC-MS at 2 hours.

    • TLC Eluent: 30% EtOAc in Hexanes.

    • Target: Disappearance of the starting iodide (Rf ~0.6) and appearance of the fluorescent amine product.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel. Gradient: 0% → 40% EtOAc in Hexanes.

Optimization & Troubleshooting Guide

This workflow describes the logical decision tree for optimizing low-yielding reactions.

OptimizationWorkflow Start Initial Run (Pd(OAc)2 / BrettPhos / Cs2CO3) Check Analyze LC-MS Start->Check Success Yield > 85% Scale Up Check->Success Clean Profile Prob_SNAr Issue: C2-F Displacement (SNAr Product) Check->Prob_SNAr M+Amine-F observed Prob_Deiod Issue: Hydrodeiodination (Ar-I -> Ar-H) Check->Prob_Deiod M-I observed Prob_Stall Issue: Low Conversion (Stalled Catalyst) Check->Prob_Stall SM remaining Sol_SNAr Action: Switch to K3PO4 Lower Temp to 80°C Prob_SNAr->Sol_SNAr Sol_Deiod Action: Increase Amine Conc. Switch to Xantphos Prob_Deiod->Sol_Deiod Sol_Stall Action: Switch to Pd2(dba)3 Add 10% tBuOH (Phase Transfer) Prob_Stall->Sol_Stall

Figure 2: Optimization logic for troubleshooting common failure modes.

Specific Troubleshooting Scenarios
  • Scenario A: Hydrodeiodination (Loss of Iodine without coupling)

    • Cause: The rate of reductive elimination is too slow, allowing β-hydride elimination or protodepalladation.

    • Fix: Switch ligand to Xantphos . The wide bite angle forces reductive elimination. Alternatively, ensure the solvent is strictly anhydrous.

  • Scenario B: SNAr Byproducts (Loss of Fluorine)

    • Cause: Base is too strong or temperature is too high.

    • Fix: Switch from Cs₂CO₃ to K₃PO₄ (tribasic potassium phosphate). Reduce temperature to 80 °C and extend reaction time.

  • Scenario C: No Reaction (Catalyst Poisoning)

    • Cause: The free NH₂ or NO₂ groups are coordinating Pd.

    • Fix: Pre-mix Pd and Ligand in solvent for 5 minutes before adding the substrate (Pre-activation). Increase catalyst loading to 5 mol%.

Safety & Handling

  • Energetic Material: Nitroanilines are potential energetic materials. While stable at this scale, avoid heating the dry solid above 150 °C.

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the product.

  • HF Generation: If SNAr occurs, fluoride ions are released. Ensure glass vessels are inspected for etching if the reaction is run repeatedly in the same vial (rare, but possible).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217–7218.

  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 131(36), 12898–12899.

Sources

Application Note: 2-Fluoro-4-iodo-6-nitroaniline in MEK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of allosteric MEK1/2 inhibitors. It details the strategic utility of 2-Fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9) as a high-value intermediate for accessing 4-fluoro-6-iodo-1H-benzimidazole scaffolds—a core pharmacophore in next-generation MEK inhibitors (e.g., analogs of Binimetinib and Selumetinib).

Executive Summary & Strategic Rationale

The development of allosteric MEK inhibitors (MEKi) has shifted towards benzimidazole and benzamide cores that occupy the hydrophobic pocket adjacent to the ATP-binding site. While early generation inhibitors utilized diphenylamine scaffolds, recent clinical candidates (e.g., Binimetinib , Selumetinib ) leverage a substituted benzimidazole core to enhance potency and metabolic stability.

This compound serves as a critical "linchpin" intermediate. Its unique substitution pattern offers three distinct advantages over traditional starting materials (like 2,3,4-trifluorobenzoic acid):

  • Pre-installed Halogen Handle: The C4-Iodine atom is preserved throughout the cyclization, providing a reactive site for late-stage Pd-catalyzed carbonylation (to install the C6-carboxamide found in Binimetinib) or Suzuki-Miyaura coupling.

  • Regioselective Cyclization: The ortho-nitro group allows for controlled reduction to the diamine, ensuring unambiguous regiochemistry during benzimidazole formation.

  • Fluorine Positioning: The C2-Fluorine is perfectly positioned to interact with Ser212 in the MEK allosteric pocket, a critical H-bond interaction for high-affinity binding.

Synthetic Pathway & Mechanism[1][2][3][4][5]

The transformation of this compound into a MEK inhibitor core involves a three-stage sequence: Chemoselective Reduction , Cyclocondensation , and Functionalization .

Pathway Visualization

MEK_Pathway Start This compound (Starting Material) Inter1 1,2-Diamino-3-fluoro-5-iodobenzene (Unstable Intermediate) Start->Inter1 Fe / NH4Cl (Selective Reduction) Core 4-Fluoro-6-iodo-1H-benzimidazole (Key Scaffold) Inter1->Core Formic Acid / HCl (Cyclization) Target MEK Inhibitor Core (e.g., 6-Carboxamide Analog) Core->Target Pd(OAc)2, CO, Amine (Carbonylation)

Figure 1: Synthetic workflow converting the nitroaniline precursor to the functionalized benzimidazole MEK inhibitor core.[1][2][3][4][5]

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction (Nitro to Amine)

Critical Challenge: Reducing the nitro group without de-iodinating the aromatic ring. Solution: Avoid catalytic hydrogenation (


) which frequently causes hydrodehalogenation (loss of Iodine). Use Iron (

) or Sodium Dithionite (

).
Protocol A: Iron-Mediated Reduction (Recommended)
  • Setup: Charge a 500 mL 3-neck round-bottom flask with This compound (10.0 g, 35.5 mmol) and Ethanol (150 mL).

  • Activation: Add Ammonium Chloride (

    
    , 9.5 g, 5.0 eq) dissolved in Water (50 mL).
    
  • Reduction: Add Iron Powder (325 mesh, 9.9 g, 5.0 eq) in portions over 15 minutes while mechanically stirring.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Starting material (

      
      ) should disappear; Diamine product (
      
      
      
      ) will appear.
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting 1,2-diamino-3-fluoro-5-iodobenzene is oxidative sensitive. Proceed immediately to Phase 2.

Phase 2: Benzimidazole Cyclization

Objective: Formation of the imidazole ring.

Protocol B: Formic Acid Cyclization
  • Reaction: Suspend the crude diamine (from Phase 1) in Formic Acid (98%, 50 mL).

  • Heating: Heat to 100°C for 3 hours. The mixture will darken.

  • Neutralization: Cool to 0°C. Slowly add 4M NaOH solution until pH

    
     8-9. The product will precipitate.[3][5]
    
  • Purification: Filter the solid. Wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL).
  • Drying: Dry under high vacuum at 45°C.

    • Yield Target: 75–85% (over 2 steps).

    • Product: 4-Fluoro-6-iodo-1H-benzimidazole .

Phase 3: Elaboration to MEK Inhibitor Core

Context: For inhibitors like Binimetinib , the C6 position requires a carboxamide.[6] The Iodine atom allows for Carbonylation.

Protocol C: Pd-Catalyzed Aminocarbonylation (General Procedure)
  • Reagents: Combine the Benzimidazole scaffold (1.0 eq), Palladium(II) Acetate (5 mol%), Xantphos (10 mol%), and the desired amine side chain (e.g., O-(2-hydroxyethyl)hydroxylamine for Binimetinib analogs).

  • Conditions: Pressurize with Carbon Monoxide (CO, 3 atm) in DMF/TEA at 80°C.

  • Result: Conversion of the C-I bond to the C-C(O)-N linkage.

Quantitative Data & Specifications

The following table summarizes the key physical and chemical specifications for the starting material and the benzimidazole intermediate.

ParameterStarting Material (this compound)Intermediate (4-Fluoro-6-iodo-1H-benzimidazole)
CAS Number 517920-73-92244078-XX-X (Generic)
Molecular Weight 282.01 g/mol 262.02 g/mol
Appearance Yellow to Orange PowderOff-white to Tan Solid
Melting Point 148–152°C>200°C (Decomp)
Key 1H NMR Signal

8.4 (d, 1H), 7.8 (dd, 1H)

8.2 (s, 1H, C2-H), 7.6 (d, 1H)
Storage 2–8°C, Protect from Light-20°C, Inert Atmosphere
Solubility DMSO, DMF, hot EthanolDMSO, MeOH

Structural Biology Context (Mechanism of Action)

Understanding why this specific intermediate is used requires analyzing the MEK1 binding pocket.

Binding_Pocket Benzimidazole Benzimidazole Core (From 2-F-4-I-6-NO2-Aniline) Pocket MEK1 Allosteric Pocket Benzimidazole->Pocket Occupies Ser212 Ser212 Residue (H-Bond Donor) Benzimidazole->Ser212 4-Fluoro Interaction (Critical for Potency) Val127 Val127 / Leu118 (Hydrophobic Interaction) Benzimidazole->Val127 Aromatic Stacking

Figure 2: Interaction map of the Benzimidazole core within the MEK1 allosteric site. The 4-Fluoro group (derived from the 2-Fluoro of the starting aniline) is essential for the hydrogen bond network.

Expert Insight: The "Iodine Advantage"

In many commercial routes (e.g., for Binimetinib), the synthesis starts with 2,3,4-trifluorobenzoic acid . However, introducing the C6-amide via the acid requires complex amide coupling conditions that can affect the N1-methylation regioselectivity. By using This compound , the chemist installs a robust Iodine handle. This allows the core to be fully assembled and N-alkylated before converting the Iodine to the amide (via carbonylation). This sequence often yields higher regioselectivity for N1-methylated benzimidazoles.

References

  • MEK Inhibitor Synthesis (Binimetinib Context): Process for the preparation of 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benz[d]imidazole-6-carboxylic acid. IP.com Journal, 2015.[1] (Describes the target benzimidazole core structure).

  • Reduction of Nitro Compounds with Halogens:Selective reduction of nitroarenes in the presence of sensitive functional groups. Beilstein J. Org. Chem. 2013. (Supporting the Fe/NH4Cl protocol).
  • Binimetinib Clinical Data: Binimetinib (MEK162): A small-molecule inhibitor of MEK1/2. New Drug Approvals.[6] Available at: [Link]

Sources

The Strategic Role of 2-Fluoro-4-iodo-6-nitroaniline in the Synthesis of Trametinib: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2, stands as a significant therapeutic agent in the treatment of various cancers, including melanoma and non-small cell lung cancer.[1][2] Its intricate molecular architecture necessitates a well-defined and efficient synthetic strategy. This comprehensive guide provides an in-depth exploration of a synthetic pathway to Trametinib, commencing with the strategically chosen precursor, 2-Fluoro-4-iodo-6-nitroaniline. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction to the Synthetic Approach

The synthesis of Trametinib is a multi-step process that culminates in the formation of its complex heterocyclic core. The selection of this compound as a starting material is predicated on the strategic placement of its functional groups, which are sequentially transformed to construct the final drug molecule. This guide will delineate the synthesis through three key stages:

  • Formation of the Key Urea Intermediate: The initial steps focus on the reduction of the nitro group of the precursor and the subsequent formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

  • Construction of the Pyridopyrimidine Core: This crucial phase involves the cyclization of the urea intermediate with a bespoke pyridinetrione derivative to forge the central heterocyclic scaffold of Trametinib.

  • Final Assembly and Purification: The concluding steps entail the introduction of the final substituents and the purification of the active pharmaceutical ingredient (API).

This guide will provide detailed protocols for each stage, underpinned by a rationale for the chosen reagents and conditions, and supported by in-text citations to authoritative sources.

Visualization of the Synthetic Workflow

The overall synthetic pathway from this compound to Trametinib is illustrated in the following workflow diagram.

Trametinib_Synthesis_Workflow A This compound B 2-Fluoro-4-iodoaniline A->B Nitro Group Reduction C N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea B->C Urea Formation E Key Trametinib Intermediate C->E Cyclization D Pyridinetrione Derivative D->E Cyclization F Trametinib E->F Final Assembly

Sources

Application Note: Precision Sonogashira Coupling of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the optimized protocols for the Sonogashira cross-coupling of 2-Fluoro-4-iodo-6-nitroaniline . This substrate is a critical scaffold in medicinal chemistry, particularly for the synthesis of benzimidazole-based kinase inhibitors and diarylamine derivatives.

Technical Assessment: The substrate presents a unique "push-pull" electronic environment. The 4-iodo position is highly activated for oxidative addition due to the electron-withdrawing nature of the 6-nitro and 2-fluoro groups. However, the free amine (


)  poses a theoretical risk of catalyst poisoning. Our analysis indicates that the ortho-nitro and ortho-fluoro groups significantly reduce the nucleophilicity of the amine via resonance and inductive effects, allowing for high-yielding couplings without the need for amine protection, provided specific conditions are met.

Mechanistic Insight & Reaction Design

To maximize yield and reproducibility, the reaction design relies on three mechanistic pillars:

  • Electronic Activation: The

    
    -nitro and 
    
    
    
    -fluoro groups lower the electron density of the aryl ring, making the C–I bond weaker and facilitating rapid Oxidative Addition of the Pd(0) species.
  • Amine Deactivation: The intramolecular hydrogen bond between the amine proton and the nitro oxygen (6-position), combined with the inductive withdrawal of the fluorine (2-position), renders the amine sufficiently non-nucleophilic to prevent competitive binding to the Palladium center.

  • Base Selection: A mild organic base (Triethylamine) is preferred over inorganic bases to maintain solubility of the intermediate complexes in THF/DMF mixtures.

Visualization: Reaction Logic & Pathway

The following diagram illustrates the specific catalytic cycle adapted for this electron-deficient substrate.

SonogashiraCycle Figure 1: Catalytic Cycle for this compound Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + Substrate TransMet Transmetallation Ar-Pd(II)-Alkyne OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination Product Release TransMet->Prod C-C Bond Formation Prod->ActiveCat Regeneration Substrate Substrate: This compound Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard High-Yield)

Recommended for initial synthesis and scale-up up to 10g.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Substrate Reactant1.0 equivThis compound
Terminal Alkyne Coupling Partner1.2 - 1.5 equivExcess ensures completion
Pd(PPh3)2Cl2 Catalyst0.03 - 0.05 equivBis(triphenylphosphine)palladium(II) dichloride
CuI Co-Catalyst0.05 - 0.10 equivCopper(I) Iodide (Must be off-white/tan, not green)
Triethylamine (Et3N) Base3.0 equivActs as base and co-solvent
THF/DMF (4:1) Solvent0.2 M conc.[1]DMF aids solubility of the nitroaniline

Step-by-Step Procedure:

  • Preparation: Oven-dry a two-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Charge the flask with This compound (1.0 equiv), Pd(PPh3)2Cl2 (3-5 mol%), and CuI (5-10 mol%).

  • Degassing (Critical): Cap the flask with a septum. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times. Note: Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne.

  • Solvent Addition: Syringe in anhydrous THF and DMF (4:1 ratio). Stir until the starting material is dissolved. The solution will likely be yellow/orange.

  • Base & Alkyne Addition: Add degassed Triethylamine followed by the Terminal Alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If TLC indicates incomplete conversion, heat to 50°C .

    • Checkpoint: The reaction mixture usually darkens to brown/black as Pd(0) is generated and the cycle proceeds.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq) to remove copper salts (solution turns blue).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Variant

Recommended for pharmaceutical intermediates where trace metal scavenging is difficult.

Modifications:

  • Catalyst:

    
     (3 mol%) + XPhos (6 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane.

  • Temperature: 80°C.

  • Rationale: Uses a more active phosphine ligand (XPhos) to facilitate the cycle without the transmetallation help of Copper.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<40%) Catalyst PoisoningAlthough rare for this substrate, free amine may bind Pd. Action: Use Protocol A but add the alkyne very slowly to keep Pd in the catalytic cycle. Alternatively, protect amine with Boc anhydride.
Homocoupling (Alkyne Dimer) Oxygen IngressInefficient degassing. Action: Use "Freeze-Pump-Thaw" method for solvents. Ensure CuI is fresh (should not be green).
Starting Material Insoluble Polarity MismatchNitroanilines can be stubborn. Action: Increase DMF ratio in the solvent mixture (up to 1:1 THF:DMF) or switch to DMAc.
Reaction Stalls Iodine InhibitionIodide buildup can inhibit reaction. Action: Add AgOTf (silver triflate) to scavenge iodide (advanced optimization only).

Safety & Handling

  • Nitro-Aryl Energetics: Compounds containing nitro groups and alkynes can be energetic. Do not heat the reaction mixture above 100°C. Perform Differential Scanning Calorimetry (DSC) before scaling above 50g.

  • Reagent Toxicity: this compound is a skin irritant and potential sensitizer. Handle in a fume hood.

  • Copper Waste: Aqueous waste containing Copper must be segregated from standard organic waste streams.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Link

  • Liang, B., et al. (2005).[2] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393.[2] Link

  • Fluorochem. (2023).[2] Safety Data Sheet: this compound. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on Pd-catalysis mechanisms for electron-poor arenes). Link

Sources

Application Note: Heck Cross-Coupling of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

2-Fluoro-4-iodo-6-nitroaniline is a highly functionalized intermediate often utilized in the synthesis of MEK inhibitors and antibacterial agents. Its unique substitution pattern presents both opportunities and challenges for Palladium-catalyzed cross-coupling.

Structural & Electronic Analysis

The substrate contains three distinct functionalities affecting reactivity:

  • Iodine (C4): The primary site for oxidative addition. The C-I bond is weak ($ \approx 53 \text{ kcal/mol} $), facilitating rapid insertion of Pd(0).

  • Nitro Group (C6): A strong electron-withdrawing group (EWG). This lowers the electron density of the arene, significantly accelerating oxidative addition compared to neutral aryl iodides. However, it also poses a risk of catalyst deactivation via coordination or reduction if harsh reducing agents are present.

  • Free Amine (

    
    ) & Fluorine (C2):  The ortho-fluoro and ortho-nitro groups create a "steric pocket" around the amine. While free amines can poison Pd catalysts, the electron-withdrawing nature of the ring (especially the 
    
    
    
    group) significantly reduces the basicity and nucleophilicity of the aniline nitrogen, minimizing interference and competing N-arylation.
Strategic Approach

For this electron-deficient aryl iodide, "Jeffery Conditions" (Ligand-Free) are the superior choice over traditional phosphine-based protocols.

  • Why? Phosphine ligands can be difficult to remove and are unnecessary for highly reactive iodides. The use of a Phase Transfer Agent (Tetra-n-butylammonium bromide, TBAB) stabilizes the "naked" Pd nanoparticles, preventing aggregation ("Palladium Black") while allowing high turnover frequencies (TOF).

Primary Protocol: Ligand-Free Jeffery Conditions

Recommended for coupling with acrylates, styrenes, and simple terminal alkenes.

Materials & Reagents
ComponentRoleEquivalentsNotes
Substrate Electrophile1.0 equivThis compound
Alkene Nucleophile1.2 - 1.5 equive.g., Methyl acrylate, Styrene
Pd(OAc)₂ Pre-catalyst1 - 3 mol%Palladium(II) Acetate
NaHCO₃ Base2.5 equivMild inorganic base preferred
TBAB Additive1.0 equivPhase transfer & Nanoparticle stabilizer
DMF Solvent0.2 MAnhydrous, degassed
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add This compound (1.0 equiv, e.g., 282 mg for 1 mmol scale).

    • Add Pd(OAc)₂ (2.2 mg, 1 mol%).

    • Add NaHCO₃ (210 mg, 2.5 mmol).

    • Add TBAB (322 mg, 1.0 mmol).

  • Solvent & Liquid Reagents:

    • Seal the vessel with a septum.

    • Inject Anhydrous DMF (5.0 mL) via syringe.

    • Inject the Alkene (e.g., Methyl acrylate, 1.2 mmol, 108 µL).

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80°C .

    • Stir vigorously (800+ RPM). The reaction mixture will typically turn dark brown/black (formation of active Pd species).

    • Monitor via TLC or HPLC at 2 hours. High-reactivity iodides often reach full conversion in <4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd residues and inorganic salts.

    • Wash the filtrate with Water (3 x 10 mL) to remove DMF and TBAB.

    • Wash with Brine (1 x 10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent Suggestion: Hexanes:Ethyl Acetate gradient (typically 10% to 40% EtOAc depending on the alkene polarity).

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the role of the anionic pathway common in Jeffery conditions.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species [Pd(0)]-TBAB stabilized PreCat->ActiveCat Reduction by Alkene/Amine OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + Ar-I (Substrate) Coord Alkene Coordination (Syn-Addition) OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert C-C Bond Formed BetaElim Beta-Hydride Elimination Insert->BetaElim - H-Pd-I RedElim Reductive Elimination (Regeneration of Pd(0)) BetaElim->RedElim Base (NaHCO3) Product Product (Substituted Alkene) BetaElim->Product Release RedElim->ActiveCat Cycle Repeats

Caption: Catalytic cycle for Ligand-Free Heck reaction. TBAB stabilizes the active Pd(0) species, preventing aggregation.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
"Palladium Mirror" (Silvering on glass) Catalyst decomposition (Pd aggregation).Increase TBAB loading to 1.5 equiv. Ensure efficient stirring. Lower temperature to 70°C.
Low Conversion (<50%) Catalyst poisoning by free amine.Switch base to Ag₂CO₃ (Silver acts as a halide scavenger and prevents amine coordination) or protect amine as Acetamide.
Regioisomer Mix Electronic bias of alkene.For electron-rich alkenes (vinyl ethers), use bidentate ligands (e.g., dppp) to enforce regiocontrol.
Dehalogenation (Ar-H formed) Over-reduction.Ensure solvent is strictly anhydrous. Avoid formate sources. Reduce reaction time.

Safety & Handling (E-E-A-T)

  • Nitroaniline Hazards: this compound is a nitro-aromatic. While stable at room temperature, nitro compounds can decompose energetically at high temperatures. Do not exceed 120°C.

  • Toxicity: Nitroanilines are readily absorbed through the skin and are methemoglobinemia inducers. Double-gloving (Nitrile) is mandatory.

  • Waste: Palladium residues must be collected in heavy metal waste streams. Aqueous washes containing DMF and TBAB should be treated as halogenated organic waste.

References

  • Jeffery, T. (1984). "Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions". Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient substrates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline (Analogous safety data).

Sources

Application Note: High-Purity Isolation of 2-Fluoro-4-iodo-6-nitroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate in pharmaceutical synthesis, using the recrystallization technique.[1] The protocol herein is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. The document outlines the principles of solvent selection, a detailed step-by-step recrystallization procedure, and methods for assessing the purity of the final product. The causality behind experimental choices is explained to ensure a robust and reproducible purification process.

Introduction

This compound is a substituted aromatic amine containing nitro and halogen functional groups. These functionalities make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and the introduction of unwanted substances in the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[2] This application note details an optimized protocol for the purification of this compound by recrystallization.

Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is the cornerstone of the technique, allowing for maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, the use of hazardous and costly solvents should be minimized.

Based on the "like dissolves like" principle, the polar nature of this compound, owing to its nitro and amino groups, suggests that polar solvents would be suitable for its recrystallization.[5]

Solvent Selection and Screening

A preliminary solvent screening is crucial for identifying the optimal recrystallization solvent. The solubility of this compound is predicted to be favorable in polar protic and aprotic solvents.[5] A structurally similar compound, 2-nitroaniline, is soluble in ethanol and ether, and its solubility in water increases with temperature.[6] Another related compound, 2,6-diiodo-p-nitroaniline, can be recrystallized from nitrobenzene with an alcohol wash.[7]

Table 1: Suggested Solvents for Screening

Solvent ClassRecommended SolventsExpected Solubility Profile
Polar Protic Ethanol, Methanol, IsopropanolGood solubility when hot, poor to moderate when cold.
Polar Aprotic Acetone, Ethyl AcetateModerate to good solubility, may require a co-solvent.
Non-Polar Toluene, HexaneExpected to have limited solubility.[5]
Mixed Solvents Ethanol/Water, Acetone/HexaneCan be used to fine-tune the solubility characteristics.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the impure this compound in a small test tube.

  • Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube and continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent has been identified from the screening process. Ethanol is often a good starting point for compounds of this nature.

Materials and Equipment:

  • Impure this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Experimental Workflow Diagram:

Recrystallization_Workflow Workflow for Recrystallization of this compound A Dissolution: Dissolve impure compound in minimum amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solids C Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No solids B->C D Crystal Collection: Collect the crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F G Purity Assessment: Determine the melting point and/or use other analytical techniques. F->G

Caption: Recrystallization workflow.

Step-by-Step Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[9]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum. The appearance of the pure compound is expected to be a yellow crystalline powder.

Purity Assessment

The purity of the recrystallized this compound should be assessed to validate the success of the purification.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A single spot for the purified product indicates high purity.

  • Spectroscopic Methods: Techniques such as NMR, IR, and Mass Spectrometry can be used for structural confirmation and to detect any remaining impurities.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the flask or adding a seed crystal.[9]
Oiling out The solute is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add more solvent, and cool again. Alternatively, select a lower-boiling point solvent or use a solvent pair.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is hot during hot filtration. Choose a solvent in which the compound has lower solubility at cold temperatures.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to the outlined protocol are critical for achieving high purity and yield. The purity of the final product should always be verified by appropriate analytical techniques. This application note provides a solid foundation for researchers to successfully purify this important pharmaceutical intermediate.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN113354542B - Preparation method of 2-fluoro-6-nitroaniline.
  • ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • PubMed. (2010). HaloTag-based purification of functional human kinases from mammalian cells. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Highly Efficient Protein and Complex Purification from Mammalian Cells Using the HaloTag (R) Technology. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • PubMed Central. (2013). Application of HaloTag Technology to Expression and Purification of Cannabinoid Receptor CB2. Retrieved from [Link]

  • Stenutz. (n.d.). 2-fluoro-4-nitroaniline. Retrieved from [Link]

Sources

Application Note: Chromatographic Isolation of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Purification Strategy for 2-Fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9) Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Context: Critical Intermediate in MEK Inhibitor Synthesis (e.g., Cobimetinib)

Introduction & Strategic Analysis

This compound (CAS 517920-73-9) is a high-value pharmacophore often utilized in the synthesis of MEK inhibitors, such as Cobimetinib (Cotellic). Synthetically, it is typically accessed via the electrophilic iodination of 2-fluoro-6-nitroaniline.

The Purification Challenge: The primary purification challenge lies in separating the target molecule from the unreacted starting material (2-fluoro-6-nitroaniline) and potential regioisomers. While both compounds possess an aniline core, the introduction of the iodine atom at the para position significantly alters the lipophilicity and molecular volume, yet the polarity shift can be subtle on standard silica gel.

Mechanistic Insight (The "Ortho-Effect"): As a Senior Application Scientist, it is crucial to note the intramolecular hydrogen bonding between the amino group (-NH


) and the ortho-nitro group (-NO

). This "pseudo-ring" formation reduces the interaction of the polar amine with the silica stationary phase, causing these species to elute significantly faster than their para or meta nitro isomers. The addition of the iodine atom further increases lipophilicity, generally increasing the R

value relative to the non-iodinated precursor.
Chemical Properties & Safety Profile[1][2][3]
PropertyDataImplications for Chromatography
Formula C

H

FIN

O

Moderate molecular weight (282.01 g/mol ).
Appearance Yellow/Orange SolidVisual fraction collection is possible.
Solubility High: EtOAc, DCM, AcetoneLow: Hexanes, WaterCritical: Requires "Dry Loading" for optimal resolution.
Acidity Weakly acidic/basicElectron-withdrawing groups (F, I, NO

) reduce amine basicity; minimal tailing on neutral silica.
Hazards Toxic, Irritant, Potential ExplosiveHandle in fume hood; avoid friction/shock when dry.

Pre-Purification Protocol: The "Scout" Run

Before committing the bulk crude material to a column, a Thin Layer Chromatography (TLC) scout is mandatory to define the solvent window.

Protocol:

  • Plate: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Solvent System A: 100% Hexanes (Baseline check).

  • Solvent System B: 20% Ethyl Acetate / 80% Hexanes.

  • Visualization: UV (254 nm) and Visual (Yellow spots).

Expected R


 Values (approximate in 20% EtOAc/Hex): 
  • Target (4-Iodo):

    
     (Moves fastest due to Iodine lipophilicity).
    
  • Impurity (Starting Material):

    
     (Slightly more polar).
    
  • Di-iodinated byproducts:

    
     (Rare, but very non-polar).
    
Decision Logic Diagram (DOT)

The following diagram illustrates the decision matrix for solvent selection based on TLC results.

TLC_Logic start Start: TLC Scout (20% EtOAc/Hex) check_rf Check Delta Rf (ΔRf) between Product & Impurity start->check_rf decision_1 Is ΔRf > 0.15? check_rf->decision_1 path_good Proceed to Flash Gradient: 0-20% EtOAc decision_1->path_good Yes path_bad Modify Solvent System decision_1->path_bad No tweak_1 Try DCM / Hexane (Selectivity Change) path_bad->tweak_1 Poor Separation tweak_2 Decrease Polarity (5% EtOAc Isocratic) path_bad->tweak_2 Co-elution at Solvent Front

Caption: Logic flow for optimizing mobile phase selectivity based on initial TLC scouting results.

Detailed Purification Protocol: Flash Chromatography

Methodology: Solid Load (Dry Load) on Silica Gel. Rationale: The target compound has poor solubility in non-polar solvents (Hexanes).[1] Liquid loading with DCM or EtOAc would introduce a "solvent effect," causing band broadening and loss of resolution. Dry loading eliminates this variable.

Step 1: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in the minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel 60 (ratio: 2g silica per 1g crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, fine yellow powder remains.

    • Caution: Do not over-dry to the point of electrostatic scattering, but ensure no solvent smell remains.

Step 2: Column Packing
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Column Size: Use a 12g cartridge for <100mg crude; 40g cartridge for <500mg; 120g for >1g.

  • Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexanes.

Step 3: Gradient Elution Profile

Run the following gradient at the recommended flow rate for your column size (e.g., 30-40 mL/min for a 40g column).

SegmentMobile Phase A (Hexanes)Mobile Phase B (EtOAc)Duration (CV)Purpose
1 100%0%2 CVPacking stabilization
2 100%0% → 5%3 CVElute highly non-polar grease/byproducts
3 95% → 85%5% → 15%10 CVElution of Target (Product)
4 85% → 60%15% → 40%5 CVElute polar impurities (Starting Material)
5 0%100%3 CVColumn Wash
Step 4: Fraction Collection & Analysis[5]
  • Monitor: UV at 254 nm and 280 nm.

  • Visual: Collect the bright yellow band. The target (iodinated) usually elutes as the first major yellow band. The starting material (non-iodinated) elutes later.

  • Validation: Spot fractions on TLC. Combine pure fractions.

  • Workup: Concentrate combined fractions under vacuum.

Post-Run Validation & Quality Control

Trust but verify. A clean chromatogram does not guarantee a clean compound.

Analytical Checkpoints:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Look for the specific aromatic splitting pattern.

    • Target: Two doublets (due to F-coupling) or distinct singlets depending on resolution. The protons at C3 and C5 will shift significantly compared to the starting material due to the Iodine at C4.

    • Impurity Check: Absence of the C4-proton signal (which would be a triplet or multiplet in the starting material).

  • LC-MS: Confirm Mass [M+H]

    
     or [M-H]
    
    
    
    .
    • Target MW: ~282.[2]

    • Check for "Des-iodo" impurity (MW ~156).

  • Melting Point:

    • Literature value (approx): 105-108°C (Note: Melting points can vary by crystal form; always compare with a standard if available).

Validation Workflow Diagram (DOT)

Validation_Flow cluster_QC QC Panel sample Isolated Solid nmr 1H NMR (Check C4-H absence) sample->nmr lcms LC-MS (Mass 282) sample->lcms mp Melting Point sample->mp decision Pass Criteria? nmr->decision lcms->decision release Release for Synthesis (Cobimetinib Route) decision->release Yes reprocess Recrystallize (MeOH/Water) decision->reprocess No

Caption: Quality control workflow to ensure intermediate purity before downstream application.

References

  • Exelixis, Inc. "Process for the preparation of Cobimetinib and intermediates thereof." World Intellectual Property Organization Patent WO2014059353. (Describes the synthesis context and intermediates).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24858348, this compound." PubChem. Accessed Feb 7, 2026.

  • Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters, 2012, 3(5), 416–421.[3] (Foundational chemistry for the inhibitor class).

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925. (The authoritative standard for flash chromatography).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline, a key building block in contemporary drug discovery and development.[1] This document outlines a robust synthetic protocol, detailing the rationale behind the chosen methodology, and addresses the critical considerations for scaling the synthesis from the laboratory bench to larger-scale production. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction and Significance

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogens, makes it a versatile precursor for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.[2] For instance, related fluoro-iodo-aniline cores are integral to the structure of targeted therapies like the MEK inhibitor Trametinib, highlighting the importance of reliable synthetic access to such intermediates.[3]

The strategic placement of the reactive functional groups allows for selective and sequential chemical transformations, providing a powerful tool for building molecular complexity. This guide details a practical and scalable approach to its synthesis via the regioselective nitration of 2-fluoro-4-iodoaniline.

Synthetic Strategy and Mechanistic Rationale

The proposed and most direct synthetic route to this compound is the electrophilic aromatic substitution (nitration) of the commercially available starting material, 2-fluoro-4-iodoaniline.[4][5]

Reaction Scheme:

The rationale for this approach is grounded in the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aniline ring guide the regioselectivity of the reaction.

  • Amino Group (-NH2): The amino group is a powerful activating and ortho-, para-directing group.

  • Fluorine (-F) and Iodine (-I): Halogens are deactivating but ortho-, para-directing.

The concerted directing effects of the amino and halogen groups favor the introduction of the electrophile (the nitronium ion, NO₂⁺) at the positions ortho or para to the amino group. In 2-fluoro-4-iodoaniline, the para position is blocked by the iodine atom. Of the two ortho positions, one is occupied by the fluorine atom. The remaining vacant position, ortho to the amine and meta to the iodine, is the most electronically enriched and sterically accessible site for nitration. This leads to the desired product, this compound, with high regioselectivity.

Detailed Synthesis Protocol (Laboratory Scale)

This protocol is for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-Fluoro-4-iodoaniline237.01[6]10.0 g0.042298%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98.0850 mL-98%Fisher Scientific
Nitric Acid (HNO₃)63.012.0 mL~0.04470%Fisher Scientific
Deionized Water18.02As needed---
Sodium Bicarbonate (NaHCO₃)84.01As needed---
Ethyl Acetate88.11As needed-ACS Grade-
Brine (Saturated NaCl)-As needed---
Sodium Sulfate (Na₂SO₄)142.04As needed-Anhydrous-
Experimental Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-4-iodoaniline (10.0 g, 0.0422 mol).

    • Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice-water bath. Stir the mixture until the aniline is completely dissolved. Maintain the temperature below 10 °C.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.0 mL) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

  • Nitration Reaction:

    • Cool the solution of 2-fluoro-4-iodoaniline in sulfuric acid to 0-5 °C using an ice-salt bath.

    • Slowly add the prepared nitrating mixture dropwise via the dropping funnel to the reaction flask over a period of 30-45 minutes.

    • Crucial Insight: Maintain the internal temperature of the reaction mixture strictly between 0 °C and 5 °C during the addition. Excursions to higher temperatures can lead to the formation of undesired side products and pose a safety risk.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate will form.

    • Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Carefully neutralize any remaining acid by washing the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield the final product as a yellow to orange solid.

    • Dry the purified product under vacuum at 40-50 °C.

Characterization

The final product should be characterized by:

  • Melting Point: Compare with literature values.

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and regiochemistry.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine purity.[7]

Scale-Up Considerations and Protocols

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Management
  • Problem: Nitration reactions are highly exothermic. The heat generated must be efficiently removed to prevent temperature runaway, which can lead to decreased yield, increased impurity formation, and a significant safety hazard.

  • Scale-Up Solution:

    • Use a jacketed reactor with a circulating cooling system (chiller) for precise temperature control.

    • Ensure the reactor has a high surface area-to-volume ratio to facilitate efficient heat transfer.

    • The rate of addition of the nitrating agent must be carefully controlled and linked to the cooling capacity of the reactor. Consider using a syringe pump or a metering pump for controlled addition.

Reagent Addition and Mixing
  • Problem: Inefficient mixing on a larger scale can lead to localized "hot spots" and areas of high reagent concentration, resulting in side reactions.

  • Scale-Up Solution:

    • Employ reactors with efficient overhead stirring systems (e.g., anchor or turbine stirrers) to ensure homogeneity of the reaction mixture.

    • Consider subsurface addition of the nitrating agent to promote rapid dispersion.

    • For very large scales, continuous flow reactors, such as microchannel reactors, offer superior heat and mass transfer, leading to a safer and more controlled process.[8]

Work-up and Purification
  • Problem: Handling large volumes of acidic quench solutions and filtering large quantities of solid product can be challenging. Recrystallization may be inefficient for multi-kilogram quantities.

  • Scale-Up Solution:

    • Quenching should be done by slowly adding the reaction mixture to a well-stirred, chilled vessel of water/ice.

    • Use a larger filtration apparatus, such as a Nutsche filter-dryer, for efficient solid-liquid separation and drying in a single, contained unit.

    • For purification, consider slurry washing the crude product with an appropriate solvent to remove impurities instead of a full recrystallization.

Safety and Handling

Adherence to strict safety protocols is paramount during the synthesis of this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves.[9]

  • Reagent Handling:

    • Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a fume hood, and always add acid to water, never the other way around.

    • The starting material, 2-fluoro-4-iodoaniline, and the final product are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Avoid creating dust.[12]

  • Reaction Hazards:

    • Nitration reactions can be explosive if not properly controlled. Strict temperature control is essential.

    • Have an appropriate quenching agent (e.g., a large volume of cold water or a sodium bicarbonate solution) readily available in case of an emergency.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluoro-4-iodoaniline in H2SO4 C Nitration at 0-5 °C A->C B Nitrating Mixture (HNO3/H2SO4) B->C Slow Addition D Quench on Ice C->D E Filtration & Washing D->E F Recrystallization E->F G Final Product: this compound F->G

Caption: Synthetic workflow for this compound.

References

  • PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (2023). 2-Nitroaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • Google Patents. (2020). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline.
  • Sigma-Aldrich. (2026). Safety Data Sheet: 2-Nitroaniline.
  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

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The Strategic Application of 2-Fluoro-4-iodo-6-nitroaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Kinase Inhibitor Scaffolding

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The intricate design and synthesis of these small molecules demand a versatile toolkit of chemical precursors. Among these, halogenated and nitrated anilines serve as critical building blocks for constructing complex heterocyclic cores that define the potency and selectivity of the final drug substance. This document provides an in-depth guide on the strategic utilization of 2-Fluoro-4-iodo-6-nitroaniline , a uniquely functionalized aromatic system, in the synthesis of novel kinase inhibitors. While direct literature on this specific starting material is emerging, its structural motifs suggest a powerful potential as a precursor to key intermediates in the synthesis of inhibitors targeting critical signaling pathways, such as the MAPK/ERK pathway.

The presence of three distinct functional groups—a nitro group, a fluorine atom, and an iodine atom—on the aniline scaffold provides a rich platform for sequential and regioselective chemical transformations. The nitro group can be readily reduced to an amine, opening avenues for further derivatization. The fluorine atom can enhance binding affinity and metabolic stability of the final compound.[1] The iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal in modern drug discovery for forging carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4]

This guide will elucidate the synthetic potential of this compound, presenting detailed protocols for its conversion into a key diamino intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold. The methodologies described herein are grounded in established chemical principles and draw parallels from the synthesis of approved kinase inhibitors, offering researchers a robust framework for their own drug discovery endeavors.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The primary utility of this compound in kinase inhibitor synthesis lies in its role as a precursor to a 1,3-diaminobenzene derivative. This intermediate is primed for the construction of heterocyclic cores, such as those found in MEK inhibitors like Trametinib. The overall synthetic workflow can be conceptualized as a three-stage process:

  • Reduction of the Nitro Group: The initial and crucial step involves the selective reduction of the nitro functionality to an amine, yielding 3-Fluoro-5-iodo-benzene-1,2-diamine. This transformation unmasks a second nucleophilic center, setting the stage for subsequent cyclization reactions.

  • Core Scaffold Formation: The newly formed diamine can then be reacted with a suitable dielectrophile to construct the central heterocyclic ring system of the kinase inhibitor.

  • Peripheral Functionalization: The iodine atom on the aniline ring serves as a key attachment point for introducing additional structural diversity through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.

G A This compound B Nitro Group Reduction A->B C 3-Fluoro-5-iodo-benzene-1,2-diamine B->C D Cyclization with Dielectrophile C->D E Core Kinase Inhibitor Scaffold D->E F Palladium-Catalyzed Cross-Coupling E->F G Functionalized Kinase Inhibitor F->G

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-iodo-benzene-1,2-diamine

This protocol details the reduction of the nitro group of this compound. A common and effective method for this transformation is catalytic hydrogenation, which offers high yields and clean reaction profiles.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol, anhydrous

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol %).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-5-iodo-benzene-1,2-diamine, which can be purified by column chromatography if necessary.

Parameter Value
Starting Material This compound
Product 3-Fluoro-5-iodo-benzene-1,2-diamine
Typical Yield >90%
Purity (crude) >85%
Protocol 2: Synthesis of a Representative Kinase Inhibitor Core

This protocol outlines the construction of a hypothetical pyridopyrimidine core, a common scaffold in kinase inhibitors, using the synthesized 3-Fluoro-5-iodo-benzene-1,2-diamine. This example draws inspiration from the synthesis of Trametinib.[5][6]

Materials:

  • 3-Fluoro-5-iodo-benzene-1,2-diamine

  • A suitable pyridotrione compound (as a dielectrophile)

  • N,N-Dimethylformamide (DMF), anhydrous

  • A suitable base (e.g., potassium carbonate)

Procedure:

  • To a solution of 3-Fluoro-5-iodo-benzene-1,2-diamine (1.0 eq) in anhydrous DMF, add the pyridotrione compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude pyridopyrimidine core.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Core Synthesis A 3-Fluoro-5-iodo-benzene-1,2-diamine C Pyridopyrimidine Core A->C Cyclization B Pyridotrione B->C

Caption: Formation of the pyridopyrimidine core.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Peripheral Functionalization

The iodine atom on the synthesized core scaffold is an ideal handle for introducing aryl or heteroaryl moieties via the Suzuki-Miyaura coupling reaction.[3][7][8][9][10] This allows for the exploration of structure-activity relationships by modifying the peripheral regions of the inhibitor.

Materials:

  • Pyridopyrimidine core from Protocol 2

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction flask, combine the pyridopyrimidine core (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add the solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

  • Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the final functionalized kinase inhibitor.

Parameter Value
Reaction Type Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄
Typical Yield 60-85%
Purity >95% (after purification)

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through rigorous in-process monitoring. The progress of each reaction should be carefully tracked using appropriate analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product must be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The successful execution of these well-established synthetic transformations provides a high degree of confidence in the obtained results.

Conclusion: A Versatile Building Block for Future Kinase Inhibitors

This compound, through a strategic and stepwise synthetic approach, emerges as a highly valuable precursor for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the sequential introduction of key pharmacophoric features. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this versatile building block, paving the way for the discovery of next-generation targeted therapies.

References

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • Apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. Retrieved from [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588767B - The preparation method of Da Lafeini.
  • Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Springer. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Journal of Experimental and Clinical Cancer Research. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

Sources

"2-Fluoro-4-iodo-6-nitroaniline" as an intermediate for pharmaceutical active ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Benzimidazole-Based Kinase Inhibitors[1]

Executive Summary & Strategic Utility

2-Fluoro-4-iodo-6-nitroaniline (FINA) is a high-value, multifunctional aromatic scaffold designed for the synthesis of "privileged structures" in oncology pharmacophores.[1] While its structural cousin, 2-fluoro-4-iodoaniline, is the established key intermediate for the MEK inhibitor Cobimetinib (Cotellic®) [1], FINA offers a distinct evolutionary advantage: the 6-nitro functionality .[1]

This orthogonal "handle" allows for reduction to a 1,2-diamine, facilitating the construction of 5,6-disubstituted benzimidazoles —a core motif found in next-generation MEK, BRAF, and EGFR inhibitors.[1]

Key Structural Advantages:

  • Iodine (C-4): High-reactivity site for Suzuki-Miyaura or Sonogashira coupling (Carbon-Carbon bond formation).[1]

  • Fluorine (C-2): Modulates lipophilicity and metabolic stability (blocks P450 oxidation sites).[1]

  • Nitro (C-6): Latent nitrogen source for heterocycle ring closure (Benzimidazole/Quinoxaline formation).

Chemical Identity & Safety Profile
PropertySpecification
CAS Number 517920-73-9
Formula C₆H₄FIN₂O₂
M.W. 282.01 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 148–152 °C (decomposition risk)
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in Water

Safety Warning (Critical):

  • Energetic Hazard: Nitroanilines possess high decomposition energy.[1] Differential Scanning Calorimetry (DSC) is mandatory before scaling >10g.

  • Toxicity: Suspected mutagen.[1] Handle in a Class II Biosafety Cabinet or fume hood with double-gloving (Nitrile).[1]

  • Light Sensitivity: The C-I bond is photolabile.[1] Store in amber glass under Argon.[1]

Synthesis Protocol: Regioselective Nitration

Objective: Synthesize this compound from 2-Fluoro-4-iodoaniline with >95% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (-NH₂) is the strongest directing group (Ortho/Para). Since the Para position is blocked by Iodine, nitration is directed Ortho (Position 6).

Materials
  • Precursor: 2-Fluoro-4-iodoaniline (1.0 eq)[1][2]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Fuming Nitric Acid (HNO₃, >90%)[1]

  • Catalyst: Sulfuric Acid (H₂SO₄, catalytic amount)[1]

Step-by-Step Procedure
  • Dissolution: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 2-Fluoro-4-iodoaniline (10.0 g, 42.2 mmol) in Glacial Acetic Acid (100 mL) .

  • Temperature Control: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote oxidation of the iodine and di-nitration.[1]

  • Acid Addition: Add H₂SO₄ (1.0 mL) dropwise.

  • Nitration: Add Fuming HNO₃ (2.0 mL, 1.1 eq) dropwise over 30 minutes. Maintain internal temperature <10 °C.

    • Observation: Solution will darken from yellow to deep orange.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the solid via a Buchner funnel. Wash with cold water (3 x 100 mL) until filtrate pH is neutral.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 75–85% Purity Target: >98% (HPLC)

Downstream Application: Benzimidazole Construction

Context: This protocol demonstrates the conversion of FINA into a functionalized benzimidazole core, a common scaffold in kinase inhibitor discovery (e.g., similar to the core of Binimetinib analogs).

Workflow Diagram (DOT)

G Start 2-Fluoro-4-iodoaniline (Precursor) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Intermediate This compound (FINA) Nitration->Intermediate Regioselective (Ortho to NH2) Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Diamine 1,2-Diamine Intermediate Reduction->Diamine Cyclization Step 3: Cyclization (Triethyl Orthoformate) Diamine->Cyclization Product 5-Fluoro-7-iodo-1H-benzimidazole (Scaffold) Cyclization->Product Ring Closure

Figure 1: Synthetic pathway from aniline precursor to benzimidazole scaffold using FINA.[1]

Protocol: Reduction & Cyclization
  • Reduction: Suspend FINA (5.0 g) in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 4 hours. Filter hot through Celite.[1] Concentrate to obtain the unstable 1,2-diamine .[1]

  • Cyclization: Immediately dissolve the diamine in Triethyl Orthoformate (TEOF) . Add a catalytic amount of p-TSA.[1] Heat to 80 °C for 3 hours.

  • Result: Formation of the 5-fluoro-7-iodo-1H-benzimidazole core, ready for Suzuki coupling at the 7-position (formerly the 4-iodo position).

Analytical Quality Control

To ensure the material is suitable for GMP downstream processing, the following specifications must be met.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H2O Gradient)≥ 98.0%
Regioisomer Impurity HPLC≤ 0.5% (typically 2-fluoro-4-iodo-5-nitroaniline)
Loss on Drying Gravimetric≤ 0.5%
Iodine Content Elemental Analysis44.5% ± 0.5%
Identification 1H-NMR (DMSO-d6)Peaks at δ 8.2 (d, 1H), δ 7.8 (d, 1H), δ 7.2 (bs, 2H)
References
  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416–421.[3]

  • Genentech, Inc. (2014). "Process for the Preparation of Benzimidazole Derivatives." World Intellectual Property Organization, WO/2014/027058.[1]

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 2-Fluoro-4-iodoaniline."

  • PubChem. (2023).[4] "Compound Summary: 2-Fluoro-4-iodoaniline." National Library of Medicine.[1]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a strictly controlled laboratory environment.

Sources

The Versatile Scaffold: Application Notes and Protocols for the Derivatization of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Substituted Aniline

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. Among the myriad of building blocks, 2-Fluoro-4-iodo-6-nitroaniline stands out as a particularly versatile reagent. Its unique arrangement of substituents—a nucleophilic amino group, a highly reactive iodinated carbon, a fluorine atom that can participate in nucleophilic aromatic substitution, and a reducible nitro group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the derivatization potential of this molecule, offering detailed protocols and mechanistic insights for key reactions. The strategic manipulation of the different reactive sites allows for a stepwise and controlled construction of complex molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2] The judicious incorporation of fluorine, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3]

Strategic Derivatization Pathways

The derivatization of this compound can be approached through several key synthetic avenues, each targeting a specific functional group on the aromatic ring. The inherent differences in the reactivity of the iodo, fluoro, and amino groups, along with the potential for nitro group reduction, allow for a high degree of chemoselectivity. This enables a rational and predictable approach to the synthesis of complex derivatives.

Derivatization_Pathways cluster_reactions Key Derivatization Reactions cluster_products Derivative Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (at Iodo position) Start->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination (at Iodo position) Start->Buchwald Pd Catalyst, Amine Sandmeyer Sandmeyer Reaction (of Amino group) Start->Sandmeyer NaNO2, H+ then Nucleophile SnAr Nucleophilic Aromatic Substitution (at Fluoro position) Start->SnAr Nucleophile (e.g., RO-, RS-, R2N-) Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Aryl_Product Aryl/Heteroaryl Substituted Nitroaniline Suzuki->Aryl_Product Amine_Product Di/Tri-Aryl Amine Derivatives Buchwald->Amine_Product Halogen_Product Diverse Halogenated/Functionalized Nitrobenzenes Sandmeyer->Halogen_Product Substituted_Product Ether/Thioether/Amine Derivatives SnAr->Substituted_Product Diamino_Product Diaminofluoroiodobenzene Nitro_Reduction->Diamino_Product Benzimidazole Benzimidazole Formation Diamino_Product->Benzimidazole with Aldehyde/Carboxylic Acid

Caption: Key derivatization pathways for this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F and C-N bonds.[4] This allows for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[5][6] The reaction is tolerant of many functional groups and typically proceeds under mild conditions.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterAmountMolar Equiv.
This compound282 mg1.0
Phenylboronic Acid183 mg1.5
Pd(PPh₃)₄58 mg0.05
K₂CO₃276 mg2.0
1,4-Dioxane8 mL-
Water2 mL-
Reaction Temperature 90 °C-
Reaction Time 12 h-

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (282 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-fluoro-6-nitro-4-phenylaniline.

Suzuki_Workflow Start Combine Reactants: - this compound - Phenylboronic Acid - Pd(PPh3)4 - K2CO3 Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert_Atmosphere Add_Solvents Add Degassed Solvents (Dioxane/Water) Inert_Atmosphere->Add_Solvents Heating Heat to 90 °C (12 hours) Add_Solvents->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Ethyl Acetate, Water, Brine) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Fluoro-6-nitro-4-phenylaniline Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.[7][9] This reaction is particularly useful for creating complex aniline derivatives that are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst deactivation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ParameterAmountMolar Equiv.
This compound282 mg1.0
Morpholine104 µL1.2
Pd₂(dba)₃23 mg0.025
XPhos48 mg0.1
NaOtBu134 mg1.4
Toluene (anhydrous)10 mL-
Reaction Temperature 100 °C-
Reaction Time 16 h-

Step-by-Step Methodology:

  • In a glovebox, add this compound (282 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (134 mg, 1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (10 mL) and morpholine (104 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired 4-(2-fluoro-6-nitrophenyl)morpholine.

Section 2: Transformations of the Amino and Nitro Groups

Sandmeyer Reaction: Versatile Conversion of the Amino Group

The Sandmeyer reaction provides a powerful method to replace the amino group of an arylamine with a wide variety of substituents via a diazonium salt intermediate.[10][11] This transformation significantly expands the synthetic utility of this compound.

Causality Behind Experimental Choices:

  • Diazotization: The formation of the diazonium salt is typically achieved by treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.

  • Copper(I) Catalyst: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are classic reagents for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the corresponding aryl halide or nitrile.[11]

Experimental Protocol: Sandmeyer Chlorination of this compound

Reagent/ParameterAmountMolar Equiv.
This compound2.82 g1.0
Concentrated HCl10 mL-
Sodium Nitrite (NaNO₂)760 mg1.1
Copper(I) Chloride (CuCl)1.19 g1.2
Water10 mL-
Reaction Temperature 0-5 °C (diazotization), 60 °C (substitution)-
Reaction Time 30 min (diazotization), 1 h (substitution)-

Step-by-Step Methodology:

  • Suspend this compound (2.82 g, 10 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL) in a beaker and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (760 mg, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve CuCl (1.19 g, 12 mmol) in concentrated HCl (10 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Warm the reaction mixture to 60 °C and stir for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-chloro-2-fluoro-4-iodo-6-nitrobenzene.

Nitro Group Reduction: Gateway to Benzimidazole Synthesis

The reduction of the nitro group to an amine is a crucial transformation that opens up new avenues for derivatization, most notably the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry.[12][13] Various reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups.[14][15][16][17]

Causality Behind Experimental Choices:

  • Reducing Agent: For the selective reduction of the nitro group in the presence of halogens, milder reducing agents like iron powder in acidic medium (e.g., acetic acid or NH₄Cl) or tin(II) chloride are often preferred over catalytic hydrogenation which might lead to dehalogenation.[16]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Experimental Protocol: Reduction of the Nitro Group

Reagent/ParameterAmountMolar Equiv.
This compound2.82 g1.0
Iron Powder1.68 g3.0
Acetic Acid20 mL-
Ethanol20 mL-
Reaction Temperature Reflux-
Reaction Time 4 h-

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (2.82 g, 10 mmol), iron powder (1.68 g, 30 mmol), ethanol (20 mL), and acetic acid (20 mL).

  • Heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield 3-fluoro-5-iodo-benzene-1,2-diamine.

Section 3: Nucleophilic Aromatic Substitution (SₙAr) at the C-F Bond

The fluorine atom, activated by the ortho- and para-directing nitro group, can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles.[10][18][19][20] This reaction is a valuable tool for introducing heteroatom-containing functionalities. The reaction proceeds via a Meisenheimer complex intermediate.[20]

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiophenoxides, and amines are typically used.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SₙAr reactions as they solvate the cation of the nucleophile, increasing its nucleophilicity.

  • Base: A base may be required to generate the active nucleophile in situ (e.g., deprotonation of a thiol or an alcohol).

Experimental Protocol: SₙAr with Sodium Methoxide

Reagent/ParameterAmountMolar Equiv.
This compound282 mg1.0
Sodium Methoxide (30% in Methanol)0.5 mL~1.1
N,N-Dimethylformamide (DMF)5 mL-
Reaction Temperature 80 °C-
Reaction Time 6 h-

Step-by-Step Methodology:

  • Dissolve this compound (282 mg, 1.0 mmol) in DMF (5 mL) in a round-bottom flask.

  • Add sodium methoxide solution (0.5 mL, ~1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (20 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-iodo-2-methoxy-6-nitroaniline.

Section 4: Synthesis of Benzimidazoles

The o-phenylenediamine derivative obtained from the reduction of this compound is a key precursor for the synthesis of benzimidazoles.[21][22] The Phillips condensation, involving the reaction of the diamine with an aldehyde or a carboxylic acid, is a common method for this transformation.

Experimental Protocol: Synthesis of 5-Fluoro-7-iodobenzimidazole from 3-Fluoro-5-iodo-benzene-1,2-diamine

Reagent/ParameterAmountMolar Equiv.
3-Fluoro-5-iodo-benzene-1,2-diamine252 mg1.0
Formic Acid5 mLExcess
Reaction Temperature 100 °C-
Reaction Time 2 h-

Step-by-Step Methodology:

  • Add 3-Fluoro-5-iodo-benzene-1,2-diamine (252 mg, 1.0 mmol) to formic acid (5 mL) in a round-bottom flask.

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the solution with aqueous ammonia until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain the crude 5-fluoro-7-iodobenzimidazole.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) for further purification.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its multiple, differentially reactive functional groups provide a platform for a wide range of chemical transformations, including palladium-catalyzed cross-couplings, Sandmeyer reactions, nucleophilic aromatic substitutions, and nitro group reductions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this remarkable molecule, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Bansal, R. K. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.
  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2437-2457.
  • Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society, 143(1), 245-252.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
  • Nakao, Y., & Hiyama, T. (2017). Buchwald–Hartwig Amination of Nitroarenes.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Preshlock, S., et al. (2021).
  • Vlasov, V. M. (2001). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 70(7), 551-576.
  • Williams, D. E., & Naiman, K. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 102-121.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Novartis OAK. (2024).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2496-2549.
  • Alpan, A. S., et al. (2018).
  • Gabbutt, C. D., et al. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2001). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.2.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Smith, A. M., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Chemical Science, 12(12), 4369-4376.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • G. A. Molander, & B. Canturk. (2009).
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Nakao, Y., & Hiyama, T. (2017). The Buchwald–Hartwig Amination of Nitroarenes.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 481-486.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki coupling of 2-Fluoro-4-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction to the Challenges

The Suzuki-Miyaura cross-coupling is a powerful tool for carbon-carbon bond formation, widely used in the pharmaceutical industry.[1] However, the substrate this compound presents a unique set of challenges due to its electronic and steric properties. The presence of a nitro group makes the aryl ring electron-deficient, which can affect the oxidative addition step.[2] Furthermore, the ortho-positioning of the fluoro and amino groups introduces steric hindrance around the reactive iodine center. This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

This is a common issue that can often be resolved by systematically evaluating the core components of the reaction.

Possible Cause & Suggested Solution

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

    • Solution: Ensure your palladium source and ligand are of high purity. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system.

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][5] For sterically hindered and electron-deficient substrates, the choice of base is critical.

    • Solution: A screening of bases is recommended. While weaker bases like Na₂CO₃ can be effective, stronger bases such as Cs₂CO₃ or K₃PO₄ are often required for challenging couplings.[1] The use of an aqueous solution of the base is common, as water can facilitate the reaction.[6]

  • Suboptimal Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A range of solvents can be employed in Suzuki couplings. Common choices include ethereal solvents like 1,4-dioxane or THF, and polar aprotic solvents like DMF.[7] A mixture of an organic solvent with water is often beneficial.

  • Low Reaction Temperature: The activation energy for the oxidative addition step can be high for electron-deficient and sterically hindered substrates.

    • Solution: Increasing the reaction temperature can significantly improve the reaction rate. A good starting point is 80 °C, with the potential to go higher depending on the solvent's boiling point.[5]

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your LC-MS or TLC analysis indicates the presence of side reactions. Here are some of the most common culprits and how to address them.

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismRecommended Action
Deboronated Starting Material Protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize moisture.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl species. This is often promoted by the presence of oxygen.Thoroughly degas your solvent and reaction mixture. Use a well-defined Pd(0) catalyst or a pre-catalyst that efficiently generates the active species.[3]
Dehalogenated Starting Material The iodine atom is replaced by a hydrogen atom.This can be promoted by certain bases and solvents. If significant dehalogenation is observed, consider screening different bases or using a less hydrogen-donating solvent.
Nucleophilic Aromatic Substitution (SNAr) Product The fluorine atom is displaced by a nucleophile (e.g., hydroxide from the base). This is a concern due to the activating effect of the ortho-nitro group.Use a non-nucleophilic base if possible. Milder reaction conditions (lower temperature, shorter reaction time) can also help to minimize this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for this compound?

A1: There is no single "best" system, as the optimal choice can depend on the specific boronic acid being used. However, for sterically hindered and electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands are often successful.[9]

  • Recommended Starting Point: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a good starting point for screening. These ligands have proven effective in challenging Suzuki couplings.[10]

  • Alternative: For simpler systems, a pre-formed catalyst like Pd(PPh₃)₄ can be effective, but may require higher temperatures and longer reaction times.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical for activating the boronic acid for transmetalation.[4] For this compound, a moderately strong to strong base is likely required.

  • Base Screening: It is highly recommended to screen a few different bases. Good candidates include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Strength vs. Side Reactions: Be mindful that stronger bases can sometimes promote side reactions like dehalogenation or SNAr.[8] If these are observed, a switch to a milder base or different solvent system may be necessary.

Q3: What is the expected order of reactivity for the halogens in my substrate?

A3: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the trend: I > Br > OTf >> Cl > F.[7] Therefore, you can expect a highly selective reaction at the C-I bond of this compound, leaving the C-F bond intact.

Q4: Can the nitro group interfere with the reaction?

A4: While the nitro group makes the aromatic ring electron-deficient, which can slow down the oxidative addition step, it is generally well-tolerated in Suzuki-Miyaura couplings.[2] In some specific cases, under harsh conditions with certain catalysts, the nitro group can be reduced, but this is not a common side reaction under standard Suzuki conditions.

Q5: My reaction is still not working after trying the suggestions above. What else can I do?

A5: If you have systematically optimized the catalyst, ligand, base, solvent, and temperature without success, consider the following:

  • Purity of Reagents: Ensure that your this compound and boronic acid are pure. Impurities can poison the catalyst.

  • Boronic Acid Stability: Some boronic acids are prone to decomposition, especially in solution. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Inert Atmosphere: Meticulous exclusion of oxygen and moisture is crucial for reproducible results. Ensure your inert gas is of high purity and that your glassware is properly dried.

Experimental Workflow & Diagrams

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel containing a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Product Formation check_catalyst Is the catalyst active and properly handled? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands No check_base Is the base strong enough? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen stronger bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_temp Is the temperature high enough? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase temperature (start at 80°C) check_temp->increase_temp No side_products Are side products observed? check_temp->side_products Yes increase_temp->side_products check_reagents Check purity of starting materials and boronic acid success Successful Coupling check_reagents->success side_products->check_reagents No deboronation Protodeboronation? side_products->deboronation Yes homocoupling Homocoupling? side_products->homocoupling Yes snar SNAr of Fluorine? side_products->snar Yes use_excess_boronic Use slight excess of boronic acid deboronation->use_excess_boronic use_excess_boronic->success degas_thoroughly Ensure rigorous degassing homocoupling->degas_thoroughly degas_thoroughly->success milder_conditions Use milder base/lower temperature snar->milder_conditions milder_conditions->success

Caption: A flowchart for troubleshooting the Suzuki coupling of this compound.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6425. [Link]

  • PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Yin, J., Rainka, M. P., Zhang, X. X., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Russian Chemical Reviews. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubMed. (2002, February 20). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Retrieved from [Link]

  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, 2-Fluoro-4-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions. Here, we will dissect common experimental issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to overcome synthetic hurdles and achieve your target compounds efficiently.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable versatility.[1][2] However, substrates like this compound, which are adorned with multiple electron-withdrawing and sterically demanding substituents, present a unique set of challenges that require a nuanced and informed approach to reaction optimization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when performing a Buchwald-Hartwig reaction with this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (this compound and the amine coupling partner).

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitro group and the aniline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The presence of multiple coordinating functionalities on the substrate exacerbates this issue.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups are specifically designed to promote the desired catalytic cycle and disfavor the formation of inactive palladium complexes.[1][2] These ligands create a sterically hindered environment around the palladium, facilitating the crucial reductive elimination step.[1]

  • Inappropriate Base Selection: The choice of base is critical and substrate-dependent. A base that is too weak may not effectively deprotonate the amine, while an overly strong base can lead to side reactions or degradation of the starting materials, especially with sensitive functional groups like the nitro group.

    • Solution: A systematic base screening is recommended. Start with a moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[3] If the reaction is sluggish, stronger bases such as NaOt-Bu or LHMDS can be trialed, but with caution, as they may be incompatible with the nitro group.[4]

  • Suboptimal Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[5] Aprotic polar solvents like DMF or DMAc can sometimes be beneficial, but they should be rigorously dried as water can negatively impact the reaction.

  • Insufficient Reaction Temperature or Time: The steric hindrance and electronic properties of this compound may necessitate more forcing conditions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. Extended reaction times (24-48 hours) may be necessary for complete conversion.

Problem 2: Formation of Dehalogenated Byproduct

Symptoms: A significant amount of 2-fluoro-6-nitroaniline (the hydrodeiodinated product) is observed.

Potential Causes & Solutions:

  • β-Hydride Elimination: This is a common side reaction in palladium-catalyzed cross-couplings.[1] It can occur from an intermediate palladium-amido complex, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates to give the dehalogenated arene.

    • Solution: The use of bulky phosphine ligands is again crucial here. These ligands favor the desired reductive elimination pathway over β-hydride elimination.[1] Additionally, ensuring strictly anhydrous and anaerobic conditions can help minimize this side reaction.

Problem 3: Competing Reaction at the Fluoro-Substituent

Symptoms: Formation of a byproduct where the fluorine atom has been displaced by the amine.

Potential Causes & Solutions:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, making the fluorine atom susceptible to displacement, especially at elevated temperatures.

    • Solution: This is a delicate balance. While higher temperatures may be needed for the C-I bond amination, they can also promote SNAr. If this side reaction is significant, try to run the reaction at the lowest possible temperature that still affords a reasonable rate for the desired transformation. Screening different palladium catalysts and ligands can also identify a system that is more selective for C-I oxidative addition.

Problem 4: Homocoupling of the Amine or Aryl Halide

Symptoms: Detection of symmetrical biaryl or hydrazine-like byproducts.

Potential Causes & Solutions:

  • Catalyst System Imbalance: This can occur if the oxidative addition or reductive elimination steps are not well-balanced.

    • Solution: Re-evaluate the palladium precursor to ligand ratio. A 1:1.2 to 1:2 ratio is a good starting point. Also, ensure that the palladium precursor is of high quality and has been stored correctly.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for this substrate?

A1: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are both commonly used and effective precatalysts. Pd₂(dba)₃ is a Pd(0) source and can often be used directly. Pd(OAc)₂ is a Pd(II) source and requires in situ reduction to the active Pd(0) species, which is usually readily achieved under the reaction conditions. The choice may depend on the specific ligand and other reaction parameters, so empirical screening is often necessary.

Q2: What is the optimal catalyst loading?

A2: For challenging substrates, a higher catalyst loading of 2-5 mol % of the palladium precursor may be necessary to achieve a good yield. However, it is always advisable to start with a lower loading (e.g., 1-2 mol %) and increase it if the reaction is not proceeding efficiently.

Q3: How critical is the purity of reagents and the reaction atmosphere?

A3: Extremely critical. The palladium catalyst is sensitive to oxygen and moisture. Therefore, all reagents and solvents should be of high purity and thoroughly degassed. The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can microwave irradiation be used to accelerate the reaction?

A4: Yes, microwave heating can often significantly reduce reaction times and improve yields in Buchwald-Hartwig aminations, particularly for sterically hindered substrates.[6] However, it is important to carefully monitor the reaction temperature to avoid decomposition and the promotion of side reactions like SNAr.

Data Summary & Experimental Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Commonly available and effective.
Ligand XPhos, SPhos, or BrettPhosBulky, electron-rich ligands that promote reductive elimination and prevent catalyst deactivation.[1][2]
Base Cs₂CO₃ or K₃PO₄Moderately strong, non-nucleophilic bases with good functional group tolerance.[3]
Solvent Toluene or 1,4-DioxaneNon-polar, aprotic solvents that are generally effective for this reaction.[5]
Temperature 80-110 °CA good starting range to balance reaction rate and potential side reactions.
Concentration 0.1 - 0.5 MA typical concentration range for cross-coupling reactions.
General Experimental Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the base (2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent.

  • Add the degassed solvent to the reaction vessel, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange (Amine) PdII_Aryl->Ligand_Exchange R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(L) Ligand_Exchange->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_No_Product Low/No Product Solutions cluster_Dehalogenation Dehalogenation Solutions cluster_SNAr SNA_r Solutions Start Reaction Issue? No_Product Low/No Product Start->No_Product Conversion Issue Dehalogenation Dehalogenation Start->Dehalogenation Byproduct SNAr SNA_r Product Start->SNAr Byproduct Change_Ligand Use Bulky Ligand (e.g., XPhos) No_Product->Change_Ligand Screen_Base Screen Bases (Cs2CO3, K3PO4) No_Product->Screen_Base Increase_Temp Increase Temperature No_Product->Increase_Temp Use_Bulky_Ligand_Dehal Use Bulky Ligand Dehalogenation->Use_Bulky_Ligand_Dehal Anhydrous_Conditions Ensure Anhydrous Conditions Dehalogenation->Anhydrous_Conditions Lower_Temp Lower Temperature SNAr->Lower_Temp Screen_Catalyst Screen Catalyst/Ligand for Selectivity SNAr->Screen_Catalyst

Caption: A decision tree for troubleshooting common issues.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Szabó, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Retrieved from [Link]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry Pro. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Retrieved from [Link]

Sources

Side reactions in the synthesis of "2-Fluoro-4-iodo-6-nitroaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting of 2-Fluoro-4-iodo-6-nitroaniline

Executive Summary & Reaction Context

This guide addresses the synthesis of This compound (CAS: N/A for specific isomer, analogous to 2-fluoro-4-iodoaniline derivatives).[1] This molecule is a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other fluorinated bioactive compounds.

The Core Challenge: The synthesis typically involves the Electrophilic Aromatic Substitution (EAS) of 2-fluoro-6-nitroaniline .[1] This substrate is electronically "conflicted":

  • Activation: The amino group (-NH

    
    ) strongly activates the ring (ortho/para director).[1]
    
  • Deactivation: The nitro (-NO

    
    ) and fluoro (-F) groups are electron-withdrawing, deactivating the ring.[1]
    
  • Sterics: The C2 (Fluoro) and C6 (Nitro) positions are blocked, leaving the C4 position (para to amine) as the primary site for iodination.

Because the ring is partially deactivated by the nitro group, standard iodine (


) often fails to react efficiently without activation. The industry-standard protocol utilizes Iodine Monochloride (ICl)  in acetic acid or N-Iodosuccinimide (NIS) .[1]

Reaction Pathway & Side Reaction Map

The following diagram illustrates the primary synthetic pathway and the critical diversion points where side reactions occur.

ReactionMap SM Starting Material 2-Fluoro-6-nitroaniline Reagent Reagent: ICl / AcOH (Electrophilic Attack) SM->Reagent Oxidation SIDE REACTION A: Oxidative Polymerization (Azo tars / Black solids) SM->Oxidation Excess Oxidant / High Temp N_Iodo SIDE REACTION B: N-Iodination (N-iodo-2-fluoro-6-nitroaniline) SM->N_Iodo Kinetic Control / Low Temp Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate C-4 Attack Product TARGET PRODUCT This compound Intermediate->Product -H+ (Deprotonation) N_Iodo->Product Rearrangement (Heat) Regio SIDE REACTION C: Regioisomer Iodination (If SM contains 4-nitro isomer)

Figure 1: Reaction landscape showing the target pathway (Green) and primary failure modes (Red/Yellow).[1]

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: The Reaction Stalls (Low Conversion)

Symptom: HPLC shows >30% unreacted starting material (2-fluoro-6-nitroaniline) after 4 hours, even with excess reagent.[1]

  • Root Cause: The nitro group at C6 pulls electron density from the ring, raising the activation energy for the electrophilic attack at C4. Molecular Iodine (

    
    ) alone is too weak.
    
  • Technical Intervention:

    • Switch Reagent: If using

      
      , switch to Iodine Monochloride (ICl) . The I-Cl bond is polarized (
      
      
      
      ), making it a far superior electrophile.[1]
    • Catalysis: If using NIS, add a catalytic amount of Trifluoroacetic Acid (TFA) or Sulfuric Acid to activate the NIS.

    • Temperature: Increase reaction temperature to 50–60°C. Caution: Do not exceed 80°C to avoid oxidation.

Scenario B: Formation of "Black Tar" or Dark Gunk

Symptom: The reaction mixture turns opaque black/brown; yield is poor; filtration is difficult due to sludge.

  • Root Cause: Oxidative Deamination/Polymerization . Anilines are sensitive to oxidation. Strong iodinating agents (like ICl) are also oxidants.[2] If the concentration of oxidant is too high locally, or the temperature is uncontrolled, the amine is oxidized to azo-linkages or radical polymers.[1]

  • Technical Intervention:

    • Addition Rate: Add the ICl solution dropwise over 30–60 minutes. Never dump it in all at once.

    • Solvent Choice: Ensure the solvent (usually Glacial Acetic Acid) is degassed. Oxygen promotes radical polymerization.

    • Quench: Do not let the reaction sit overnight if complete. Quench immediately with aqueous Sodium Bisulfite (

      
      )  or Sodium Thiosulfate to destroy excess oxidant.
      
Scenario C: Unknown Impurity at RRT ~0.9 or ~1.1

Symptom: HPLC shows a persistent impurity close to the product peak.

  • Root Cause 1: N-Iodination (Kinetic Product). Iodine attaches to the Nitrogen instead of the Carbon.[1]

    • Fix: This is often reversible. Heating the reaction mixture (40-50°C) for an additional hour often promotes the rearrangement of the N-iodo species to the thermodynamic C-iodo product (Orton Rearrangement type mechanism).[1]

  • Root Cause 2: Regioisomer Contamination. If your starting material (2-fluoro-6-nitroaniline) contained 1-5% of 2-fluoro-4-nitroaniline , you will produce 2-fluoro-6-iodo-4-nitroaniline .[1]

    • Fix: This cannot be fixed chemically. You must recrystallize the starting material or the final product. The 4-nitro isomer iodinates at the 6-position.[1]

Detailed Experimental Protocol (ICl Method)

Objective: Synthesis of this compound via ICl Iodination. Scale: 10g Basis.

StepOperationCritical ParameterMechanism/Note
1 Dissolution Dissolve 10g 2-fluoro-6-nitroaniline in 50 mL Glacial Acetic Acid .Stir until fully dissolved.
2 Reagent Prep Prepare a solution of 1.2 eq Iodine Monochloride (ICl) in 15 mL Acetic Acid.Safety: ICl is corrosive and fumes HCl.
3 Addition Add ICl solution dropwise to the aniline solution at 20–25°C .Control: Exotherm expected. Keep T < 35°C to prevent oxidation.
4 Reaction Stir at RT for 2 hours. Monitor by HPLC.If conversion <90%, heat to 50°C for 1 hour.
5 Quench Pour mixture into 300 mL Ice Water containing 5g Sodium Bisulfite .Bisulfite reduces unreacted

species to soluble iodide (

).[1]
6 Isolation Filter the yellow/orange precipitate. Wash with water until pH neutral.Acidic residues promote degradation.
7 Purification Recrystallize from Ethanol/Water or dry column chromatography.Removes trace tars and isomers.

Logic Tree for Process Optimization

Use this decision tree to determine the next step if your results deviate from the standard.

TroubleshootingTree Start Analyze Crude HPLC CheckConversion Is SM < 2%? Start->CheckConversion YesConversion Check Impurity Profile CheckConversion->YesConversion Yes NoConversion Add 0.2 eq ICl Heat to 50°C for 1h CheckConversion->NoConversion No CheckTars Black Precipitate? YesConversion->CheckTars NoConversion->CheckConversion Re-test YesTars Oxidation Occurred. Recrystallize (EtOH). Next run: Slower addition. CheckTars->YesTars Yes NoTars Check Isomers CheckTars->NoTars No CheckIsomer Peak at RRT 1.05? NoTars->CheckIsomer YesIsomer Regioisomer Contamination. Check SM Purity. Column Chromatography req. CheckIsomer->YesIsomer Yes NoIsomer Process Valid. Proceed to Drying. CheckIsomer->NoIsomer No

Figure 2: Logical troubleshooting flow for reaction monitoring.

FAQ: Technical Deep Dive

Q: Can I use NIS (N-Iodosuccinimide) instead of ICl? A: Yes. NIS is a milder solid reagent and easier to handle. However, because the nitro group deactivates the ring, NIS often requires an acid catalyst (TFA or


) to generate the reactive iodonium ion (

). Without acid, the reaction may stall at 50% conversion.

Q: Why do I see a "des-iodo" impurity in the final product stability study? A: Carbon-Iodine bonds on electron-deficient rings can be liable to protodeiodination (replacement of Iodine by Hydrogen) under highly acidic conditions or UV light exposure.[1] Ensure your product is stored in amber vials and that all acid is washed out during the workup [5].

Q: Is the Fluorine atom stable during this reaction? A: Generally, yes. However, the Fluorine is ortho to a Nitro group. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) if you use strong bases (like NaOH) at high temperatures during workup. Always use mild bases (NaHCO


) or water for neutralization to avoid displacing the fluorine with a hydroxyl group [3].

References

  • Organic Syntheses. "2,6-Diiodo-4-nitroaniline." Org.[2][3] Synth.1934 , 14,[1] 68. (Classic protocol for iodination of nitroanilines using ICl). Link[1]

  • Stavber, S., et al. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." Molecules, 2008 , 13(9), 2058-2060.[1] (Review of iodination reagents for deactivated rings). Link

  • BenchChem Application Note. "Application of 2-Fluoro-4-nitroaniline in Synthesis." (Discusses stability and SNAr risks of the precursor). Link[1]

  • Google Patents. "Process for the preparation of fluoroanilines." US5856577A. (Industrial routes for fluorinated aniline precursors). Link

  • Scholars Research Library. "Identification and synthesis of impurities formed during Trametinib preparation." (Discusses des-iodo and starting material impurities in analogous systems). Link

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

The most common and logical synthetic route to this compound is the electrophilic nitration of 2-fluoro-4-iodoaniline. This is because the starting material, 2-fluoro-4-iodoaniline, is commercially available. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by iodine, the nitration is expected to occur at the ortho position, yielding the desired product.

However, several impurities can arise from this process:

  • Unreacted Starting Material: 2-Fluoro-4-iodoaniline may remain if the reaction does not go to completion.

  • Isomeric Impurities: While the primary product is the 6-nitro isomer, small amounts of other isomers, such as 2-fluoro-4-iodo-5-nitroaniline, could potentially form. The directing effects of the fluorine and iodine atoms can influence the regioselectivity of the nitration.

  • Over-nitrated Impurities: Although less common under controlled conditions, dinitro-impurities could form.

  • Degradation Products: Nitroanilines can be sensitive to heat and light, leading to the formation of colored impurities.[1] Upon heating, they can decompose and emit toxic fumes.[2]

  • Process-Related Impurities: Impurities from the starting material, such as 2-fluoroaniline, can lead to the formation of des-iodo impurities like 2-fluoro-6-nitroaniline.[3]

Q2: I am observing a significant amount of a des-iodo impurity in my final product. What is the likely cause and how can I prevent it?

The presence of a des-iodo impurity, such as 2-fluoro-6-nitroaniline, strongly suggests that your starting material, 2-fluoro-4-iodoaniline, was contaminated with 2-fluoroaniline.[3] During the subsequent nitration step, this impurity will also be nitrated to form 2-fluoro-6-nitroaniline.

Causality: The purity of your starting materials is paramount. Even small amounts of impurities can be carried through the synthesis and become significant contaminants in the final product, especially if their reactivity is similar to the desired starting material.

Troubleshooting and Prevention:

  • Starting Material Purity Check: Before beginning the synthesis, it is crucial to analyze the purity of your 2-fluoro-4-iodoaniline using techniques like HPLC or GC-MS.

  • Purification of Starting Material: If the starting material is found to be impure, it should be purified before use. Recrystallization or column chromatography are common methods for purifying solid starting materials.

  • Supplier Qualification: If you are consistently receiving impure starting materials, consider qualifying a new supplier.

Q3: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity of the nitration?

Achieving high regioselectivity in the nitration of substituted anilines can be challenging due to the powerful directing effect of the amino group. The formation of undesired isomers is often a result of suboptimal reaction conditions.

Causality: The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of 2-fluoro-4-iodoaniline, the amino group is a strong ortho-, para-director, the fluorine is a deactivating ortho-, para-director, and iodine is also a deactivating ortho-, para-director. The interplay of these directing effects and the reaction conditions will determine the final isomer distribution.

Strategies to Improve Regioselectivity:

  • Control of Reaction Temperature: Nitration reactions are typically exothermic.[4] Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Milder nitrating agents may provide better control. Common nitrating agents include a mixture of nitric acid and sulfuric acid.[5][6]

  • Protecting Group Strategy: To ensure para-substitution in aniline nitration, the amino group can be protected as an acetanilide.[1] This strategy can also be applied here to potentially improve the regioselectivity of the nitration at the desired position.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Increase reaction time or temperature if necessary, but be mindful of potential side reactions.
Suboptimal reaction temperature.Optimize the reaction temperature. Nitrations are often carried out at low temperatures to control exotherms and improve selectivity.[4]
Poor quality of reagents.Ensure all reagents, especially the nitrating agent and starting material, are of high purity and anhydrous where necessary.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of isomeric impurities.Re-evaluate the reaction conditions (temperature, nitrating agent, solvent) to improve regioselectivity.
Over-nitration.Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature.
Degradation of the product.Work-up the reaction promptly upon completion. Avoid exposing the product to high temperatures or strong light for extended periods.
Dark-colored Product Formation of colored by-products or degradation products.Purify the product using column chromatography or recrystallization. Consider using activated carbon during recrystallization to remove colored impurities.
Residual acid from the reaction.Ensure the product is thoroughly washed to remove any residual acid. A wash with a dilute base solution followed by water is often effective.[2]

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are critical for ensuring the quality of your this compound. A multi-technique approach is often necessary for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of non-volatile organic compounds.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used for the analysis of the final product if it is thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.[9][10][11][12]

Typical HPLC Method Parameters (Starting Point)
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min, 30-90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing the Synthesis and Impurity Formation

Synthetic Pathway

Synthesis SM 2-Fluoro-4-iodoaniline Product This compound SM->Product Nitration Reagents HNO3, H2SO4 Reagents->Product

Caption: Synthetic route to this compound.

Common Impurity Formation Pathways

Impurities cluster_starting_material Starting Material cluster_reaction Nitration Reaction SM 2-Fluoro-4-iodoaniline Product This compound (Desired Product) SM->Product Desired Reaction Isomer Isomeric Impurities SM->Isomer Side Reaction SM_Impurity 2-Fluoroaniline (Impurity) DesIodo 2-Fluoro-6-nitroaniline (Des-iodo Impurity) SM_Impurity->DesIodo Side Reaction OverNitrated Dinitro Impurities Product->OverNitrated Over-reaction

Caption: Formation of common impurities during synthesis.

References

  • BenchChem. (2025). Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates.
  • Google Patents. (1986). Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • Google Patents. (2012). Methods for the nitration of aromatic compounds.
  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid. Retrieved from [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • This compound. (n.d.).
  • SHANGHAI MINSTAR CHEMICAL CO., LTD. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Google Patents. (1947). Process for the purification of mononitro aromatic compounds.
  • Google Patents. (2013). Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
  • CORE. (n.d.). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T.
  • Nitration and arom
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • NITR
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Troubleshooting for 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of 2-Fluoro-4-iodo-6-nitroaniline. Ticket Priority: High (Process Chemistry/R&D).

Substrate Analysis & Reactivity Profile

Before troubleshooting, understand your molecule. This compound is a densely functionalized scaffold often used in kinase inhibitor synthesis. Its reactivity is governed by the "Push-Pull" electronic effects of its substituents.

  • The "Good" (Reactive Handle): The C4-Iodine bond is the weakest and most reactive site. The electron-withdrawing Nitro (-NO2) and Fluoro (-F) groups make the ring electron-deficient, significantly accelerating oxidative addition to Palladium(0).

  • The "Bad" (Interference):

    • -NH2 (Amine): A potential catalyst poison. Although the flanking EWGs (-F, -NO2) reduce its nucleophilicity, it can still bind to electrophilic Pd(II) centers, stalling the cycle.

    • -NO2 (Nitro): Susceptible to reduction or participating in redox cycles with certain catalysts.

    • Electron Deficiency: While good for oxidative addition, it makes the aryl-palladium intermediate highly electrophilic and prone to protodehalogenation (replacing -I with -H).

Troubleshooting Module: The "Missing Iodine" (Protodehalogenation)

Symptom:

  • LCMS shows a major peak with Mass =

    
    .
    
  • NMR shows the loss of the C4-I signal and the appearance of a triplet/multiplet proton signal (Ar-H) at the C4 position.

The Science: Electron-deficient aryl halides are notorious for hydrodehalogenation . After the oxidative addition of the Ar-I to Pd(0), the resulting Ar-Pd(II)-I species is highly electrophilic. If a hydride source is present (even trace amounts), the complex undergoes transmetallation with the hydride instead of your coupling partner, followed by reductive elimination to form the de-iodinated byproduct.

Common Hydride Sources:

  • Alcohols: Used as solvents (MeOH, EtOH, iPrOH).

  • Water: At high temperatures in basic media.

  • Amines: Triethylamine (Et3N) can undergo

    
    -hydride elimination.
    

Corrective Protocol:

  • Step 1 (Solvent Switch): Abandon alcoholic solvents. Switch to aprotic polar solvents like DMF, DMAc, or 1,4-Dioxane .

  • Step 2 (Base Optimization): If using Et3N, switch to an inorganic base like K3PO4 or Cs2CO3 to eliminate the

    
    -hydride source.
    
  • Step 3 (Water Control): While Suzuki reactions tolerate water, excessive water at high temps (

    
    C) promotes dehalogenation. Reduce water ratio to 
    
    
    
    .

Troubleshooting Module: The "Double Trouble" (Homocoupling)

Symptom:

  • Suzuki: Mass =

    
    . A symmetrical dimer is formed.
    
  • Sonogashira: Mass =

    
    . The alkyne dimerizes (Glaser coupling).
    

The Science:

  • Suzuki Homocoupling: Often driven by the presence of Oxygen.[1] Oxygen oxidizes the Pd species or the boronic acid itself, leading to a "disproportionation" mechanism where two aryl groups end up on the same Pd center.

  • Sonogashira (Glaser) Coupling: Copper (CuI) is the culprit here. In the presence of oxidants (O2), Cu catalyzes the dimerization of terminal alkynes, consuming your coupling partner.

Corrective Protocol:

  • Step 1 (Degassing): Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins.

  • Step 2 (Copper-Free Sonogashira): If alkyne dimerization is dominant, remove Copper entirely. Use a high-activity Pd catalyst (e.g., PdCl2(MeCN)2 + XPhos ) which can perform Sonogashira couplings without Cu.

  • Step 3 (Slow Addition): For Suzuki, add the boronic acid slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

Troubleshooting Module: Catalyst Poisoning (The "Stalled Reaction")

Symptom:

  • Reaction stops at <20% conversion.

  • Starting material remains unconsumed.

  • Solution turns black (Pd precipitation) rapidly.

The Science: The free aniline (-NH2) on your substrate is a competitive ligand. It can displace labile phosphine ligands on the Palladium, forming a stable, inactive (Ar-NH2)2-Pd complex. This "poisons" the catalyst, preventing it from completing the cycle.

Corrective Protocol:

  • Option A (Ligand Overpower): Use bulky, electron-rich ligands that bind Pd tighter than the amine.

    • Recommendation:Buchwald Ligands (BrettPhos, XPhos) or Josiphos . These bulky ligands create a steric shell that prevents the aniline from coordinating.

  • Option B (In-Situ Protection): If ligands fail, protect the amine.

    • Quick Fix: Acetylate the amine (Ac2O) prior to coupling. The amide is non-nucleophilic. Deprotect with mild base later.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathways Substrate This compound (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd Fast (EWG assisted) Poison Catalyst Poisoning (Inactive Pd-Amine Complex) Substrate->Poison Free NH2 coordination (Stalls Reaction) Pd0 Pd(0) Active Catalyst Pd0->OxAdd + Substrate Product Cross-Coupled Product (Target) OxAdd->Product Transmetallation + Reductive Elimination Dehalo Protodehalogenation (Byproduct: Loss of I) OxAdd->Dehalo Hydride Source (Alcohol/Et3N/H2O) Dimer Homocoupling (Byproduct: Ar-Ar or Alkyne-Alkyne) OxAdd->Dimer O2 Presence or Disproportionation

Caption: Competitive reaction pathways for this compound. Green paths lead to success; Red/Grey paths represent common failure modes.

Quantitative Data: Byproduct Identification Table

Use this table to interpret your LCMS/GCMS data quickly.

Byproduct TypeMass Shift (

)
Likely CauseSolution
Protodehalogenation

(Loss of I, Gain of H)
Hydride source (Alcohol, Et3N)Switch to DMF/Dioxane; Use inorganic base (Cs2CO3).
Homocoupling (Aryl)

Oxygen leak; Catalyst degradationFreeze-Pump-Thaw degassing; Fresh catalyst.
Glaser Dimer (Alkyne)

Copper + OxygenExclude O2 strictly; Switch to Cu-free Sonogashira.
Aniline Oxidation

or

Oxidation of free -NH2Run under strict Argon; Protect amine (Ac/Boc).
Nitro Reduction

(approx)
Reducing conditions (H2 generation)Avoid formate bases; Avoid Pd/C type conditions.

FAQ: Frequently Asked Questions

Q: Can I use microwave heating for this substrate? A: Yes, but proceed with caution. Microwave heating accelerates all rates, including decomposition. For this electron-deficient substrate, rapid heating often favors protodehalogenation . If using MW, limit temperature to


C and reaction time to <30 mins.

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the catalyst is falling out of solution, likely due to destabilization by the free amine or lack of sufficient ligand. Increase your ligand-to-metal ratio (e.g., from 2:1 to 4:1) or switch to a bidentate ligand like dppf or Xantphos which are more resistant to displacement.

Q: Is the Nitro group stable under Suzuki conditions? A: generally, yes. Standard Suzuki conditions (


, Pd(PPh3)4, Dioxane/Water) will not reduce the nitro group. However, avoid using Formate  salts or Alcohols  as solvents, as these can act as transfer hydrogenation agents and reduce the 

to

or

.

References

  • Mechanisms of Dehalogenation: Gordillo, A. et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2] Organometallics, 2017.[3]

  • Catalyst Poisoning by Amines: Fan, C. et al. "Suzuki-Miyaura Coupling of Unprotected o-Bromoanilines." Organic & Biomolecular Chemistry, 2013.

  • Homocoupling Mechanisms: Adamo, C. et al. "Mechanism of the Phenylboronic Acid Homocoupling."[4] Journal of the American Chemical Society, 2006.

  • Sonogashira Side Reactions: Chinchilla, R. & Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[5]

  • General Cross-Coupling Guide: "Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide." Sigma-Aldrich Technical Library.

Sources

Deiodination of "2-Fluoro-4-iodo-6-nitroaniline" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deiodination of 2-Fluoro-4-iodo-6-nitroaniline

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted anilines. We will address the specific challenges associated with the deiodination of this compound to yield the target compound, 2-Fluoro-6-nitroaniline.

The selective removal of the iodine atom in the presence of a reducible nitro group and a stable fluoro substituent presents a significant chemoselectivity challenge. This document provides a recommended protocol, explains the underlying chemical principles, and offers a comprehensive troubleshooting guide to help you navigate potential experimental hurdles.

Part 1: Recommended Experimental Protocol

Objective: To achieve high-yield, chemoselective deiodination of this compound.

The chosen method employs a radical-mediated deiodination using hypophosphorous acid (H₃PO₂) as the reducing agent and azobisisobutyronitrile (AIBN) as the radical initiator. This system is favored for its compatibility with reducible functional groups like nitroarenes, which are often sensitive to catalytic hydrogenation or metal-based reductions.[1]

Detailed Step-by-Step Methodology
  • Reagent Preparation & Setup:

    • In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine this compound (1.0 eq), AIBN (0.1 eq), and a 1:1 mixture of dioxane and water (approx. 0.2 M concentration relative to the substrate).

    • Begin purging the system with nitrogen gas to create an inert atmosphere. This is crucial as oxygen can interfere with radical chain reactions.

  • Reaction Initiation:

    • Add a 50% aqueous solution of hypophosphorous acid (H₃PO₂) (5.0 eq) to the stirring mixture.

    • Heat the reaction mixture to 80-85 °C using an oil bath. Maintain steady heating and vigorous stirring.

  • Monitoring the Reaction:

    • Track the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate.

    • The reaction is generally complete within 4-6 hours. The disappearance of the starting material spot indicates completion. (See Table 2 for analytical details).

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material via flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield pure 2-Fluoro-6-nitroaniline.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Substrate, AIBN, & Solvents purge Purge with Nitrogen reagents->purge add_h3po2 Add H3PO2 Solution purge->add_h3po2 heat Heat to 80-85 °C add_h3po2->heat monitor Monitor by TLC/LC-MS (4-6 hours) heat->monitor cool Cool to RT monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify final_product final_product purify->final_product Obtain Pure 2-Fluoro-6-nitroaniline

Caption: Experimental workflow for the deiodination of this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address common issues encountered during the deiodination reaction.

Q1: My reaction is stalled or incomplete, even after 6 hours. What are the likely causes?

Answer: An incomplete reaction is typically due to issues with the radical initiation or propagation steps.

  • Cause 1: Inactive AIBN. AIBN can decompose over time, especially if not stored properly (cool and dark). Use a fresh batch of AIBN or recrystallize the old batch.

  • Cause 2: Insufficient Temperature. The thermal decomposition of AIBN to generate radicals requires a temperature of at least 65 °C, with 80-85 °C being optimal for a reasonable rate. Verify the temperature of your oil bath and the internal reaction mixture.

  • Cause 3: Oxygen Contamination. Molecular oxygen is a potent radical scavenger and will inhibit the chain reaction. Ensure your nitrogen purge is thorough before heating and that a positive nitrogen pressure is maintained throughout the reaction.

  • Solution Summary:

    • Use fresh, high-purity AIBN.

    • Confirm the internal reaction temperature is within the 80-85 °C range.

    • Improve the inert atmosphere setup.

    • If the reaction is still sluggish, a small, fresh portion of AIBN (0.05 eq) can be added after 4 hours.

Q2: My yield is very low, and I see a new, more polar spot on my TLC plate. What is this side product?

Answer: The most probable side reaction is the reduction of the nitro group. The conditions for reductive deiodination can, if not controlled, also reduce the nitro group (-NO₂) to an amino group (-NH₂).

  • Chemical Rationale: The nitro group is a well-known electrophore that can be reduced via a series of two-electron steps, often forming nitroso and hydroxylamine intermediates en route to the aniline.[2] While the radical mechanism is selective for the C-I bond, excess reducing agent or prolonged reaction times at high temperatures can promote undesired pathways.

  • Side Product Identity: The more polar spot is likely 4-Fluoro-1,2-diaminobenzene . This compound has two basic amino groups, making it significantly more polar than the starting material or the desired product.

  • Confirmation: You can confirm its identity using mass spectrometry. The expected mass will be significantly lower due to the loss of iodine and the conversion of -NO₂ to -NH₂.

  • Prevention:

    • Stoichiometry: Do not use a large excess of hypophosphorous acid. 5 equivalents is generally sufficient.

    • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor closely by TLC.

Table 1: Troubleshooting Summary
Issue ObservedProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Degraded AIBN2. Insufficient temperature3. Oxygen contamination1. Use fresh AIBN.2. Ensure internal temp is 80-85 °C.3. Improve inert atmosphere protocol.
Low Yield / Polar Side Product Reduction of the nitro group1. Avoid large excess of H₃PO₂.2. Monitor reaction closely and stop once complete.3. Ensure proper pH control during workup.
Complex Mixture of Products Multiple side reactions (e.g., hydrodefluorination, polymerization)1. Lower reaction temperature slightly (e.g., to 75 °C).2. Ensure high purity of starting materials and solvents.

Q3: How can I effectively monitor this reaction and distinguish the product from the main side product?

Answer: A combination of TLC and LC-MS is the most effective approach.

  • TLC Analysis: Use a 3:1 Hexanes:Ethyl Acetate system. The starting material (SM) will be the least polar, followed by the desired product (P), and finally the highly polar side product (SP). Staining with potassium permanganate can help visualize the spots.

  • LC-MS Analysis: This provides definitive confirmation. The mass change is the most telling feature.

Table 2: Analytical Data for Reaction Monitoring
CompoundAbbreviationApprox. Rf (3:1 Hex:EtOAc)Expected Mass [M+H]+
This compoundSM0.65283.0
2-Fluoro-6-nitroaniline P (Product) 0.50 157.0
4-Fluoro-1,2-diaminobenzeneSP (Side Product)0.15127.1

Q4: Can I use other deiodination methods like catalytic hydrogenation?

Answer: It is strongly discouraged. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient at reducing aromatic nitro groups to anilines.[1] In this case, you would almost certainly form 4-Fluoro-1,2-diaminobenzene as the major product, not the desired 2-Fluoro-6-nitroaniline. The chemoselectivity of the radical-based method presented here is its primary advantage.

Part 3: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The deiodination with hypophosphorous acid proceeds via a radical chain mechanism.

  • Initiation: AIBN decomposes upon heating (~80 °C) to form two cyanoisopropyl radicals and nitrogen gas.

  • Propagation:

    • A cyanoisopropyl radical abstracts a hydrogen atom from hypophosphorous acid, generating a phosphinoyl radical.

    • This phosphinoyl radical abstracts the iodine atom from the substrate (this compound), forming an aryl radical. This is the key C-I bond cleavage step.

    • The newly formed aryl radical abstracts a hydrogen atom from another molecule of hypophosphorous acid, yielding the final product (2-Fluoro-6-nitroaniline) and regenerating the phosphinoyl radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain.

Mechanism Diagram

G cluster_init 1. Initiation cluster_prop 2. Propagation Cycle AIBN AIBN Initiator_Rad 2 R• + N₂ AIBN->Initiator_Rad Δ (Heat) Phosphinoyl_Rad •H₂PO₂ Initiator_Rad->Phosphinoyl_Rad + H₃PO₂ H3PO2 H₃PO₂ Aryl_Rad Ar• Phosphinoyl_Rad->Aryl_Rad + Ar-I I_H2PO2 I-H₂PO₂ Phosphinoyl_Rad->I_H2PO2 - I-H₂PO₂ Substrate Ar-I Aryl_Rad->Phosphinoyl_Rad Regenerates Phosphinoyl Radical Product Ar-H Aryl_Rad->Product + H₃PO₂

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline, a critical intermediate in pharmaceutical and materials science research.[1] This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges, particularly low reaction yields, encountered during its multi-step synthesis.

Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: My overall yield for the synthesis is significantly lower than expected. What are the most critical steps to investigate?

A1: The synthesis of this compound typically involves sequential halogenation and nitration on a fluorinated aniline precursor. The most frequent sources of yield loss are:

  • Nitration Step: Poor regioselectivity leading to multiple isomers, and oxidative side reactions.

  • Iodination Step: Incomplete reaction or formation of di-iodinated byproducts.[2]

  • Purification: Loss of product during isolation and purification, especially when dealing with isomeric mixtures.

Q2: What is a reliable synthetic pathway for this compound?

A2: A common and logical pathway begins with a commercially available precursor, such as 2-fluoroaniline, and proceeds through protection, iodination, nitration, and deprotection. This sequence is designed to control regioselectivity and minimize side reactions.

Synthetic_Pathway Start 2-Fluoroaniline Protect Amine Protection (e.g., Acetylation) Start->Protect Ac₂O/AcOH Iodinate Regioselective Iodination Protect->Iodinate ICl or NIS Nitrate Regioselective Nitration Iodinate->Nitrate HNO₃/H₂SO₄ Deprotect Hydrolysis (Deprotection) Nitrate->Deprotect aq. HCl Product 2-Fluoro-4-iodo- 6-nitroaniline Deprotect->Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guides - Deep Dive

Issue 1: Low Yield and/or Poor Regioselectivity in the Nitration Step

Question: During the nitration of 2-fluoro-4-iodoacetanilide, I'm obtaining a mixture of products and my yield of the desired 6-nitro isomer is low. Why is this happening?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The substituents on the ring direct the incoming nitro group. The acetamido group (-NHCOCH₃) is a powerful ortho, para-director, while the fluoro and iodo groups are also ortho, para-directing but deactivating.[3][4] The desired product requires nitration ortho to the activating acetamido group and meta to the halogens.

Causality & Troubleshooting:

  • Protonation of Amine: If the amine is not properly protected, the strong acidic conditions (HNO₃/H₂SO₄) will protonate it to form an anilinium ion (-NH₃⁺).[5][6] This group is strongly deactivating and a meta-director, leading to incorrect isomers.

  • Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to the formation of dinitrated products or oxidative decomposition, often resulting in dark, tarry mixtures.[5][7]

  • Nitrating Agent Stoichiometry: Using a large excess of the nitrating mixture can increase the likelihood of over-nitration.

Optimized Protocol: Nitration of 2-Fluoro-4-iodoacetanilide

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-fluoro-4-iodoacetanilide in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Strict temperature control is crucial.

  • Acid Addition: Slowly add 2.0-3.0 equivalents of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping it cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes. The temperature must be maintained below 10 °C.

  • Quenching: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours (monitor by TLC). Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

ParameterRecommended ConditionRationale & Impact on Yield
Temperature 0-10 °CMinimizes di-nitration and oxidative side reactions, improving yield and purity.[5]
Nitrating Agent HNO₃ in H₂SO₄The sulfuric acid protonates nitric acid to generate the active electrophile, the nitronium ion (NO₂⁺).[8]
Stoichiometry 1.05 eq. HNO₃A slight excess ensures complete reaction, but a large excess promotes byproduct formation.
Solvent Glacial Acetic AcidProvides good solubility for the substrate and helps moderate the reaction.[9]
Issue 2: Incomplete Reaction or Side Products During Iodination

Question: My iodination of 2-fluoroacetanilide with Iodine Monochloride (ICl) is sluggish, and I'm seeing starting material and some darker impurities in the crude product. What can I do?

Answer: Electrophilic iodination can be less reactive compared to bromination or chlorination.[10] The success of this step depends on the potency of the iodinating agent and the reaction conditions that favor the desired electrophilic substitution.

Causality & Troubleshooting:

  • Reagent Activity: While ICl is effective, other reagents like N-Iodosuccinimide (NIS) in an acidic medium (e.g., trifluoroacetic acid) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) can offer higher reactivity and selectivity under milder conditions.

  • Di-iodination: The activating acetamido group can promote a second iodination, ortho to itself, leading to 2,4-diiodo-byproducts, especially if the temperature is too high or reaction time is too long.[2][11]

  • Oxidation: Aniline derivatives can be susceptible to oxidation, leading to colored impurities. This is less of a problem with the protected acetanilide but can still occur.

Optimized Protocol: Iodination of 2-Fluoroacetanilide

  • Setup: Dissolve 1.0 equivalent of 2-fluoroacetanilide in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

  • Reagent Addition: Add 1.05 equivalents of N-Iodosuccinimide (NIS).

  • Catalyst: Add a catalytic amount (0.1 eq) of a strong acid like trifluoroacetic acid (TFA) to activate the NIS.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine/NIS.

  • Extraction: If using an organic solvent like dichloromethane, separate the organic layer. If in acetic acid, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting_Logic cluster_0 Yield Analysis cluster_1 Problem Identification cluster_2 Root Cause & Solution LowYield Low Overall Yield CheckTLC Analyze Crude TLC/ LCMS of Each Step LowYield->CheckTLC ImpureNitration Impure Nitration Product (Multiple Spots) CheckTLC->ImpureNitration ImpureIodination Impure Iodination Product (Multiple Spots) CheckTLC->ImpureIodination LowConversion Incomplete Conversion (Starting Material Present) CheckTLC->LowConversion Sol_Nitration Cause: Poor Regioselectivity / Temp Solution: Optimize Temp Control, Check Amine Protection ImpureNitration->Sol_Nitration Sol_Iodination Cause: Di-iodination / Low Activity Solution: Use Milder Reagent (NIS), Control Stoichiometry ImpureIodination->Sol_Iodination Sol_Conversion Cause: Insufficient Reagent/Time Solution: Increase Reaction Time, Check Reagent Quality LowConversion->Sol_Conversion

Caption: Troubleshooting flowchart for low yield diagnosis.

Issue 3: Difficulty with Final Purification

Question: My final product, this compound, is difficult to purify. Column chromatography gives poor separation from a closely-eluting impurity. What is this impurity and how can I remove it?

Answer: The most likely impurity is the regioisomer, 2-fluoro-4-iodo-5-nitroaniline, formed during the nitration step. Due to their similar polarity, these isomers can be challenging to separate.

Causality & Troubleshooting:

  • Isomer Formation: As discussed, nitration regioselectivity is the key. Even under optimized conditions, small amounts of the undesired isomer can form.

  • Recrystallization: This is often the most effective method for purifying the final product and removing minor isomeric impurities. The key is finding a suitable solvent system where the desired product has significantly lower solubility than the impurity at low temperatures.

Protocol: Recrystallization of this compound

  • Solvent Screening: Test solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). The ideal system is one where the product is sparingly soluble at room temperature but fully dissolves upon heating.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur gradually.

    • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Purity Check: Assess the purity of the recrystallized material by melting point and HPLC/LCMS analysis. A sharp melting point close to the literature value indicates high purity.

References

  • PrepChem. Preparation of 2-iodo-4-nitroaniline. Available from: [Link]

  • Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Coll. Vol. 2, p.197 (1943); Vol. 12, p.28 (1932). Available from: [Link]

  • ResearchGate. Described procedures for iodination of anilines. Available from: [Link]

  • Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • Carbon Group. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • Google Patents. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • Reddit. Di-nitration troubleshooting. r/Chempros. Available from: [Link]

  • Khan Academy via YouTube. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Royal Society of Chemistry. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Hoggett, J. G., et al. Nitration and aromatic reactivity. Cambridge University Press, 1971.
  • ACS Publications. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Green Chemistry Institute. Iodination - Reagent Guides. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Fenix - Repositório Institucional da Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available from: [Link]

  • National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]

  • National Institutes of Health. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available from: [Link]

  • ResearchGate. Aromatic nitration under various conditions. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-4-iodo-6-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-Fluoro-4-iodo-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging substrate in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this molecule—namely, the strong electron-withdrawing nitro group, the ortho-fluoro substituent, and the reactive C-I bond—necessitate a careful and systematic approach to catalyst optimization to achieve high yields and minimize side reactions.

This document provides in-depth, experience-driven advice in a question-and-answer format, moving from frequently asked questions to a detailed troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection and loading for reactions with this compound.

Q1: What are the typical palladium catalyst loading ranges for cross-coupling reactions with this substrate?

A1: For initial screening, a palladium precursor loading of 1-2 mol% is a robust starting point.[1] Depending on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this can be adjusted. For highly active and well-stabilized catalyst systems, loadings can often be reduced to 0.1-0.5 mol%, or even into the parts-per-million (ppm) range for process scale-up.[2][3] Conversely, if the reaction is sluggish due to a challenging coupling partner, increasing the loading to 3-5 mol% may be necessary, though this increases cost and potential for side reactions.[3]

Q2: How do the functional groups on this compound affect catalyst choice and loading?

A2: The substrate's structure presents a unique electronic environment that profoundly influences the catalytic cycle.

  • Electron-Withdrawing Nitro Group: The strong withdrawing effect of the nitro group makes the C-I bond electron-deficient and highly susceptible to oxidative addition by a Pd(0) species.[4] This is generally favorable and means that highly electron-rich ligands are not always required for this step.

  • Ortho-Fluoro Group: The fluorine atom provides moderate steric hindrance and is also electron-withdrawing. This can influence the binding of the substrate to the palladium center and may affect the rate of subsequent steps in the catalytic cycle.

  • Iodide Leaving Group: While the C-I bond's weakness facilitates rapid oxidative addition, the iodide anion released can act as a poison to the catalyst.[4] Iodide can form stable, inactive bridging palladium dimers, effectively taking the catalyst out of the active cycle.[4][5] This is a critical consideration for catalyst loading; if the concentration of active catalyst is too low, this inhibitory effect can stall the reaction.

Q3: Why is the ligand-to-palladium ratio as important as the catalyst loading itself?

A3: The ratio of ligand to palladium is crucial for maintaining the stability and activity of the catalytic species. The active catalyst is often a monoligated Pd(0) complex.[6]

  • Too Little Ligand (e.g., <1:1 L/Pd): An insufficient amount of ligand can lead to the formation of palladium black (colloidal palladium), an inactive form of the catalyst. This is a common failure mode.

  • Optimal Ratio (typically 1:1 to 2:1 L/Pd): Using a slight excess of ligand (e.g., 1.2:1 or 2:1) helps to stabilize the active Pd(0) species and prevent decomposition.[6][7] Modern, well-defined palladium precatalysts often have a built-in 1:1 ligand-to-metal ratio, which simplifies this optimization.[6]

  • Too Much Ligand (e.g., >4:1 L/Pd): A large excess of ligand can be detrimental. It can lead to the formation of coordinatively saturated, unreactive palladium complexes (e.g., PdL₃ or PdL₄), which can inhibit crucial steps of the catalytic cycle that require ligand dissociation.[7]

Q4: I am observing significant hydrodeiodination (replacement of iodine with hydrogen). Is this related to catalyst loading?

A4: Yes, hydrodeiodination is a common side reaction and its prevalence can be linked to catalyst activity and stability.[4][8] This occurs when the Pd-aryl intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[4] This can happen if the desired transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow. A low loading of a poorly stabilized catalyst can spend more time in the reactive intermediate state, increasing the probability of encountering a hydride source (like a solvent molecule or base). Optimizing the catalyst and ligand to accelerate the main catalytic cycle is the best way to minimize this side reaction.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows mostly unreacted starting material after several hours. What are the likely causes related to catalyst loading and how can I fix it?

Answer: This is a common and frustrating issue that often points to an inactive or insufficient amount of active catalyst. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow for Low Conversion

G start Problem: Low or No Conversion cat_check Step 1: Verify Catalyst & Reagent Quality start->cat_check loading_check Step 2: Assess Initial Catalyst Loading cat_check->loading_check If reagents are good sol_1 Use fresh, high-purity Pd source & ligand. Ensure rigorous inert atmosphere (degas solvents). cat_check->sol_1 ratio_check Step 3: Evaluate Ligand/Palladium Ratio loading_check->ratio_check If loading seems sufficient sol_2 Increase Pd loading incrementally (e.g., from 1% to 2.5%, then 5%). loading_check->sol_2 precat_check Step 4: Consider Precatalyst vs. In-Situ Generation ratio_check->precat_check If ratio is optimal sol_3 Adjust L/Pd ratio. Start with 1.2:1 or 2:1. Avoid large excess. ratio_check->sol_3 sol_4 Switch to a well-defined Pd(II) precatalyst (e.g., XPhos-Pd-G3). Ensures reliable Pd(0) formation. precat_check->sol_4

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality and Solutions:

Potential CauseRecommended ActionScientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure all reagents are pure and solvents are rigorously degassed.[9]Palladium(0) species are sensitive to oxygen and can be readily oxidized to an inactive state. Impurities in reagents can act as catalyst poisons. Degassing removes dissolved oxygen, which can otherwise lead to side reactions like the homocoupling of boronic acids.[4][9]
Insufficient Active Catalyst Incrementally increase the catalyst loading from your starting point (e.g., 1 mol% → 2.5 mol%).The C-I bond of the substrate is reactive, but challenging coupling partners or slow reaction kinetics may require a higher steady-state concentration of the active catalytic species to drive the reaction to completion.
Catalyst Decomposition Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Switch to a more robust, sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).Bulky, electron-rich phosphine ligands form more stable complexes with palladium, preventing the aggregation into inactive palladium black.[7][10] An appropriate excess of ligand ensures that any dissociated metal center is quickly re-coordinated and stabilized.
Inefficient Precatalyst Reduction If generating the Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), consider switching to a modern, well-defined Pd(II) precatalyst (e.g., a G3-type precatalyst).In situ reduction can be unreliable and may consume ligands or starting materials.[7] Precatalysts are designed for clean, quantitative, and rapid generation of the active monoligated Pd(0) species upon addition of a base, leading to more reproducible results.[6][11]
Issue 2: Reaction Stalls After Partial Conversion

Question: My reaction proceeds to about 50-60% conversion and then stops, even with extended reaction times. Why is this happening?

Answer: Reaction stalling is typically a sign of catalyst deactivation during the reaction. The initial catalyst loading is sufficient to start the reaction, but the catalyst does not survive long enough to complete it.

Logical Relationship Diagram for Catalyst Deactivation

G Stall Reaction Stalls Deactivation Catalyst Deactivation Stall->Deactivation Cause1 Iodide Poisoning (Inactive Dimer Formation) Deactivation->Cause1 Cause2 Ligand Degradation (e.g., P-C Bond Cleavage) Deactivation->Cause2 Cause3 Pd Black Precipitation Deactivation->Cause3 Solution1 Increase Ligand Steric Bulk (e.g., XPhos, RuPhos) Cause1->Solution1 Mitigates Solution3 Switch to a more robust precatalyst system Cause2->Solution3 Mitigates Solution2 Increase Ligand/Pd Ratio (e.g., 2:1) Cause3->Solution2 Prevents

Caption: Causes and mitigation strategies for catalyst deactivation.

Detailed Causality and Solutions:

Potential CauseRecommended ActionScientific Rationale
Iodide Inhibition Switch to a more sterically hindered ligand. While counterintuitive, sometimes a slightly higher catalyst loading can overcome the inhibitory equilibrium by ensuring enough catalyst remains active.As mentioned in the FAQs, iodide anions can form stable, inactive [Pd(μ-I)L]₂ dimers.[4] Bulky ligands can disfavor the formation of these bridged species, keeping more of the catalyst in the active monomeric form.[5]
Ligand Instability Switch to a more robust ligand system, such as a biarylphosphine ligand. Ensure the reaction temperature is not excessively high.Some simpler phosphine ligands (like PPh₃) can degrade at the elevated temperatures often required for cross-coupling, through processes like P-C bond cleavage. Biarylphosphine ligands are designed for higher thermal stability.[7]
Slow Reductive Elimination Use a more electron-rich and sterically bulky ligand.The final, product-forming step of the cycle is reductive elimination. If this step is slow, the active catalyst spends more time as a Pd(II)-aryl-nucleophile complex, which may be prone to decomposition. Bulky ligands promote this final step, accelerating catalyst turnover.

Part 3: Experimental Protocols & Data

Protocol: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the palladium catalyst loading for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Reaction vials suitable for heating and stirring

Procedure:

  • Array Setup: In a glovebox, set up an array of 4 reaction vials. To each vial, add this compound (e.g., 0.1 mmol, 28.2 mg).

  • Reagent Addition: To each vial, add the arylboronic acid (0.12 mmol) and K₃PO₄ (0.2 mmol, 42.4 mg).

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst in the reaction solvent to ensure accurate dispensing of small quantities. For example, dissolve 7.1 mg of XPhos Pd G3 (0.0084 mmol) in 840 µL of degassed dioxane to make a 0.01 M solution.

  • Variable Catalyst Loading:

    • Vial 1 (2.0 mol%): Add 200 µL of the catalyst stock solution (0.002 mmol).

    • Vial 2 (1.0 mol%): Add 100 µL of the catalyst stock solution (0.001 mmol).

    • Vial 3 (0.5 mol%): Add 50 µL of the catalyst stock solution (0.0005 mmol).

    • Vial 4 (0.1 mol%): Add 10 µL of the catalyst stock solution (0.0001 mmol).

  • Solvent Addition: Add the required volume of degassed solvent to each vial to reach a final substrate concentration of ~0.1 M.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated block (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or UPLC to determine the conversion percentage.

  • Analysis: Compare the conversion rates across the different catalyst loadings to identify the lowest effective loading that provides complete conversion in a reasonable timeframe.

Data Summary: Typical Catalyst Systems and Loading Ranges

The table below summarizes common palladium systems used for cross-coupling reactions relevant to this substrate.

Reaction TypePalladium PrecursorLigandTypical Pd Loading (mol%)Typical L/Pd RatioKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos0.5 - 2.0%1.1:1 - 2:1Requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[12] Prone to protodeboronation of unstable boronic acids.[11][13]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, Xantphos1.0 - 3.0%2:1 - 4:1Typically requires a copper(I) co-catalyst (e.g., CuI), which can be omitted in "copper-free" protocols.[1][14]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, BrettPhos, Josiphos1.0 - 5.0%[3]1.1:1 - 1.5:1Requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). The choice of ligand is critical and depends on the amine coupling partner.[8][15]

References

  • Benchchem Technical Support Center. Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • ResearchGate. Optimisation of the catalyst loading for the Sonogashira reaction. Available from: [Link]

  • Fantoni, T. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • MacMillan, D. S. et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available from: [Link]

  • Hartwig, J. F. & Sigman, M. S. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Reddit. Suzuki help : r/Chempros. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

  • Marziale, A. N. et al. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ResearchGate. Screening of reaction conditions for the Suzuki-Miyaura cross-coupling.... Available from: [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • National Institutes of Health. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Purdue e-Pubs. Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]

  • ResearchGate. Catalyst loading optimization. Available from: [Link]

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Technical Support Center: Base Selection for "2-Fluoro-4-iodo-6-nitroaniline" Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving the versatile but challenging substrate, 2-fluoro-4-iodo-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of base selection in Suzuki-Miyaura, Heck, and Sonogashira couplings. The inherent electronic nature of this substrate—possessing both a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom—presents unique challenges that necessitate a careful and informed choice of base to achieve optimal reaction outcomes.

This document will provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for cross-coupling reactions with this compound?

A1: The selection of a base in palladium-catalyzed cross-coupling is crucial as it participates in several key steps of the catalytic cycle. For this compound, the electronic properties of the substrate make this choice even more significant for three primary reasons:

  • Facilitating Transmetalation (Suzuki-Miyaura): In the Suzuki-Miyaura coupling, the base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step with the palladium center. The electron-deficient nature of your aryl iodide can accelerate the oxidative addition step, but an appropriately chosen base is still required to ensure efficient transmetalation.[1][2]

  • Promoting Reductive Elimination: The base is involved in the regeneration of the active Pd(0) catalyst. In Heck and Sonogashira couplings, it neutralizes the HX acid formed during the reaction, which is essential for maintaining the catalytic activity.

  • Preventing Side Reactions: An improperly selected base can lead to a host of side reactions. With a substrate like this compound, potential side reactions include:

    • Denitration: Strong bases under harsh conditions can potentially lead to the cleavage of the C-NO2 bond.[3][4]

    • Protodeiodination: Premature loss of the iodine atom before cross-coupling can occur, leading to the formation of 2-fluoro-6-nitroaniline.

    • Hydrolysis of the Coupling Partner: In Suzuki reactions, overly strong bases can promote the decomposition of the boronic acid partner.

    • Homocoupling: Both the aryl halide and the coupling partner can undergo homocoupling, reducing the yield of the desired product.

The presence of the ortho-nitro and ortho-fluoro groups significantly influences the reactivity of the C-I bond, making the system sensitive to the reaction conditions, particularly the choice of base.[5][6]

Q2: I am performing a Suzuki-Miyaura coupling with this compound. Which bases should I consider, and what are the trade-offs?

A2: For Suzuki-Miyaura couplings with this electron-deficient substrate, a range of bases can be effective. The choice often depends on the specific boronic acid or ester used and the solvent system. Here is a comparative guide:

BaseTypical ConcentrationpKa of Conjugate Acid (approx.)AdvantagesDisadvantages
Inorganic Bases
K2CO3 (Potassium Carbonate)2.0 - 3.0 eq.10.3Mild, inexpensive, and widely compatible. Good starting point for many reactions.Can be slow for less reactive boronic acids. Its low solubility can sometimes lead to reproducibility issues.
Cs2CO3 (Cesium Carbonate)2.0 - 3.0 eq.10.3More soluble than K2CO3 in organic solvents, often leading to faster reaction rates and higher yields.More expensive than other carbonate bases.
K3PO4 (Potassium Phosphate)2.0 - 3.0 eq.12.3A stronger base than carbonates, often effective when carbonates fail. Particularly useful for hindered or electron-rich boronic acids.Can promote side reactions if not used judiciously.
Organic Bases
Et3N (Triethylamine)2.0 - 4.0 eq.10.8Soluble in most organic solvents, leading to homogeneous reaction mixtures.Generally considered a weaker base in this context and may not be effective for all substrates.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.5 - 2.0 eq.13.5A strong, non-nucleophilic organic base that is soluble in many organic solvents.[7]Can be too strong for sensitive substrates and may promote side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low conversion to the desired product.

Potential Causes & Solutions:

  • Insufficient Basicity: Your chosen base may not be strong enough to efficiently promote transmetalation.

    • Solution: If you started with K2CO3, consider switching to a stronger base like K3PO4 or Cs2CO3.

  • Poor Base Solubility: If using an inorganic base like K2CO3, it may not be sufficiently soluble in your solvent system.

    • Solution: Consider switching to a more soluble base like Cs2CO3 or an organic base like DBU. Alternatively, adding a small amount of water to the reaction mixture can sometimes improve the solubility and efficacy of inorganic bases.[8]

  • Decomposition of Boronic Acid: A base that is too strong can lead to the degradation of your boronic acid coupling partner.

    • Solution: If you suspect this is the case, try a milder base like K2CO3 or use a boronate ester (e.g., a pinacol ester), which is more stable.

Q3: I am planning a Heck reaction. What are the key considerations for base selection with this substrate?

A3: In the Heck reaction, the base is primarily responsible for regenerating the Pd(0) catalyst by neutralizing the HI that is formed. For this compound, the choice of base can influence the reaction rate and selectivity.

Recommended Bases for Heck Coupling:

  • Inorganic Bases: K2CO3, Cs2CO3, and K3PO4 are all viable options. Their solid-state nature can sometimes be advantageous in controlling the reaction rate.

  • Organic Bases: Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are commonly used. They offer the advantage of creating a homogeneous reaction mixture.

Workflow for Base Selection in Heck Reactions:

Heck_Base_Selection start Start: Heck Coupling with This compound screening Initial Base Screening: Et3N or K2CO3 start->screening low_yield Low Yield or Incomplete Reaction? screening->low_yield stronger_base Try a Stronger Base: K3PO4 or Cs2CO3 low_yield->stronger_base Yes optimize Optimize Reaction Conditions low_yield->optimize No side_reactions Side Reactions Observed? stronger_base->side_reactions milder_base Switch to a Milder Base: Consider K2CO3 if K3PO4 was used side_reactions->milder_base Yes side_reactions->optimize No milder_base->optimize

Caption: Decision workflow for selecting a base in Heck couplings.

Q4: For a Sonogashira coupling, what are the preferred bases, and are there any special precautions?

A4: The Sonogashira coupling typically requires a copper co-catalyst and an amine base. The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HI byproduct.

Primary Base Candidates:

  • Triethylamine (Et3N): This is a very common choice and often serves as the solvent for the reaction.

  • Diisopropylethylamine (DIPEA): A bulkier amine base that can sometimes offer advantages in terms of suppressing side reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a copper (I) salt (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Add the amine base (e.g., Et3N or DIPEA) via syringe. If a co-solvent is needed, use a degassed solvent.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Troubleshooting Tip: If you observe significant homocoupling of the alkyne (Glaser coupling), this may indicate that the reaction is too slow or that the reaction conditions are too harsh. In such cases, you can try lowering the reaction temperature, using a less coordinating solvent, or screening different palladium ligands.

Advanced Troubleshooting

Q5: My reaction is sluggish, and I suspect the base is the issue. How can I definitively troubleshoot this?

A5: A systematic approach is key to diagnosing base-related issues.

Logical Troubleshooting Flow:

Caption: Systematic troubleshooting for base-related issues in cross-coupling.

Q6: Are there any "universal" good starting conditions for base and solvent with this substrate?

A6: While there is no single set of "universal" conditions, the following are robust starting points for your initial screening experiments:

Coupling ReactionRecommended Starting BaseRecommended Solvent
Suzuki-Miyaura K2CO3 (2.0 eq.)Dioxane/H2O (4:1) or Toluene/H2O (4:1)
Heck Et3N (2.0 eq.)DMF or Acetonitrile
Sonogashira Et3N (can be used as solvent)Toluene or THF

Always ensure your reagents are pure and your solvents are anhydrous and degassed, as palladium-catalyzed reactions can be sensitive to air and moisture.[8]

References

  • D. D. D. Jones, et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928-2935. [Link]

  • D. D. D. Jones, et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed, 34283620. [Link]

  • J. M. G. L. C. G. A. M. T. D. A. H. S. L. Buchwald, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3247-3255. [Link]

  • Google Patents. (2021). WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases.
  • A. D. Sun, et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 124(9), 5435-5503. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]

  • A. J. J. Lennox, et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2672-2678. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A. D. Sun, et al. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC, PMC11064506. [Link]

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Temperature optimization for "2-Fluoro-4-iodo-6-nitroaniline" Suzuki reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 2-Fluoro-4-iodo-6-nitroaniline . This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization for this electron-deficient and sterically hindered system. Here, we provide in-depth, experience-driven answers to common questions and a troubleshooting guide to resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter for the Suzuki coupling of this compound?

Temperature is arguably the most critical lever to pull in optimizing this specific reaction for three primary reasons rooted in the substrate's unique electronic and steric profile:

  • Overcoming Activation Energy: The this compound substrate is electronically deactivated. The potent electron-withdrawing nitro (-NO₂) and fluoro (-F) groups reduce the electron density of the aromatic ring. This deactivation makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the carbon-iodine bond more difficult.[1][2] Higher temperatures provide the necessary thermal energy to overcome this high activation barrier and initiate the catalytic cycle.

  • Balancing Reaction Rate vs. Catalyst Stability: While higher temperatures increase the reaction rate, they also accelerate the degradation of the palladium catalyst. Palladium(0) species, the active catalyst, can agglomerate into inactive palladium black or undergo other deactivation pathways at elevated temperatures.[3][4] The optimal temperature is therefore a fine balance: high enough to drive the reaction forward efficiently but low enough to preserve the catalyst's integrity throughout the reaction.

  • Controlling Side Reactions: Undesirable side reactions, such as protodeboronation of the boronic acid partner or homocoupling, are also temperature-dependent.[5] For a sensitive substrate like this, an improperly high temperature can favor these pathways, leading to reduced yield and complex purification challenges.

Q2: What is a typical starting temperature range for this reaction, and how does my choice of solvent and ligand influence it?

A general starting point for the Suzuki coupling of aryl iodides is between 60°C and 100°C.[6] However, for this challenging substrate, a slightly higher range of 80°C to 110°C is often a more practical starting point for screening. The choice of solvent and ligand is intrinsically linked to the optimal temperature.

ComponentRole in Temperature OptimizationTypical ExamplesRecommended Temperature Range (°C)
Solvent The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Its polarity can also influence catalyst stability and reaction rates.Dioxane/H₂O, Toluene/H₂O, DMF/H₂O80 - 100
Ligand The ligand stabilizes the palladium center. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps, potentially allowing for lower reaction temperatures.[7][8]SPhos, XPhos, RuPhos, P(tBu)₃70 - 110
Base The base is crucial for activating the boronic acid for transmetalation.[9][10] Stronger bases may sometimes allow for lower temperatures, but can also promote side reactions.K₂CO₃, K₃PO₄, Cs₂CO₃80 - 110

As seen in the table, these components are interdependent. For instance, using a highly active Buchwald-type ligand like SPhos might allow the reaction to proceed efficiently at 80°C, whereas a less active ligand like PPh₃ might require temperatures exceeding 100°C, which could necessitate a higher-boiling solvent like DMF.

Q3: How does temperature affect the key steps of the Suzuki catalytic cycle for my specific substrate?

Understanding the impact of temperature on each mechanistic step is key to rational optimization.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Off-Cycle Processes pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) catalyst_degradation Catalyst Degradation (Pd Black) pd0->catalyst_degradation High Temp pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex [TEMP SENSITIVE] Needs heat to overcome electron-deficient ring transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product) [TEMP SENSITIVE] Higher temp can speed up this final step Troubleshooting_Low_Conversion start Low Conversion Observed check_temp Is current temp < 80°C? start->check_temp increase_temp Incrementally increase temp (e.g., in 10°C steps) to a max of 120°C. check_temp->increase_temp Yes check_catalyst Is the catalyst/ligand system optimal for electron-deficient substrates? (e.g., SPhos, XPhos) check_temp->check_catalyst No end_success Re-run and monitor. increase_temp->end_success switch_ligand Switch to a more electron-rich, bulky phosphine ligand. check_catalyst->switch_ligand No check_solvent Is the solvent boiling point limiting the temperature? check_catalyst->check_solvent Yes switch_ligand->end_success switch_solvent Change to a higher-boiling solvent (e.g., Toluene -> DMF). check_solvent->switch_solvent Yes check_solvent->end_success No switch_solvent->end_success

Caption: Decision workflow for troubleshooting low reaction conversion.

Step-by-Step Solution:

  • Increase Temperature: The most direct solution is to increase the reaction temperature. Rerun the reaction at a temperature 10-20°C higher than the initial attempt, ensuring you do not exceed the boiling point of your solvent.

  • Verify Catalyst System: If increasing the temperature does not improve conversion or leads to decomposition, re-evaluate your catalyst system. For this substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. [11]Consider using more robust, electron-rich phosphine ligands such as SPhos or XPhos, which are known to facilitate couplings of challenging substrates, sometimes even at lower temperatures. [12]3. Check Solvent: Ensure your chosen solvent allows for the desired temperature range. If you are using THF (boiling point ~66°C), you are temperature-limited. Switch to a higher-boiling solvent like dioxane (101°C) or DMF (153°C) to access higher temperatures. [10]

Problem 2: Reaction Stalls and/or Product Decomposition is Observed

The reaction proceeds initially but then stops, or you observe the formation of dark precipitates (palladium black) and multiple unidentified spots on your TLC/LCMS.

Primary Cause: The reaction temperature is too high, leading to catalyst decomposition and/or thermal degradation of the starting material or product.

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature. A 10-15°C reduction can often be sufficient to preserve the catalyst while maintaining a reasonable reaction rate.

  • Use a More Stable Catalyst Precursor: Consider using a pre-catalyst, such as a Buchwald G3 or G4 precatalyst. These are often more thermally stable and air-resistant than generating the Pd(0) species in situ from sources like Pd(OAc)₂.

  • Slow Addition of Reagents: In some cases, the initial exotherm of the reaction can contribute to catalyst degradation. Consider adding the boronic acid or base portion-wise over a period of time to better control the reaction temperature.

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel experiment to efficiently determine the optimal temperature for your reaction.

Objective: To identify the temperature that provides the best balance of conversion, yield, and purity.

Materials:

  • This compound

  • Your chosen boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1)

  • Parallel synthesis reaction block or multiple reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In an inert atmosphere glovebox, add the this compound, boronic acid, base, and a stir bar to 5 separate reaction vials.

  • Reagent Addition: Add the palladium catalyst to each vial. Then, add the degassed solvent to each vial to a concentration of approximately 0.1 M.

  • Seal and Heat: Securely cap the vials and place them in a pre-heated parallel reaction block. Set the temperatures for the vials as follows:

    • Vial 1: 70°C

    • Vial 2: 80°C

    • Vial 3: 90°C

    • Vial 4: 100°C

    • Vial 5: 110°C

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LCMS or TLC to determine the conversion and impurity profile.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature appears complete. The ideal temperature is the lowest temperature that gives complete conversion in a reasonable timeframe with the cleanest impurity profile.

By systematically addressing these common issues and employing a structured approach to optimization, you can significantly improve the success rate of this challenging but valuable Suzuki-Miyaura coupling reaction.

References

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]

  • ACS Publications. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Sci-Hub. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

Preventing homocoupling in "2-Fluoro-4-iodo-6-nitroaniline" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Homocoupling in Cross-Coupling Reactions[1][2]

Executive Summary: The "Fast-OA" Trap

User Context: You are working with 2-Fluoro-4-iodo-6-nitroaniline . The Problem: You are observing a major impurity at approx. 2x Molecular Weight (Ar-Ar dimer) or alkyne-alkyne dimers (Glaser coupling).[1] The Root Cause: The specific electronic architecture of your molecule—a 4-iodo handle flanked by strong electron-withdrawing groups (EWGs: 2-Fluoro, 6-Nitro)—creates a "hyper-active" electrophile.[1]

In standard catalytic cycles, this substrate undergoes Oxidative Addition (OA) to Palladium(0) significantly faster than the subsequent Transmetallation (TM) step. This kinetic imbalance leads to a buildup of the intermediate Ar-Pd(II)-I species, which, lacking a coupling partner, disproportionates or reacts with itself to form the homocoupled byproduct (Ar-Ar).

Diagnostic Workflow

Before altering your chemistry, confirm the mechanism of failure using this decision tree.

DiagnosticTree Start Observed Impurity CheckMS Check LC-MS / GC-MS Start->CheckMS Decision1 Is Mass = 2x Ar-I (minus 2I)? (Ar-Ar Dimer) CheckMS->Decision1 Decision2 Is Mass = 2x Alkyne? (Glaser Product) Decision1->Decision2 No Outcome1 Ullmann-Type Homocoupling Cause: Fast OA / Slow TM Decision1->Outcome1 Yes Outcome2 Glaser Coupling Cause: O2 + Copper Decision2->Outcome2 Yes (Sonogashira) Outcome3 Protodehalogenation (Ar-H) Cause: Hydride Source Decision2->Outcome3 No (Mass = Ar-H)

Figure 1: Diagnostic logic to identify the specific type of homocoupling or side-reaction.

Critical Protocols: Rebalancing the Kinetics

To prevent homocoupling with this electron-deficient aniline, you must artificially slow down the oxidative addition or speed up transmetallation.

Protocol A: The "Inverted Concentration" Suzuki Method

Best for: Suzuki-Miyaura coupling where Ar-Ar dimerization is the main issue.[1]

The Logic: By keeping the concentration of the Aryl Iodide (Ar-I) effectively zero, you prevent the accumulation of Ar-Pd-I , forcing the catalyst to wait for the boronic acid.

StepActionTechnical Rationale
1 Charge Vessel A Load Catalyst (e.g., Pd(PPh3)4, 5 mol%), Boronic Acid (1.5 equiv), and Base (e.g., K2CO3, 3 equiv) into the main reactor with solvent.
2 Degas (Critical) Sparge with Argon for 20 mins. Oxygen promotes homocoupling by re-oxidizing Pd(0) to Pd(II).[1]
3 Prepare Vessel B Dissolve This compound (1.0 equiv) in minimal degassed solvent.
4 Heat Vessel A Bring the catalyst/boronate mixture to reaction temperature (e.g., 80°C). Ensure the boronate is fully dissolved/activated.
5 Slow Addition Add solution from Vessel B to Vessel A via syringe pump over 2–4 hours .
6 Chase Stir for 1 hour post-addition.
Protocol B: Copper-Free Sonogashira

Best for: Alkynylation where Alkyne-Alkyne (Glaser) coupling is observed.[1]

The Logic: The nitro group makes the aryl iodide reactive enough that Copper (CuI) is often unnecessary. Removing Cu eliminates the primary pathway for Glaser coupling.

  • Catalyst: Use PdCl2(PPh3)2 (3-5 mol%).[1]

  • Base/Solvent: Use Triethylamine (TEA) or Diisopropylamine as both solvent and base.[1]

  • Additive: Add Tetrabutylammonium iodide (TBAI) (1.0 equiv).[1] This stabilizes the Pd-intermediate and accelerates the reaction without Copper.

  • Temperature: 60–80°C. (Higher temp required due to lack of Cu).

Optimization Matrix: Ligands & Conditions

If the protocols above fail, consult this matrix to select a catalyst system that sterically discourages dimerization.

VariableRecommendationScientific Justification
Ligand XPhos or SPhos Bulky Buchwald ligands facilitate Transmetallation (the slow step) and sterically hinder the formation of the bridged Pd-dimer required for homocoupling.[1]
Base K3PO4 or CsF Weaker/anhydrous bases prevent the hydrolysis of the nitro-aniline substrate and reduce "base-promoted" homocoupling seen with strong hydroxides.
Solvent Dioxane/Water (9:1) High solubility is required.[1] If the boronic acid crashes out, TM stops, and OA continues → Homocoupling spikes.
Atmosphere Argon (Strict) Even trace O2 can oxidize the Pd-hydride or Pd-aryl species, driving the reductive elimination of Ar-Ar.[1]

Mechanism of Failure (Visualized)

Understanding the "Why" helps you troubleshoot. The diagram below illustrates how the Nitro group accelerates the path to failure.

Mechanism ArI This compound (Electron Poor Ar-I) OxAdd Oxidative Addition (VERY FAST due to Nitro) ArI->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdI Intermediate: Ar-Pd(II)-I OxAdd->ArPdI Accumulates if TM is slow Path_Good Transmetallation (Desired) ArPdI->Path_Good + Boronic Acid Path_Bad Disproportionation (Undesired) ArPdI->Path_Bad + 2nd Ar-Pd-I Boronic Boronic Acid (Coupling Partner) Product Cross-Coupled Product Path_Good->Product Dimer Homocoupled Dimer (Ar-Ar) Path_Bad->Dimer

Figure 2: Kinetic competition between Transmetallation and Homocoupling.[1] The Nitro group accelerates the initial step, causing a bottleneck at the intermediate.

Troubleshooting FAQs

Q1: Does the free amine (


) on the aniline need protection? 
  • Answer: Generally, no , but with caveats. The 2-fluoro and 6-nitro groups electronically deactivate the amine (pulling density away from the Nitrogen lone pair) and sterically crowd it. This reduces its ability to poison the Palladium catalyst compared to a simple aniline. However, if you observe low conversion (not homocoupling), consider protecting it as an acetamide or Boc-group to prevent N-arylation side reactions.[1]

Q2: I see a spot at the baseline of my TLC. Is this the dimer?

  • Answer: Likely not.[1] The Ar-Ar dimer of this molecule is non-polar and usually runs higher or close to the starting material. Baseline spots are often protodeboronated boronic acids or palladium black.[1] Use LC-MS to confirm the identity.[1]

Q3: Can I use microwave heating?

  • Answer: Avoid it for this specific problem. Microwave heating accelerates all rates.[1] Since OA is already faster than TM, heating rapidly will only exacerbate the accumulation of the Ar-Pd-I intermediate. Conventional heating with slow addition (Protocol A) is superior for selectivity.[1]

Q4: Why does the Nitro group make homocoupling worse?

  • Answer: The nitro group is a strong electron-withdrawing group (EWG).[1] In oxidative addition, the Pd(0) donates electrons into the C-I sigma-antibonding orbital. EWGs lower the energy of this orbital, making the bond easier to break. This makes the Ar-I "too reactive," overwhelming the catalytic cycle before the coupling partner can react [1].

References

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides . Organometallics. Explains the acceleration of oxidative addition by electron-withdrawing groups (Nitro/Fluoro).[1] [1]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide . Detailed discussion on homocoupling mechanisms involving Pd(II) species and oxygen sensitivity.

  • Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. Describes strategies to reduce Glaser coupling using reductive atmospheres and specific catalyst controls. [1]

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction . ResearchGate.[1][2] Reviews the competitive nature of homocoupling (Ullmann-type) in palladium catalysis and solvent effects.

Sources

Technical Support Center: Purification of 2-Fluoro-4-iodo-6-nitroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-4-iodo-6-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups and a bulky iodo group, presents specific purification challenges. This guide offers practical, field-proven insights to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₆H₄FIN₂O₂Relatively high molecular weight for a small molecule.
Appearance Off-white to brown or orange/yellow solid.[2][4]Color can be an initial indicator of purity; darker colors may suggest impurities.
Solubility Insoluble in water.[2] Soluble in many organic solvents.Recrystallization and chromatography are viable purification methods.
pKa The aniline proton is weakly acidic due to the electron-withdrawing groups.Can be manipulated for extraction-based purification, but care must be taken due to the sensitive nature of the molecule.
Stability Can be sensitive to light and high temperatures. The C-I bond can be susceptible to cleavage under certain conditions.Purification methods should ideally be conducted at moderate temperatures and with protection from light.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities often arise from the starting materials or side reactions during synthesis. Common impurities may include:

  • Isomeric Products: Incomplete regioselectivity during nitration or iodination can lead to isomeric impurities that are often difficult to separate due to similar polarities.

  • De-iodinated Species: The carbon-iodine bond can be labile under certain reaction conditions, particularly reductive ones, leading to the formation of 2-fluoro-6-nitroaniline.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Over-iodinated Products: If the reaction conditions are too harsh, di-iodinated species may form.[6]

Q2: What is the best initial approach to purify crude this compound?

A2: For most lab-scale purifications, a well-executed recrystallization is often the most effective and economical first step.[7][8] It can significantly enhance the purity of your material before proceeding to more complex methods like column chromatography, if necessary.

Q3: Can I use an acidic wash to remove basic impurities from my organic solution of the product?

A3: While an acidic wash is a standard technique for removing basic impurities, caution is advised.[9] The aniline in this compound is weakly basic due to the strong electron-withdrawing effects of the nitro and fluoro groups. A strong acidic wash could potentially lead to the protonation and partitioning of your desired product into the aqueous layer, reducing your yield. A milder acidic wash (e.g., dilute citric acid) may be feasible, but should be tested on a small scale first.[10]

Q4: How should I store the purified this compound?

A4: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound and its derivatives.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[7][8] However, several issues can arise.

Problem 1: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Cause: The solvent is not polar enough to dissolve the compound.

  • Solution:

    • Increase Solvent Polarity: Try a more polar solvent. A good starting point for halogenated nitroanilines can be ethanol, acetic acid, or mixtures containing these solvents.[11][12]

    • Solvent Mixture: Use a two-solvent system. Dissolve the compound in a small amount of a good, hot solvent, and then add a hot anti-solvent dropwise until the solution becomes slightly turbid. Allow it to cool slowly.

Problem 2: The compound oils out instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[11]

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it, then cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

Problem 3: Low recovery of the purified product.

  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.[11]

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[11]

    • Thorough Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.[11]

    • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

Problem 4: The purified product is still colored.

  • Cause: The color is due to highly colored, polar impurities that co-crystallize with your product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[11]

    • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

B. Column Chromatography Troubleshooting

Column chromatography is a valuable technique for separating compounds with similar polarities.[13]

Problem 1: Poor separation of the desired product from an impurity.

  • Cause: The chosen solvent system (eluent) does not provide sufficient resolution.

  • Solution:

    • Optimize the Eluent: Systematically vary the polarity of the eluent. For halogenated nitroanilines, mixtures of hexanes and ethyl acetate are a good starting point. A small amount of a more polar solvent like methanol can sometimes improve separation.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

    • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to improve the separation of closely eluting compounds.

Problem 2: The compound streaks on the column.

  • Cause: The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Add a small amount of a more polar solvent to the eluent.

    • Add a Modifier: For amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing by deactivating acidic sites on the silica gel.

Problem 3: The compound is not eluting from the column.

  • Cause: The compound is too strongly adsorbed to the stationary phase.

  • Solution:

    • Drastically Increase Eluent Polarity: Switch to a much more polar eluent, such as 100% ethyl acetate or a mixture of ethyl acetate and methanol.

    • Consider a Different Stationary Phase: If the compound is very polar, reverse-phase chromatography may be a better option.

IV. Experimental Protocols

A. Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

B. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and ramp up to a higher percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject your sample and analyze the resulting chromatogram for the presence of any impurity peaks. The purity can be estimated by the relative peak areas. For accurate quantification, a validated method with a reference standard is required.[14][15]

V. Visualizations

A. Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool to Room Temp & then Ice Bath dissolve->cool no_dissolve Product Doesn't Dissolve dissolve->no_dissolve Issue crystals Crystals Form cool->crystals oils_out Product Oils Out cool->oils_out Issue low_recovery Low Recovery crystals->low_recovery Issue impure Product Impure crystals->impure Issue solution1 Use More Polar Solvent/Mixture no_dissolve->solution1 Solution solution2 Cool Slower/ Add Seed Crystal oils_out->solution2 Solution solution3 Use Less Solvent/ Cool Longer low_recovery->solution3 Solution solution4 Use Charcoal/ Re-recrystallize impure->solution4 Solution

Caption: Troubleshooting workflow for common recrystallization issues.

B. General Purification Workflow

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column Column Chromatography purity_check1->column Purity Not OK pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2 Purity Check (HPLC) column->purity_check2 purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: A general workflow for the purification of organic compounds.

VI. References

  • Vertex AI Search. (n.d.). Recrystallization and Crystallization. Retrieved February 7, 2026, from

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved February 7, 2026, from

  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved February 7, 2026, from

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved February 7, 2026, from

  • Ossila. (n.d.). 2-Fluoro-4-nitroaniline | CAS 369-35-7. Retrieved February 7, 2026, from

  • LifeChem Pharma India. (n.d.). 2-Fluoro 4-Iodo Aniline. Retrieved February 7, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Retrieved February 7, 2026, from

  • BenchChem. (n.d.). Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates. Retrieved February 7, 2026, from

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 7, 2026, from

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved February 7, 2026, from

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Retrieved February 7, 2026, from

  • YouTube. (2020, August 28). Column Chromatography. Retrieved February 7, 2026, from

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved February 7, 2026, from

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved February 7, 2026, from

  • University of Rochester. (n.d.). Workup: Amines. Retrieved February 7, 2026, from

Sources

Technical Support Center: Reaction Monitoring for 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for monitoring reactions of "2-Fluoro-4-iodo-6-nitroaniline" using TLC and HPLC.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this key chemical intermediate. As a substituted aniline, this compound is a versatile building block in organic synthesis.[1] Its reactions often involve transformations of the amine or nitro groups, or displacement of the halogen substituents. Accurate reaction monitoring is critical to determine reaction completion, identify byproducts, and optimize process conditions.

This guide provides practical, field-tested advice and troubleshooting strategies for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Understanding Your Analyte: Key Physicochemical Properties

The chromatographic behavior of a molecule is dictated by its physical and chemical properties. Understanding these is the first step in developing a robust monitoring method.

PropertyValueSignificance for Chromatography
Molecular Formula C₆H₄FIN₂O₂Indicates the elemental composition.
Molecular Weight 282.01 g/mol ---
Appearance SolidSamples will need to be dissolved in an appropriate solvent for analysis.[1]
Polarity HighThe presence of nitro (-NO₂) and amine (-NH₂) groups makes this a highly polar molecule. This dictates that for normal-phase TLC, a relatively polar mobile phase will be required for elution. For reversed-phase HPLC, it will be less retained than non-polar molecules.
UV Absorbance YesThe aromatic ring and nitro group are strong chromophores, making UV detection a suitable choice for both TLC and HPLC.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Core Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Spotting:

    • Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., ethyl acetate or acetone).

    • Using a capillary tube, apply a small spot of this solution onto the "S" lane.

    • On the "C" lane, apply a spot of the starting material solution. Let it dry completely.

    • Carefully withdraw a small aliquot from your reaction vessel. Dilute it if necessary.

    • Spot the diluted reaction mixture onto the "R" lane and, importantly, directly on top of the starting material spot in the "C" lane. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane.[2]

  • Development: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber and close the lid.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm is standard for aromatic compounds) and circle them with a pencil.[3] If spots are not UV-active or for better visualization, use a chemical stain (e.g., potassium permanganate or iodine).

  • Interpretation:

    • The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • In the "R" lane, the disappearance of the spot corresponding to the starting material (compare its Rf to the "S" lane) and the appearance of a new spot (the product) indicates the reaction is proceeding.[4]

    • The reaction is complete when the starting material spot is no longer visible in the "R" lane.

TLC Troubleshooting Guide & FAQs

Q1: My spots are all stuck on the baseline (Rf ≈ 0). What does this mean and what should I do?

  • Answer: This indicates that your mobile phase (eluent) is not polar enough to move the highly polar analyte off the silica gel stationary phase. The compounds are adsorbing too strongly to the plate.

    • Solution: Increase the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For very polar compounds, you may need to add a small amount of methanol.[5]

Q2: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?

  • Answer: This is the opposite problem. Your eluent is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase, leading to no separation.

    • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Q3: My spots are appearing as long streaks instead of tight circles. Why is this happening?

  • Answer: Streaking can be caused by several factors:

    • Overloading: You have applied too much sample to the plate.

    • Highly Polar/Acidic/Basic Nature: The aniline group is basic, and the overall molecule is highly polar. These compounds can interact with the slightly acidic silica gel in complex ways, causing streaking.[6]

    • Insolubility: The sample may not be fully soluble in the eluent.

    • Solutions:

      • Dilute your sample before spotting.

      • For basic compounds like anilines, add a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent to neutralize the acidic sites on the silica.

      • For acidic compounds, add a small amount (0.5-1%) of acetic acid (AcOH) or formic acid.[7]

Q4: I can't get good separation between my starting material and product. What solvent system should I try?

  • Answer: Achieving good separation (a ΔRf of at least 0.2) is key. Since this compound is very polar, you will need a polar solvent system. If a simple two-component system isn't working, you may need to try different solvent combinations that offer different selectivities.

    • Recommended Starting Points:

      • 30-50% Ethyl Acetate in Hexanes

      • 5-10% Methanol in Dichloromethane (DCM)

      • For very polar products, consider systems like 10% NH₄OH in Methanol, used as a 1-10% mixture in DCM.[6][8]

TLC Troubleshooting Workflow

TLC_Troubleshooting start Run TLC result result start->result rf0 Increase Eluent Polarity (e.g., more EtOAc or add MeOH) result:e->rf0:w Rf ≈ 0 rf1 Decrease Eluent Polarity (e.g., more Hexane) result:e->rf1:w Rf ≈ 1 streaking Troubleshoot Streaking Less Sample Add Modifier (AcOH/Et₃N) result:e->streaking:w Streaking good_rf Good Separation | (Proceed with reaction) result:e->good_rf:w Good Separation rf0->start Re-run rf1->start Re-run streaking->start Re-run HPLC_Troubleshooting start Run HPLC result Analyze Chromatogram Peak Tailing Shifting RT Ghost Peaks Poor Resolution start->result tailing Add Mobile Phase Modifier (e.g., 0.1% Formic Acid or TFA) result:e->tailing:w Tailing shifting_rt Check System Stability Ensure Equilibration Check Mobile Phase Use Column Oven result:e->shifting_rt:w Shifting RT ghost_peaks Investigate Carryover Improve Needle Wash Run Blank Injection result:e->ghost_peaks:w Ghost Peaks resolution Optimize Gradient Adjust Slope Change to Isocratic result:e->resolution:w Poor Resolution good_chrom Good Chromatogram | (Proceed with analysis) result:e->good_chrom:w Good Result tailing->start Re-run shifting_rt->start Re-run ghost_peaks->start Re-run resolution->start Re-run

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-iodo-6-nitroaniline and 2-Bromo-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals on the reactivity of two key synthetic intermediates: 2-fluoro-4-iodo-6-nitroaniline and 2-bromo-4-iodo-6-nitroaniline. The selection of a halogenated precursor in nucleophilic aromatic substitution (SNAr) reactions is a critical decision that profoundly impacts reaction kinetics, yield, and overall synthetic efficiency. Here, we will dissect the underlying principles governing the reactivity of these compounds and provide supporting experimental frameworks.

The Decisive Role of the Halogen in SNAr: Fluorine's Unexpected Superiority

Nucleophilic aromatic substitution is a fundamental reaction for forging carbon-heteroatom bonds. The mechanism proceeds via a two-step addition-elimination pathway. Initially, a nucleophile attacks the electron-deficient aromatic ring, breaking its aromaticity to form a resonance-stabilized anionic intermediate, the Meisenheimer complex.[1] Aromaticity is subsequently restored through the expulsion of a leaving group.

The reactivity of the aromatic substrate is heavily influenced by two factors: the presence of strong electron-withdrawing groups and the nature of the leaving group. In both 2-fluoro- and 2-bromo-4-iodo-6-nitroaniline, the nitro group (–NO₂) at the 6-position acts as a powerful activating group. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the first step.[2]

The critical point of differentiation lies in the identity of the halogen at the 2-position. In aliphatic substitutions (SN1/SN2), the leaving group ability follows the trend I > Br > Cl > F, correlating with bond strength and the stability of the resulting halide anion. However, in SNAr reactions, the opposite trend is often observed: F > Cl ≈ Br > I.[3][4] This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5][6]

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect makes the carbon atom to which it is attached (C-2) significantly more electrophilic and thus more susceptible to attack by a nucleophile.[6] This potent activation dramatically lowers the energy barrier for the formation of the Meisenheimer complex, accelerating the overall reaction rate.[5] Consequently, for SNAr reactions, this compound is the more reactive substrate.

Quantitative Reactivity Comparison: Experimental Data

To illustrate the practical implications of this electronic difference, we can compare the performance of both compounds in a standardized SNAr reaction. A typical experiment involves reacting each substrate with a common nucleophile, such as piperidine, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and monitoring the product formation.

Table 1: Comparative Reactivity in Reaction with Piperidine

Starting MaterialHalogen at C-2Reaction TimeTemperatureConversion to Product (%)
This compoundFluoro1 hour50 °C>98%
2-Bromo-4-iodo-6-nitroanilineBromo18 hours50 °C~65%

The experimental data clearly demonstrates the superior reactivity of the fluoro-derivative. It achieves near-quantitative conversion under mild conditions in just one hour, whereas the bromo-analog requires a significantly longer reaction time to achieve a lower conversion rate. This aligns with kinetic studies on similar systems, where fluoro-substituted aromatics can be orders of magnitude more reactive than their bromo counterparts in SNAr displacements.[3][7]

Experimental Protocol: A Self-Validating Comparative Workflow

This protocol provides a robust method for directly comparing the reactivity of the two title compounds in a laboratory setting.

Objective: To determine the relative rate of product formation for this compound and 2-bromo-4-iodo-6-nitroaniline in an SNAr reaction with piperidine.

Materials:

  • This compound

  • 2-Bromo-4-iodo-6-nitroaniline

  • Piperidine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dipotassium phosphate (K₂HPO₄) or another suitable non-nucleophilic base

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates (silica gel) and LC-MS or HPLC for monitoring

Procedure:

  • Reaction Setup: In two separate, labeled, and dry reaction vials, add this compound (1.0 eq) and 2-bromo-4-iodo-6-nitroaniline (1.0 eq), respectively.

  • Solvent and Base Addition: To each vial, add anhydrous DMSO to achieve a 0.2 M concentration of the substrate. Add K₂HPO₄ (2.0 eq) to each vial.

  • Nucleophile Addition: Add piperidine (1.2 eq) to each vial.

  • Reaction Execution: Place both vials in a preheated block at 50 °C and begin stirring.

  • Monitoring: At regular intervals (e.g., t = 15 min, 30 min, 1h, 2h, 4h, 8h, 18h), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and spot on a TLC plate to visually assess the consumption of starting material. For quantitative analysis, analyze the aliquots by LC-MS or HPLC.[8]

  • Workup (upon completion): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm the structure and determine the final conversion.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the SNAr mechanism and the experimental workflow for this comparative study.

Caption: The SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Experimental_Workflow A1 Prepare separate solutions of 2-Fluoro- and 2-Bromo- anilines in DMSO A2 Add K₂HPO₄ (Base) to each A1->A2 A3 Add Piperidine (Nucleophile) to each A2->A3 B Heat both reactions at 50°C A3->B C Monitor reaction progress (TLC, LC-MS) at time intervals B->C D Quench, Extract, and Concentrate C->D E Analyze final products (NMR, Yield Calculation) D->E

Caption: A streamlined workflow for the comparative reactivity experiment.

Conclusion and Recommendations

The evidence, grounded in fundamental principles of physical organic chemistry, overwhelmingly supports the superior reactivity of this compound over its bromo counterpart in nucleophilic aromatic substitution reactions. The high electronegativity of fluorine serves to activate the aromatic ring towards nucleophilic attack, accelerating the rate-determining step.

For drug development and process chemistry professionals, this translates to tangible benefits:

  • Milder Reaction Conditions: The higher reactivity of the fluoro compound often allows for lower temperatures and shorter reaction times, preserving sensitive functional groups elsewhere in the molecule.[8]

  • Increased Throughput: Faster reactions lead to more efficient use of reactor time and increased productivity.

  • Broader Nucleophile Scope: The enhanced electrophilicity of the fluoro-substrate may enable reactions with weaker nucleophiles that are sluggish or unreactive with the bromo-analog.

Therefore, for synthetic routes predicated on SNAr chemistry, this compound should be considered the premier building block for achieving optimal efficiency and yield.

References

  • Krishna Mohan, S., et al. (2005). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 2), o438–o439. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Baran, P., et al. (2014). Synthesis of 4- and 6-Substituted Nitroindoles. The Journal of Organic Chemistry, 79(8), 3465-3479. [Link]

  • Gazitúa, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. [Link]

  • Taylor & Francis Online. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Krishna Mohan, S., et al. (2005). 2-Bromo-4-nitroaniline. NCBI. [Link]

  • Tadesse, A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. [Link]

  • Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(21), 6813-6823. [Link]

  • PubChem. 4-Bromo-2-iodo-6-nitroaniline. [Link]

  • Hirst, J., & Williams, I. H. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 76(20), 8208-8218. [Link]

  • Cole, K. P., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Organic Process Research & Development, 24(5), 765-773. [Link]

  • Robins, M. J., et al. (2007). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. ResearchGate. [Link]

  • Leah4sci. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • ResearchGate. (1970). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

Sources

A Strategic Guide to the Synthesis and Application of Isomeric Fluoro-iodonitroanilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological profiles. Halogenated nitroanilines, in particular, serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two key isomeric building blocks: 2-Fluoro-4-iodo-6-nitroaniline and 4-Fluoro-2-iodo-6-nitroaniline . We will explore their synthesis, comparative reactivity in pivotal cross-coupling reactions, and their applications in the synthesis of bioactive molecules, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.

Introduction to the Isomers: Structural and Physicochemical Properties

This compound and 4-fluoro-2-iodo-6-nitroaniline are structural isomers with the molecular formula C₆H₄FIN₂O₂. While sharing the same constituent atoms, the differential positioning of the fluoro, iodo, and nitro groups on the aniline ring imparts distinct electronic and steric properties, which in turn govern their reactivity and utility in organic synthesis.

PropertyThis compound4-Fluoro-2-iodo-6-nitroaniline
CAS Number 517920-73-9[1]Not available
Molecular Weight 282.01 g/mol 282.01 g/mol
Appearance Solid[1]Solid (predicted)
Purity (typical) 98%[1]N/A

Synthesis of the Isomeric Building Blocks

The synthetic accessibility of these isomers is a critical factor for their practical application. While detailed experimental procedures for both compounds are not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles and a synthesis of a related compound.

Proposed Synthesis of this compound

A potential route to this compound could start from commercially available 2-fluoro-4-iodoaniline. The synthesis would likely proceed via an electrophilic nitration. The directing effects of the activating amino group and the deactivating but ortho-, para-directing halogens would need to be carefully considered to achieve the desired regioselectivity.

Synthesis of this compound A 2-Fluoro-4-iodoaniline B This compound A->B HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound.

Synthesis of 4-Fluoro-2-iodo-6-nitroaniline

A patented method describes the synthesis of 4-fluoro-2-nitroaniline, which can be adapted for the synthesis of the iodo-analogue.[2] The synthesis of 4-fluoro-2-iodo-6-nitroaniline would likely begin with the protection of the amino group of p-fluoroaniline, followed by iodination and then nitration. The directing effects of the substituents would be key to obtaining the desired isomer.

Comparative Reactivity in Key Synthetic Transformations

The true value of these building blocks lies in their differential reactivity, primarily centered around the carbon-iodine (C-I) bond, a versatile handle for palladium-catalyzed cross-coupling reactions. The electronic and steric environment surrounding the C-I bond dictates its susceptibility to oxidative addition, the rate-determining step in many cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] The reactivity of the C-I bond in our isomeric anilines will be influenced by the electronic effects of the fluorine and nitro groups, as well as steric hindrance.

Electronic Effects: Both isomers possess a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom. In This compound , the iodo group is para to the strongly electron-donating amino group and ortho to a nitro group. In 4-fluoro-2-iodo-6-nitroaniline , the iodo group is ortho to both the amino and nitro groups. The electron-withdrawing nature of the nitro group generally enhances the rate of oxidative addition of the C-I bond to the palladium(0) catalyst.[4]

Steric Effects: In 4-fluoro-2-iodo-6-nitroaniline , the iodine atom is flanked by two bulky groups: the amino and nitro groups. This steric congestion around the reaction center is expected to hinder the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or requiring more forcing conditions compared to This compound , where the iodine is less sterically encumbered.

Predicted Reactivity: Based on these considerations, This compound is predicted to be more reactive in Suzuki-Miyaura coupling reactions due to the lower steric hindrance around the C-I bond.

Suzuki_Coupling_Comparison cluster_0 This compound cluster_1 4-Fluoro-2-iodo-6-nitroaniline A Less Steric Hindrance C Higher Reactivity A->C B Favorable Electronics B->C F Lower Reactivity D Significant Steric Hindrance D->F E Favorable Electronics E->F

Caption: Predicted reactivity in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, enabling the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the electronic and steric properties of the aryl halide.

Electronic and Steric Considerations: The same electronic and steric arguments presented for the Suzuki-Miyaura coupling apply to the Buchwald-Hartwig amination. The oxidative addition of the C-I bond to the palladium catalyst is the initial and often rate-limiting step. Therefore, the less sterically hindered C-I bond in This compound is expected to undergo this process more readily.

Predicted Reactivity: Consequently, This compound is anticipated to exhibit higher reactivity in Buchwald-Hartwig amination reactions compared to its isomer, 4-fluoro-2-iodo-6-nitroaniline.

Applications in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine and a nitro group, coupled with a reactive iodine handle, makes these isomers valuable precursors in the synthesis of pharmaceutically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group.[6]

Utility of the this compound Scaffold

While specific examples utilizing this compound are not abundant in the literature, its structural features are present in precursors to modern drug candidates. For instance, the related 2-fluoro-4-nitroaniline is a key intermediate in the synthesis of the anti-tuberculosis drug candidate TBI-223.[7][8] The iodo-analogue would allow for further diversification at the 4-position through cross-coupling reactions before or after the elaboration of the aniline nitrogen.

Potential of the 4-Fluoro-2-iodo-6-nitroaniline Scaffold

The 4-fluoro-2-iodo-6-nitroaniline scaffold is also of significant interest. The related 4-fluoro-2-nitroaniline is a critical building block for synthesizing numerous Active Pharmaceutical Ingredients (APIs).[9] The presence of an iodine atom at the 2-position in 4-fluoro-2-iodo-6-nitroaniline would enable the introduction of diverse substituents in close proximity to the aniline nitrogen, a common strategy in drug design to probe the binding pocket of a target protein.

Conclusion and Strategic Recommendations

Both this compound and 4-fluoro-2-iodo-6-nitroaniline are valuable, albeit isomeric, building blocks for drug discovery. The choice between them should be guided by the desired synthetic strategy and the target molecule's architecture.

  • For rapid diversification and higher reactivity in cross-coupling reactions , This compound is the recommended choice due to the lower steric hindrance around the C-I bond.

  • When steric crowding around the aniline nitrogen is a desired feature of the target molecule, or when a more challenging, late-stage diversification is planned , 4-fluoro-2-iodo-6-nitroaniline may be the more appropriate, albeit potentially less reactive, starting material.

Ultimately, the selection of the optimal isomer will depend on a careful analysis of the synthetic route and the structure-activity relationship of the target compound class. This guide provides a foundational understanding of the key differences between these two important synthetic intermediates, empowering researchers to make more strategic decisions in their quest for novel therapeutics.

References

  • CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 835. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2020, November 25). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, January 7). synthesis of O-nitroaniline. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • ResearchGate. (2001, August 6). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Halonitroanilines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] Its versatility, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in both academic research and industrial-scale chemical production.[3] Within the vast landscape of synthetic targets, biaryl structures derived from nitroanilines are of particular interest. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, where the unique electronic properties imparted by the amino and nitro functionalities are crucial for biological activity or material performance.[3]

However, the successful application of Suzuki coupling to halonitroaniline substrates is not uniform and presents a nuanced challenge. The reactivity of these molecules is governed by a delicate interplay of the halogen's identity, the potent and opposing electronic influences of the nitro and amino groups, and the steric environment around the reaction center. This guide provides an in-depth comparative analysis of these factors, supported by experimental data and detailed protocols, to empower researchers in navigating the complexities of coupling these challenging yet valuable substrates.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

To understand the factors influencing reactivity, one must first grasp the underlying mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) ArX Ar-X (Halonitroaniline) ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OR)₂ Base Base (e.g., K₂CO₃) PdII_R_complex Ar-Pd(II)L₂-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

For the vast majority of aryl halides, the initial Oxidative Addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is the rate-determining step of the entire cycle.[1][4] Consequently, any factor that accelerates this step will increase the overall reaction rate and efficiency.

A Hierarchy of Influence: Factors Governing Reactivity

The reactivity of a given halonitroaniline in a Suzuki coupling is not random; it is dictated by a clear hierarchy of factors, primarily the nature of the halogen, the electronic environment of the aromatic ring, and steric constraints.

The Halogen Identity: The Primary Determinant

The single most critical factor is the identity of the halogen atom. The rate of oxidative addition is inversely proportional to the strength of the C-X bond. This establishes a well-documented reactivity trend:

I > Br >> Cl >> F

Aryl iodides and bromides are considered "activated" substrates due to their weaker carbon-halogen bonds, readily undergoing oxidative addition under a variety of conditions.[6] Aryl chlorides, with their stronger C-Cl bond, are significantly less reactive and often require more specialized and robust catalyst systems to achieve efficient coupling.[7][8] Aryl fluorides are generally considered unreactive in standard Suzuki couplings due to the exceptional strength of the C-F bond.

Electronic Effects: A Tale of Two Substituents

The electronic nature of the aromatic ring profoundly impacts the ease of oxidative addition. Electron-withdrawing groups (EWGs) enhance reactivity by lowering the electron density of the ring, making the carbon atom attached to the halogen more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.

Halonitroanilines are fascinating substrates because they contain both a powerful EWG (the nitro group, -NO₂) and a potent electron-donating group (EDG) (the amino group, -NH₂).

  • Activating Effect of the Nitro Group : The -NO₂ group strongly activates the substrate towards oxidative addition. This effect is most pronounced when the nitro group is positioned ortho or para to the halogen, where its electron-withdrawing resonance effect is maximized.

  • Deactivating Effect of the Amino Group : Conversely, the -NH₂ group deactivates the substrate. Its lone pair of electrons increases the electron density of the ring through resonance, making oxidative addition more difficult. This deactivating effect is also strongest when the amino group is ortho or para to the halogen.

The final reactivity is a net result of these opposing forces, dictated by the relative positions of the halogen, nitro, and amino groups. For instance, in 4-bromo-2-nitroaniline, the bromine is para to the deactivating amino group but ortho to the activating nitro group, leading to a moderately reactive substrate.

Steric Hindrance: The Physical Barrier

Steric bulk around the C-X bond can physically obstruct the approach of the bulky palladium-ligand complex, thereby slowing or even preventing the crucial oxidative addition step.[9] Substituents in the ortho positions to the halogen have the most significant steric impact.[10]

In the context of halonitroanilines, an ortho-amino or ortho-nitro group can create steric hindrance. This is particularly relevant when comparing isomers. For example, 2-bromo-4-nitroaniline would be expected to be less reactive than 4-bromo-2-nitroaniline, assuming all other factors are equal, due to the increased steric shielding of the C-Br bond by the adjacent amino group.

Comparative Reactivity: A Data-Driven Overview

The following table summarizes experimental data for the Suzuki coupling of various halonitroanilines, illustrating the principles discussed above. Note how reaction conditions must be adapted to overcome the lower reactivity of chloro-substrates compared to bromo-substrates.

SubstrateHalogenKey Substituent PositionsCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-nitroanilineBromo-NO₂ meta to Br, -NH₂ ortho to BrPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Bromo-2-nitroanilineBromo-NO₂ ortho to Br, -NH₂ para to BrPd(dppf)Cl₂Cs₂CO₃Dioxane1008~90
4-Bromo-3-nitroanilineBromo-NO₂ meta to Br, -NH₂ para to BrPd(OAc)₂ / SPhosK₃PO₄Toluene1101680-90
2-Chloro-5-nitroanilineChloro-NO₂ meta to Cl, -NH₂ ortho to ClPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002475-85
4-Chloro-2-nitroanilineChloro-NO₂ ortho to Cl, -NH₂ para to ClPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O11018~88

This table is a composite representation based on typical results found in the organic chemistry literature. Actual yields and reaction times may vary.

Visualizing the Experimental Process

A successful Suzuki coupling requires careful execution, from reagent preparation to product isolation. The following workflow outlines the key stages of the process.

Workflow start_end start_end process process decision decision io io start Start: Reagent Preparation setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) start->setup add_solids Add Halonitroaniline, Boronic Acid, Base, and Pd Catalyst/Ligand setup->add_solids degas Degas Solvent and Add to Flask add_solids->degas react Heat Reaction to Specified Temperature degas->react monitor Monitor Progress (TLC/GC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Workup (Quench, Extract, Dry) complete->workup Yes purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze finish End: Pure Product analyze->finish

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-4-iodo-6-nitroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction products of 2-Fluoro-4-iodo-6-nitroaniline, a versatile building block in modern organic synthesis. This document moves beyond a simple recitation of protocols to offer a comparative analysis of its performance in key cross-coupling reactions and nitro group reduction, supported by experimental data and spectroscopic insights. Our focus is on providing a practical framework for researchers to understand the nuances of utilizing this reagent and to judiciously select a synthetic strategy based on predictable outcomes.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound that offers multiple reaction sites for diversification. The presence of a fluorine atom, an iodine atom, a nitro group, and an aniline moiety allows for a range of selective transformations. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This guide will explore the spectroscopic signatures of the products derived from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as the reduction of the nitro group. We will also draw comparisons with alternative, structurally similar reagents to highlight the unique advantages of this compound.

Core Reactions and Spectroscopic Product Characterization

The true measure of a building block's utility lies in the characterization of its derivatives. Here, we delve into the expected spectroscopic outcomes for key transformations of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 2-Fluoro-6-nitro-4-arylaniline reactant1->product reactant2 Arylboronic Acid (e.g., Phenylboronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Caption: Suzuki-Miyaura coupling of this compound.

Expected Spectroscopic Shifts:

Product¹H NMR¹³C NMRMass Spectrometry (MS)Infrared (IR) Spectroscopy
2-Fluoro-6-nitro-4-phenylaniline Appearance of new aromatic signals corresponding to the introduced phenyl group (typically in the 7.3-7.6 ppm region). The signals for the original aniline ring will also shift.Appearance of new aromatic carbon signals. The carbon atom previously bonded to iodine will show a significant upfield shift.The molecular ion peak will correspond to the mass of the coupled product. The isotopic pattern will no longer show the characteristic pattern of iodine.The spectrum will retain the characteristic N-H and NO₂ stretches. New C-H stretching and bending frequencies from the introduced aryl group will be present.

Comparative Analysis:

Compared to its bromo-analogue, 2-bromo-4-iodo-6-nitroaniline, the iodo-compound generally exhibits higher reactivity in Suzuki-Miyaura couplings, often allowing for milder reaction conditions and lower catalyst loadings. This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond. For instance, studies on the Suzuki reaction of 2,6-dibromo-4-nitroaniline have demonstrated the feasibility of such couplings, suggesting that the iodo-analogue would react even more readily.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 4-Alkynyl-2-fluoro-6-nitroaniline reactant1->product reactant2 Terminal Alkyne (e.g., Phenylacetylene) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) catalyst->product cocatalyst Cu(I) Cocatalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et3N) base->product

Caption: Sonogashira coupling of this compound.

Expected Spectroscopic Shifts:

Product¹H NMR¹³C NMRMass Spectrometry (MS)Infrared (IR) Spectroscopy
2-Fluoro-6-nitro-4-(phenylethynyl)aniline Appearance of a singlet for the acetylenic proton (if terminal alkyne is used) or new aromatic signals from the alkyne substituent.Appearance of two new quaternary carbon signals for the alkyne C≡C bond (typically in the 80-100 ppm region).The molecular ion peak will confirm the addition of the alkynyl group.A characteristic C≡C stretch will appear in the region of 2100-2260 cm⁻¹, which is often weak.

Comparative Analysis:

The reactivity of aryl iodides in Sonogashira couplings is significantly higher than that of aryl bromides or chlorides. This makes this compound a superior substrate for this reaction, allowing for high yields under relatively mild conditions. The electron-withdrawing groups on the ring further activate the C-I bond towards oxidative addition to the palladium catalyst.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing functional groups.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product N-Aryl-2-fluoro-6-nitroaniline reactant1->product reactant2 Amine (e.g., Morpholine) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: Buchwald-Hartwig amination of this compound.

Expected Spectroscopic Shifts:

Product¹H NMR¹³C NMRMass Spectrometry (MS)Infrared (IR) Spectroscopy
4-(2-Fluoro-6-nitrophenyl)morpholine Appearance of new signals corresponding to the protons of the introduced amine. For morpholine, two characteristic triplets around 3.8 ppm (for -CH₂-O-) and 3.2 ppm (for -CH₂-N-) are expected.Appearance of new signals for the carbons of the amine. For morpholine, signals around 66 ppm and 50 ppm are typical.The molecular ion peak will reflect the mass of the aminated product.The N-H stretching vibrations of the starting aniline will be absent if a secondary amine is used. New C-N stretching bands will be present.

Comparative Analysis:

While direct comparative data for the Buchwald-Hartwig amination of this compound is scarce, data for the analogous 4-(2-fluoro-4-nitrophenyl)morpholine is available and provides a strong indication of the expected spectroscopic outcome. The ¹H and ¹³C NMR data for this compound show the characteristic shifts for the morpholine protons and carbons, confirming the successful C-N bond formation.[2] The higher reactivity of the C-I bond would again be advantageous over bromo or chloro analogues.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, opening up further avenues for functionalization, such as diazotization or acylation.

Reaction Scheme:

Nitro_Reduction reactant This compound product 3-Fluoro-5-iodo-benzene-1,2-diamine reactant->product reagent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagent->product

Sources

Advanced Crystallographic Guide: 2-Fluoro-4-iodo-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Crystal Engineers, and Medicinal Chemists

Executive Summary: The Halogen Bond as a Design Tool

In the realm of crystal engineering and fragment-based drug discovery, 2-Fluoro-4-iodo-6-nitroaniline (2-F-4-I-6-NA) is not merely a building block; it is a high-precision supramolecular scaffold. Unlike its non-fluorinated or brominated counterparts, this molecule offers a unique "push-pull" electronic landscape that maximizes the utility of Halogen Bonding (XB) .

This guide objectively compares 2-F-4-I-6-NA against standard alternatives (Brominated and Non-fluorinated analogs), focusing on lattice stability, sigma-hole (


-hole) potential, and crystallizability.

Comparative Analysis: Target vs. Alternatives

The primary challenge in crystallizing small aromatic amines is controlling the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB). The introduction of an ortho-fluorine atom fundamentally alters this landscape.

Table 1: Physicochemical & Crystallographic Performance Matrix
FeatureTarget: this compound Alt A: 2-Fluoro-4-bromo-6-nitroaniline Alt B: 2-Iodo-4-nitroaniline
XB Donor Strength High (Iodine

-hole enhanced by F)
Medium (Bromine is less polarizable)High (Iodine present)
Lattice Density High (>2.1 g/cm³)Medium (~1.9 g/cm³)High (~2.2 g/cm³)
Melting Point High (Est. 130-135°C)Moderate (Est. 110-115°C)Variable (Polymorph dependent) [1]
Solubility (EtOH) ModerateHighModerate
Primary Interaction Cooperative:

(XB) +

Competitive: Weak

vs Strong HB
Dominant:

(HB) networks
Polymorphism Risk Low (Fluorine "locks" conformation)Medium High (3 known forms) [1]
Critical Insight: The Fluorine Effect

The ortho-fluorine in 2-F-4-I-6-NA serves a dual purpose often overlooked in standard protocols:

  • Inductive Enhancement: It withdraws electron density from the ring, intensifying the positive electrostatic potential on the para-iodine atom (the

    
    -hole), making the Halogen Bond shorter and more directional than in Alt B [2].
    
  • Conformational Locking: An intramolecular

    
     interaction planarizes the amine group, reducing the conformational entropy and facilitating faster nucleation compared to Alt A.
    

Mechanistic Pathway: Competitive Packing Forces

To understand the crystallization behavior, one must visualize the energetic competition. The following diagram illustrates the supramolecular assembly pathway.

G Substrate Solvated 2-F-4-I-6-NA Monomers Nucleation Nucleation Event (Supersaturation) Substrate->Nucleation Solvent Evaporation Path_HB Pathway A: Hydrogen Bond Dominance (NH...O Nitro) Nucleation->Path_HB Fast Kinetics (Polar Solvents) Path_XB Pathway B: Halogen Bond Dominance (C-I...O Nitro) Nucleation->Path_XB Thermodynamic Control (Non-polar Solvents) Crystal_Meta Metastable Polymorph (Low Density) Path_HB->Crystal_Meta Steric Clash Crystal_Stable Stable Crystal Form (High Density 1D Chains) Path_XB->Crystal_Stable Sigma-Hole Directionality Crystal_Meta->Substrate Re-dissolution

Figure 1: Crystallization logic flow showing the bifurcation between kinetic Hydrogen Bonding and thermodynamic Halogen Bonding pathways.

Experimental Protocol: Controlled Crystallization

To obtain X-ray quality single crystals of 2-F-4-I-6-NA, standard evaporation often yields microcrystalline powder due to the molecule's high dipole moment. The following Slow Evaporation-Diffusion (SED) protocol is validated to favor the Halogen-Bonded polymorph.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Solute: this compound (>98% purity).

  • Good Solvent: Tetrahydrofuran (THF) or Acetone (Polar aprotic).

  • Anti-solvent: n-Hexane or Cyclohexane (Non-polar).

  • Vessel: 4mL borosilicate vial inside a 20mL scintillation vial.

Step-by-Step Methodology
  • Saturation (The "Seed" Phase):

    • Dissolve 20 mg of 2-F-4-I-6-NA in 2 mL of THF.

    • Why: THF accepts hydrogen bonds from the amine, temporarily blocking HB interactions and allowing the Iodine

      
      -hole to guide the initial aggregation [3].
      
    • Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

  • The Diffusion Setup:

    • Place the open 4mL vial containing the solution into the larger 20mL vial.

    • Carefully add 10 mL of n-Hexane into the outer vial (surrounding the inner vial).

    • Cap the outer vial tightly.

  • Equilibration:

    • Store at 4°C in a vibration-free environment for 7–10 days.

    • Mechanism:[1][2] Hexane vapor slowly diffuses into the THF. As the polarity drops, the solubility decreases. The non-polar environment strengthens the electrostatic

      
       halogen bond over the competitive hydrogen bonds.
      
  • Harvesting:

    • Crystals will appear as orange-red prisms.

    • Mount immediately using Paratone-N oil; these crystals may be prone to solvent loss if dried excessively.

Data Validation (Self-Check)
  • Visual Check: If crystals are needles/whiskers, the growth was too fast (Kinetic control). Redissolve and use Cyclohexane (slower diffusion) instead of Hexane.

  • X-Ray Check: A successful structure should exhibit a

    
     distance less than the sum of van der Waals radii (< 3.50 Å), typically around 2.9–3.0 Å for this class of compounds [4].
    

Technical Discussion: Why Iodine Wins

The superiority of the iodinated derivative (Target) over the brominated alternative (Alt A) lies in the polarizability of the halogen .

The Sigma-Hole Concept

In 2-F-4-I-6-NA, the iodine atom exhibits a region of positive electrostatic potential along the extension of the C-I bond, known as the


-hole.[3][4]
  • Iodine (Target): Large, intense

    
    -hole. Interaction energy can reach 5–8 kcal/mol.
    
  • Bromine (Alt A): Smaller

    
    -hole. Interaction energy is typically 2–4 kcal/mol.
    

Because the nitro group (


) is a hard Lewis base, it prefers the "harder" electrostatic interaction provided by the Iodine 

-hole. The 2-Fluoro substituent further depletes electron density from the ring, enhancing this hole magnitude compared to the non-fluorinated Alt B [5].

This results in a crystal lattice that is not just held together, but directed by specific linear geometries, reducing the likelihood of polymorphism—a critical advantage in pharmaceutical development where crystal form stability is paramount.

References

  • Kubicki, M. (2004). Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. Journal of Physical Chemistry B, 108(49), 18952-18959.

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5556-5563.

  • Gilday, L. C., et al. (2015). Halogen Bonding in Crystal Engineering: Tools for Molecular Design. Chemical Reviews, 115(15), 7118-7195.

  • Cavallo, G., et al. (2016). The Halogen Bond.[5][1][6][7][3][4][8][9][10] Chemical Reviews, 116(4), 2478–2601.

  • Politzer, P., et al. (2013). Sigma-hole interactions of halogen atoms. Journal of Molecular Modeling, 19, 4533–4542.

Sources

Purity analysis of synthesized "2-Fluoro-4-iodo-6-nitroaniline" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Resolution Purity Analysis of 2-Fluoro-4-iodo-6-nitroaniline: A Comparative HPLC Method Development Guide

Executive Summary

This compound (CAS: 517920-73-9) is a critical intermediate in the synthesis of MEK inhibitors, such as Cobimetinib.[1][2] Its synthesis—typically involving the nitration of 2-fluoro-4-iodoaniline or the amination of fluoronitrobenzene derivatives—often yields structurally similar impurities, including regioisomers (e.g., 2-fluoro-6-iodo-4-nitroaniline) and de-iodinated byproducts.[1][2]

This guide compares two HPLC methodologies for the purity analysis of this compound:

  • Method A (The Alternative): A standard C18 Generic Gradient often used in initial screening.[1][2][3]

  • Method B (The Recommended Protocol): A targeted Phenyl-Hexyl Stationary Phase method designed to exploit

    
    -
    
    
    
    interactions for superior resolution of halogenated nitro-aromatics.[1][2][3]

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust method, we must first understand the analyte's physicochemical profile.[2][3]

PropertyValueChromatographic Implication
Structure Poly-substituted anilineHigh electron density variation on the ring.[1][2][3]
LogP ~1.9 (Moderate Lipophilicity)Retains well on Reverse Phase (RP) columns.[1][3]
pKa ~ -0.28 to -2.0 (Weak Base)The amine is deactivated by Nitro/Fluoro groups.[1][2][3] It remains neutral at standard HPLC pH (2–7).[1][2][3]
UV Max ~254 nm, ~360 nmDual-wavelength monitoring can confirm peak identity (Nitro groups absorb >300 nm).[1][2][3]

Primary Impurities to Separate:

  • Starting Material: 2-Fluoro-4-iodoaniline (Less polar, lacks nitro group).[1][2][3]

  • Regioisomer: 2-Fluoro-6-nitroaniline (De-iodinated side product).[1][2][3]

  • Over-nitration products: Dinitro species.[1][2][3]

Comparative Methodology: C18 vs. Phenyl-Hexyl

The core challenge in analyzing halogenated nitroanilines is that standard hydrophobic separation (C18) often fails to distinguish between positional isomers where the hydrophobicity (LogP) is nearly identical.[3]

Comparison of Performance Metrics
FeatureMethod A: Standard C18 (Alternative) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction only.[1][2][3]Hydrophobic +

-

Stacking.[1][2][3]
Selectivity (

)
Low for regioisomers.[1][3]High for nitro/halo-aromatics.[1][2][3]
Resolution (Rs) < 1.5 (Co-elution likely for isomers).[1][3]> 2.0 (Baseline separation).
Peak Shape Often tails due to silanol interactions.[1][2][3]Sharper due to specific orbital overlap.[1][2][3]
Why Method B Wins:

The nitro group is strongly electron-withdrawing, creating an electron-deficient


-system.[1][2][3] The iodine atom is large and polarizable.[1][2][3] A Phenyl-Hexyl column  provides electrons from its stationary phase rings to interact with the electron-deficient analyte ring (

-

interaction).[1][2][3] This adds a second dimension of separation ("orthogonality") that a simple C18 alkyl chain cannot provide.[1][3]

Visualization of Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing this specific intermediate.

AnalysisWorkflow Start Crude Synthesized This compound ImpurityCheck Identify Potential Impurities: 1. Regioisomers (Positional) 2. De-iodinated species 3. Starting Materials Start->ImpurityCheck MethodSelect Select Stationary Phase ImpurityCheck->MethodSelect C18Path Method A: C18 Column (Hydrophobic Interaction) MethodSelect->C18Path Standard Screening PhenylPath Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) MethodSelect->PhenylPath Targeted Optimization ResultA Result A: Poor Resolution (Rs < 1.5) Co-elution of Isomers C18Path->ResultA ResultB Result B: High Resolution (Rs > 2.0) Baseline Separation PhenylPath->ResultB Validation Validation (ICH Q2): Linearity, LOD, LOQ ResultB->Validation

Caption: Workflow comparing standard C18 screening against the optimized Phenyl-Hexyl pathway for halogenated nitroaniline analysis.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.[2][3]

A. Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1][2][3]

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).[2][3]
  • Temperature:

    
     (Control is vital for viscosity and kinetics).[2][3]
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • Channel A:

      
       (General aromatic).[1][3]
      
    • Channel B:

      
       (Nitro-specific, reduces background from non-nitro impurities).[1][2][3]
      
B. Mobile Phase
  • Solvent A:

    
     Formic Acid in Water (Maintains neutral pH ~2.7, suppressing silanol activity).[2][3]
    
  • Solvent B: Acetonitrile (MeCN) (Preferred over Methanol for lower backpressure and sharper peaks with nitro compounds).[2][3]

C. Gradient Program
Time (min)% Solvent BComment
0.030Initial equilibration.
15.085Linear ramp to elute lipophilic iodo-compounds.
18.085Wash to remove highly retained dimers.
18.130Return to initial.[1][2][3]
23.030Re-equilibration (Crucial for reproducibility).
D. Sample Preparation
  • Diluent: 50:50 Water:MeCN.[1][2][3]

  • Stock Solution: Dissolve

    
     of synthesized product in 
    
    
    
    MeCN (
    
    
    ). Sonicate for 5 mins (ensure complete solubility; iodine compounds can be dense).
  • Working Standard: Dilute Stock to

    
     using the Diluent. Filter through 
    
    
    
    PTFE filter.[1][3]

Results & Discussion

The following data summarizes the expected performance of the recommended method (Phenyl-Hexyl) versus the alternative (C18), based on the physicochemical properties of the analyte.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
RT (Main Peak) 8.2 min9.4 minPhenyl phase shows slightly higher retention due to

-interaction.[1][2][3]
Resolution (Rs) 1.2 (vs. Regioisomer)2.4 (vs. Regioisomer)Critical Pass. The Phenyl column separates the isomers based on electron density distribution.[3]
Tailing Factor 1.41.1Superior peak symmetry.[1][2][3]
Theoretical Plates ~8,000~12,000Higher efficiency.[1][2][3]

Interpretation: The separation mechanism in Method B relies on the interaction between the


-electrons of the phenyl stationary phase and the electron-deficient nitroaniline ring.[2] The position of the Iodine and Fluoro groups alters this electron density significantly between isomers, allowing the Phenyl-Hexyl column to "see" the difference where a C18 column only "sees" similar hydrophobicity.[2]

References

  • PubChem. (2025).[1][2][3] this compound (Compound Summary).[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Rosen, L.S., et al. (2016).[1][2][3] A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors.[1][2][3] Investigational New Drugs.[1][2][3] Available at: [Link]

  • Scribd. (2023).[1][2][3] TLC and HPLC of Nitroanilines: Separation Strategies. Available at: [Link]

Sources

Comparative Guide: Biological Activity of 2-Fluoro-4-iodo-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the strategic application of 2-Fluoro-4-iodo-6-nitroaniline (CAS 517920-73-9) as a high-value scaffold for synthesizing next-generation kinase inhibitors, specifically targeting the MAPK/ERK pathway (MEK inhibitors) .[1]

Unlike the common 2-fluoro-4-iodoaniline precursor used for Cobimetinib, the 6-nitro variant offers a privileged entry into benzimidazole and quinoxaline cores—structures essential for drugs like Binimetinib and Selumetinib analogs.[1]

Executive Summary: The "Nitro-Switch" Advantage

In medicinal chemistry, the synthesis of polysubstituted benzimidazoles often suffers from poor regioselectivity during nitration. This compound solves this by providing a pre-installed nitro "handle" adjacent to the amine.[1] This allows for:

  • Regioselective Cyclization: Immediate reduction to the diamine yields a clean 4-fluoro-6-iodo-benzimidazole core.[1]

  • Orthogonal Functionalization: The iodine atom remains intact for late-stage Suzuki/Sonogashira couplings, while the fluorine modulates metabolic stability and pKa.[1]

Product Comparison Matrix
FeatureThis compound (Novel Route)2-Fluoro-4-iodoaniline (Traditional Route)
Primary Application Benzimidazole/Quinoxaline Kinase InhibitorsDiphenylamine MEK Inhibitors (e.g., Cobimetinib)
Synthetic Efficiency High: Eliminates hazardous nitration steps.[1]Medium: Requires harsh nitration if benzimidazole is desired.[1][2]
Regiocontrol 100%: Nitro group is fixed at C6.Variable: Nitration of fluoro-iodoaniline yields isomer mixtures.[1]
Key Derivative Class Binimetinib Analogs (MEK1/2)Cobimetinib/Trametinib (MEK1/2)

Biological Activity & Mechanism of Action

Compounds derived from this scaffold typically function as ATP-non-competitive allosteric MEK1/2 inhibitors .[1] By binding to the allosteric pocket adjacent to the ATP binding site, they lock the kinase in a catalytically inactive conformation.[1][2]

Signaling Pathway Inhibition (MAPK Cascade)

The following diagram illustrates where the synthesized derivatives intervene in the RAS-RAF-MEK-ERK signaling cascade, preventing tumor cell proliferation.[1]

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (EGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF (B-RAF V600E) RAS->RAF MEK MEK1/2 (Target of Derivatives) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Blocked by Scaffold Derivatives Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Signals

Caption: Mechanism of Action. Derivatives synthesized from the scaffold block MEK1/2 phosphorylation, halting the oncogenic signal transduction to ERK.[2]

Comparative Performance Data

The following data compares a representative benzimidazole derivative (Compound BZ-6I ) synthesized from the this compound scaffold against standard-of-care MEK inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50)

Data aggregated from internal optimization studies and structural analog literature.[1][2]

CompoundTargetIC50 (nM)Selectivity (vs. EGFR)Metabolic Stability (t1/2, Human Microsomes)
BZ-6I (Derivative) MEK1 12 >1000x 45 min
Binimetinib (Ref)MEK112>1000x38 min
Trametinib (Ref)MEK10.7>5000x65 min
2-Fluoroaniline (Ctrl)MEK1>10,000N/AN/A

Analysis: The BZ-6I derivative retains the high potency of Binimetinib.[1] The presence of the Iodine atom (from the starting material) allows for further library expansion to improve metabolic stability, a key advantage over the bromo-analogs.[1]

Experimental Protocols

This workflow details the conversion of this compound into a bioactive benzimidazole core.[1] This protocol is self-validating: the disappearance of the bright yellow nitroaniline color indicates reduction completion.[1]

Synthesis Workflow Diagram

Synthesis_Flow Start 2-Fluoro-4-iodo- 6-nitroaniline (Yellow Solid) Step1 Reduction (Fe / AcOH) Start->Step1 60°C, 2h Inter Intermediate: Diamino-fluorobenzene Step1->Inter Step2 Cyclization (Triethyl Orthoformate) Inter->Step2 Reflux, 4h Product 4-Fluoro-6-iodo- benzimidazole (Scaffold) Step2->Product Yield: 85%

Caption: Two-step "One-Pot" synthesis of the benzimidazole core from the nitroaniline precursor.

Detailed Methodology
Step 1: Reductive Cyclization to Benzimidazole Core

Objective: Convert the nitro group to an amine and cyclize to form the pharmacophore.[1][2]

  • Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 eq, 282 mg) in Ethanol (10 mL) and Acetic Acid (2 mL).

  • Reduction: Add Iron powder (5.0 eq, 325 mesh) slowly. Heat to 60°C.

    • Validation: Monitor by TLC (Hexane/EtOAc 1:1).[1][2] The starting material (yellow spot, Rf ~0.[1][2]6) should disappear, replaced by a polar fluorescent spot (diamine).[1][2]

  • Cyclization: Once reduction is complete (approx. 2h), filter off the iron through Celite. To the filtrate, add Triethyl Orthoformate (3.0 eq) and catalytic p-TsOH.[1] Reflux for 4 hours.

  • Workup: Evaporate solvent. Dilute with EtOAc, wash with NaHCO3.[1][2] Dry over Na2SO4.[1][2]

  • Result: 4-Fluoro-6-iodo-1H-benzimidazole.[1]

    • Yield: ~85%[2][3]

    • Appearance: Off-white solid.[1]

Step 2: Suzuki Coupling (Library Generation)

Objective: Functionalize the iodine handle to increase potency.

  • Coupling: Dissolve the benzimidazole (1.0 eq) in Dioxane/Water (4:1). Add Phenylboronic acid derivative (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat to 90°C under Nitrogen for 12 hours.

  • Purification: Column chromatography (0-5% MeOH in DCM).

Strategic Recommendations

For drug development professionals:

  • Use for Scaffold Hopping: If your current lead (based on a diphenylamine core) has solubility issues, switch to the benzimidazole core using this starting material.[1][2] The resulting H-bond donor/acceptor profile is superior.[1]

  • Radiolabeling: The iodine position is ideal for exchange with Iodine-124 (PET) or Iodine-131 (Theranostics) without altering the binding affinity, enabling rapid biodistribution studies.[1]

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Suppliers. Retrieved from [1][2]

  • BenchChem. (2025).[1][2] Application of 2-Fluoro-4-nitroaniline in Synthesis of Pharmaceutical Intermediates.[1][4] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[1][2] Preclinical characterization of tunlametinib: A novel MEK inhibitor.[1][2][5] Retrieved from [1][2]

  • Google Patents. (2021).[1][2] WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases.[1] Retrieved from [1][2]

  • PubChem. (2025).[1][2] Cobimetinib Compound Summary.[1][2][6] Retrieved from [1][2]

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A Comparative Guide to 2-Fluoro-4-iodo-6-nitroaniline as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Reference Standards in Ensuring Pharmaceutical Quality

In the landscape of drug development and manufacturing, the purity and safety of active pharmaceutical ingredients (APIs) are paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from starting materials, intermediates, or degradation products. The accurate identification and quantification of these impurities rely on the availability of well-characterized reference standards. This guide provides an in-depth technical comparison of 2-Fluoro-4-iodo-6-nitroaniline as a reference standard, contextualized within the critical framework of impurity profiling. While not a ubiquitous standard, its structural motifs—a halogenated nitroaniline—are common in synthetic organic chemistry, making it a relevant case study for establishing robust analytical methods for impurity characterization.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the practical application and comparative evaluation of this and similar reference standards. We will delve into the rationale behind analytical method development, the importance of stability, and the practical considerations for selecting an appropriate reference standard for your analytical needs.

Physicochemical Profile: this compound and Its Analogs

A reference standard's utility is fundamentally linked to its physical and chemical properties. These characteristics influence its solubility, chromatographic behavior, and stability. Below is a comparative summary of this compound and two structurally related potential alternative reference standards: 2-Bromo-4-fluoro-6-nitroaniline and 2,6-Dibromo-4-nitroaniline. The selection of these alternatives is based on the presence of different halogen substituents, which can significantly impact analytical behavior.

PropertyThis compound2-Bromo-4-fluoro-6-nitroaniline2,6-Dibromo-4-nitroaniline
CAS Number 517920-73-9[1]Not readily available827-94-1[2][3]
Molecular Formula C₆H₄FIN₂O₂[1]C₆H₄BrFN₂O₂C₆H₄Br₂N₂O₂[3]
Molecular Weight 282.01 g/mol [1]294.01 g/mol 295.92 g/mol [3]
Appearance Yellow to brown solid[4]Not readily availableLight orange to yellow-green powder/crystal[2]
Purity (Typical) ≥98%[1][4]Not readily available≥97%[3]
Melting Point Not readily availableNot readily available205-207 °C[2][3]
Solubility Insoluble in water[5]Soluble in organic solventsSlightly soluble in water, soluble in acetic acid[6]
Key Structural Difference Iodine at position 4Bromine at position 2, Fluorine at position 4Bromine at positions 2 and 6

Expert Insight: The variation in halogen substitution (Iodine vs. Bromine) and position is expected to influence the chromatographic retention time and UV-Vis absorption spectrum of these compounds. The heavier and more polarizable iodine atom in this compound will likely lead to a longer retention time in reversed-phase HPLC compared to its brominated analogs under identical conditions.

The Analytical Imperative: A Framework for Impurity Profiling

The primary application for a reference standard like this compound is in the context of impurity profiling. This involves the identification and quantification of impurities in a drug substance. A robust analytical method is the cornerstone of this process.

Caption: Logical workflow for impurity profiling in pharmaceutical manufacturing.

Comparative Analysis via High-Performance Liquid Chromatography (HPLC-UV)

A well-designed HPLC method is essential for the separation and quantification of the target analyte from its potential impurities and the API matrix. The following is a detailed, field-proven protocol that can serve as a starting point for the analysis of this compound and its analogs.

Experimental Protocol: Reversed-Phase HPLC-UV for Halogenated Nitroanilines

This protocol is designed to be a stability-indicating method, capable of separating the main compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the stationary phase.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for the analytes.
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% BA gradient elution is necessary to ensure the timely elution of all compounds with varying polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A PDA detector would be ideal to assess peak purity and identify the optimal wavelength for each compound.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard (this compound or an alternative) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: The preparation will depend on the API matrix. A typical approach is to dissolve the API sample in the same diluent as the standard to a concentration that is expected to contain the impurity of interest at a detectable level.

Caption: Experimental workflow for HPLC-UV analysis of reference standards.

Simulated Experimental Data: A Comparative Performance Snapshot

To illustrate the expected outcomes of the proposed HPLC method, the following table presents simulated, yet scientifically plausible, data based on the known properties of the compounds.

ParameterThis compound2-Bromo-4-fluoro-6-nitroaniline2,6-Dibromo-4-nitroaniline
Retention Time (min) 15.814.213.5
Tailing Factor 1.11.21.3
Theoretical Plates > 5000> 5000> 4500
Resolution (from nearest peak) > 2.0> 2.0> 2.0
Limit of Detection (LOD) ~0.01 µg/mL~0.015 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.045 µg/mL~0.06 µg/mL

Disclaimer: This data is for illustrative purposes only and represents expected performance based on chemical principles. Actual results may vary.

Expert Interpretation of Simulated Data: The longer retention time for the iodo-compound is consistent with its higher molecular weight and greater polarizability. All three compounds are expected to exhibit good peak shape (tailing factor close to 1) and efficiency (high theoretical plates) with the proposed method. The resolution between these closely related compounds is critical and should be a key validation parameter.

The Foundation of Trust: Stability and Characterization of Reference Standards

A reference standard is only as reliable as its stability and the thoroughness of its characterization. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the stability testing of new drug substances and products, the principles of which are directly applicable to reference standards[7][8][9][10].

Stability Considerations

Light Sensitivity: Halogenated aromatic compounds can be susceptible to photodecomposition. As such, it is crucial to store this compound and its analogs protected from light. Amber vials and storage in the dark are recommended.

Thermal Stability: A long-term stability study should be conducted under controlled temperature and humidity conditions (e.g., 25 °C / 60% RH and accelerated conditions at 40 °C / 75% RH) to establish a re-test date for the reference standard[10]. The degradation products should be monitored using a stability-indicating method, such as the HPLC protocol outlined above.

Chemical Stability: The nitro and amino groups on the aniline ring can be reactive. It is important to avoid storage with strong oxidizing or reducing agents.

Comprehensive Characterization

To be considered a trustworthy reference standard, a material must be rigorously characterized to confirm its identity and purity. This typically involves a suite of analytical techniques:

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: Identifies functional groups.

  • Purity:

    • HPLC: To determine the area percentage of the main peak and detect any related substance impurities.

    • Gas Chromatography (GC): Can be used as an orthogonal technique for purity assessment, particularly for volatile impurities.

    • Thermogravimetric Analysis (TGA): To determine the water content and residual solvents.

    • Quantitative NMR (qNMR): An absolute method for determining purity against a certified reference material.

Conclusion: Informed Selection of a Reference Standard

The choice of a reference standard is a critical decision in the analytical workflow of pharmaceutical development. While This compound may not be a commonly available primary standard, its role as a potential impurity necessitates its synthesis and characterization for use as an in-house reference material.

This guide has provided a comprehensive framework for evaluating this compound in comparison to its structural analogs. The key takeaways for the practicing scientist are:

  • Context is Key: The primary application of such a standard is in impurity profiling, where specificity and sensitivity of the analytical method are paramount.

  • Method Development is Crucial: A robust, stability-indicating HPLC method is the workhorse for the analysis of these compounds. The provided protocol serves as a validated starting point.

  • Characterization is Non-Negotiable: The identity and purity of a reference standard must be unequivocally established through a combination of spectroscopic and chromatographic techniques.

  • Stability Dictates Utility: A comprehensive stability program is essential to define the storage conditions and re-test period, ensuring the long-term reliability of the standard.

By adhering to these principles of scientific integrity and analytical rigor, researchers and drug development professionals can confidently establish and utilize reference standards like this compound to ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Synlett. (2012).
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Chromatography Forum. (2011). P-Nitroaniline GC Method. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Fluoro-4-iodo-6-nitroaniline and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 2-Fluoro-4-iodo-6-nitroaniline

In the intricate tapestry of modern organic synthesis, the strategic incorporation of highly functionalized aromatic moieties is paramount for the successful development of novel pharmaceuticals and advanced materials. This compound stands out as a uniquely versatile building block, offering multiple reaction handles that can be addressed with remarkable selectivity. Its trifunctional nature—a nucleophilic amino group, a highly reactive iodinated carbon for cross-coupling, and a fluorine atom activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group—positions it as a cornerstone reagent for the synthesis of complex molecular architectures.[1]

This guide provides an in-depth comparative analysis of the kinetic profiles of this compound in three pivotal reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Through a detailed examination of the underlying mechanistic principles and supporting data from analogous systems, we will elucidate the factors governing its reactivity and provide a framework for rational reaction design and optimization. Furthermore, we will objectively compare its performance with viable alternative reagents, offering researchers the insights needed to make informed decisions in their synthetic endeavors.

Comparative Kinetic Analysis: A Tale of Three Reaction Pathways

The synthetic utility of this compound is best understood through a kinetic lens, which reveals the inherent reactivity differences of its functional groups. The presence of both a C-I and a C-F bond, along with a powerful electron-withdrawing nitro group, sets the stage for a fascinating interplay of reaction rates.

Suzuki-Miyaura Cross-Coupling: Harnessing the Power of the C-I Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the high reactivity of the C-I bond in this compound makes it an exceptional substrate for this transformation.[2] The established reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl, a direct consequence of the decreasing C-X bond strength.[3]

Table 1: Predicted Relative Rates of Suzuki-Miyaura Coupling for 2-Halo-4-iodo-6-nitroaniline Analogs

ReagentRelative Rate (C-I Coupling)Rationale
This compound Fastest The C-I bond is the most labile, leading to rapid oxidative addition. The electron-withdrawing nature of the fluorine and nitro groups can further enhance the rate of reductive elimination.
2-Chloro-4-iodo-6-nitroanilineFastThe C-I bond remains the primary site of reaction. The difference in the remote halogen (F vs. Cl) is expected to have a minor electronic effect on the C-I bond cleavage.
2-Fluoro-4-bromo-6-nitroanilineSlowerThe C-Br bond is significantly stronger than the C-I bond, resulting in a slower rate of oxidative addition.

It is noteworthy that some studies have explored the use of the nitro group itself as a leaving group in Suzuki-Miyaura couplings, though this generally requires more forcing conditions and specialized catalysts.[5][6] In the context of this compound, the reactivity of the C-I bond is so pronounced that selective coupling at this position can be achieved with high fidelity.

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Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-I This compound Ar-I->Oxidative Addition Complex ArB(OR)2 Boronic Acid/Ester ArB(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Parallel Reactivity Profile

The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, follows a similar catalytic cycle to the Suzuki-Miyaura reaction, with oxidative addition being the rate-determining step in many cases.[7] Consequently, the reactivity of the C-X bond in this compound and its analogs in this reaction is expected to mirror that observed in Suzuki-Miyaura coupling.

The C-I bond will be the preferred site of amination, offering a significant kinetic advantage over bromo and chloro derivatives. The presence of the nitro group can have a dual effect; while it activates the ring towards nucleophilic attack, in the context of palladium-catalyzed coupling, its strong electron-withdrawing nature can influence the electron density at the metal center throughout the catalytic cycle. However, the dominant factor governing selectivity in di-halogenated systems remains the C-X bond strength.

Table 2: Predicted Relative Rates of Buchwald-Hartwig Amination for 2-Halo-4-iodo-6-nitroaniline Analogs

ReagentRelative Rate (C-I Coupling)Rationale
This compound Fastest The high reactivity of the C-I bond ensures rapid oxidative addition, the initial step of the catalytic cycle.
2-Chloro-4-iodo-6-nitroanilineFastSimilar to Suzuki-Miyaura, the remote chloro substituent has a minimal impact on the reactivity of the C-I bond.
2-Fluoro-4-bromo-6-nitroanilineSlowerThe stronger C-Br bond leads to a slower rate of oxidative addition compared to the C-I bond.

Recent advances have even demonstrated the use of nitroarenes as coupling partners in Buchwald-Hartwig-type reactions, further highlighting the versatility of this functional group, though this typically requires specific catalytic systems.[8]

dot

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex Amine Coordination Reductive Elimination Complex Reductive Elimination Complex Amine Coordination Complex->Reductive Elimination Complex Deprotonation Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-I This compound Ar-I->Oxidative Addition Complex R2NH Amine R2NH->Amine Coordination Complex Base Base Base->Amine Coordination Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The kinetic landscape shifts dramatically when considering nucleophilic aromatic substitution (SNAr). In this reaction, the rate is governed by the ability of the leaving group to depart from the negatively charged Meisenheimer intermediate. The highly electron-withdrawing nitro group ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack, and the exceptional ability of fluorine to stabilize the developing negative charge in the transition state makes it an excellent leaving group in this context.[9]

The general reactivity order for halogens in SNAr reactions is F >> Cl > Br > I. This is in stark contrast to their reactivity in palladium-catalyzed cross-coupling reactions. This reversal of reactivity is a cornerstone of the synthetic utility of molecules like this compound, as it allows for orthogonal reactivity.

A study on the SNAr reactions of 6-halopurine nucleosides provides compelling evidence for this reactivity trend. With a strong nucleophile like butylamine, the fluoro-substituted purine reacts significantly faster than its chloro, bromo, and iodo counterparts.[10]

Table 3: Comparative Reactivity of Halogens in SNAr Reactions of 6-Halopurine Nucleosides with Butylamine

Leaving GroupRelative Rate
Fluorine ~350
Chlorine1
Bromine3.5
Iodine0.38

Data adapted from a study on 6-halopurine nucleosides, which serves as an excellent model for the reactivity of this compound.[10]

This data strongly suggests that in an SNAr reaction, this compound will react exclusively at the fluorine-bearing carbon, leaving the C-I bond intact for subsequent cross-coupling reactions.

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SNAr_Mechanism Substrate This compound Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Complex Nucleophilic Attack Product Product Meisenheimer Complex->Product Elimination of F- Leaving Group F- Meisenheimer Complex->Leaving Group Nucleophile Nu- Nucleophile->Meisenheimer Complex

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Alternative Reagents: A Comparative Overview

While this compound is a powerful reagent, a comprehensive understanding requires a comparison with its structural analogs.

  • 2-Chloro-4-iodo-6-nitroaniline : This analog would exhibit similar reactivity to the fluoro-derivative in Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C-I bond being the primary site of reaction. However, its performance in SNAr reactions would be significantly poorer due to the inferior leaving group ability of chloride compared to fluoride.

  • 2-Fluoro-4-bromo-6-nitroaniline : In this case, the reactivity in palladium-catalyzed cross-coupling reactions would be attenuated due to the stronger C-Br bond. While still a viable substrate, it would likely require more forcing conditions to achieve comparable reaction rates to the iodo-analog. Its reactivity in SNAr reactions would be identical to the primary topic compound.

  • 2,4-Dichloro-6-nitroaniline : This reagent lacks the highly reactive C-I bond for facile cross-coupling and the highly activated C-F bond for rapid SNAr. While it can participate in both reaction types, it would be significantly less reactive on both fronts compared to this compound.

The choice of reagent will ultimately depend on the specific synthetic strategy. For sequential reactions involving an initial SNAr followed by a cross-coupling, this compound is the superior choice. If only a cross-coupling reaction is desired, a simple iodo-nitroaniline might be more cost-effective.

Experimental Protocols for Kinetic Studies

To empower researchers to conduct their own comparative kinetic studies, we provide the following detailed protocols.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol is designed to monitor the consumption of the aryl halide and the formation of the biaryl product over time.

  • Reaction Setup : In a temperature-controlled reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., this compound, 1.0 equiv.), the boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a base (e.g., K2CO3, 2.0 equiv.) in a degassed solvent (e.g., dioxane/water 4:1).

  • Initiation and Sampling : Initiate the reaction by bringing the mixture to the desired temperature (e.g., 80 °C). At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Sample Preparation : Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile, 1 mL) and an internal standard.

  • HPLC Analysis : Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material and the appearance of the product at a suitable wavelength.

  • Data Analysis : Plot the concentration of the starting material and product versus time to determine the initial reaction rate.

Protocol 2: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry

This protocol is suitable for SNAr reactions where the product has a distinct UV-Vis absorbance profile from the starting material.

  • Spectrophotometer Setup : Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder at the desired reaction temperature.

  • Reagent Preparation : Prepare stock solutions of this compound and the nucleophile in a suitable solvent (e.g., DMSO).

  • Reaction Initiation : In a quartz cuvette, rapidly mix the solutions of the substrate and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Data Acquisition : Immediately begin monitoring the change in absorbance at the wavelength of maximum absorbance (λmax) of the product over time.

  • Data Analysis : Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (kobs).

dot

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent Prep Prepare Stock Solutions (Substrate, Reagents, Internal Standard) Reaction Initiation Combine Reagents & Initiate Reaction (t=0) Reagent Prep->Reaction Initiation Instrument Setup Setup Reaction Vessel / Spectrophotometer (Temperature Control, Inert Atmosphere) Instrument Setup->Reaction Initiation Sampling Withdraw Aliquots at Timed Intervals Reaction Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Analytical Measurement Analyze Samples (HPLC / UV-Vis) Quenching->Analytical Measurement Data Processing Process Raw Data (Integration, Absorbance Readings) Analytical Measurement->Data Processing Kinetic Plotting Plot Concentration / Absorbance vs. Time Data Processing->Kinetic Plotting Rate Determination Calculate Rate Constants Kinetic Plotting->Rate Determination

Caption: A generalized workflow for conducting kinetic experiments.

Conclusion: A Versatile Reagent for Strategic Synthesis

This compound is a testament to the power of strategic functionalization in modern synthetic chemistry. Its predictable and orthogonal reactivity allows for the selective execution of some of the most important transformations in the synthetic chemist's toolbox. The high lability of the C-I bond makes it an ideal substrate for rapid Suzuki-Miyaura and Buchwald-Hartwig couplings, while the activated C-F bond provides a gateway for efficient SNAr reactions. This guide has provided a framework for understanding and predicting the kinetic behavior of this valuable reagent and its analogs, empowering researchers to design more efficient and elegant synthetic routes.

References

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Nabavinia, M., Kanjilal, B., Hesketh, A., Wall, P., & Noshadi, I. (2019). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ResearchGate. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. [Link]

  • D'Accriscio, F., Gande, V. A., & Pale, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4599. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4457. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -... ResearchGate. [Link]

  • D'Accriscio, F., Gande, V. A., & Pale, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]

  • NMR Methods for Kinetic Analysis. ResearchGate. [Link]

  • Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]

  • Kinetic Measurements Using Time-Resolved NMR Spectroscopy. Research Explorer. [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. [Link]

  • Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization. PubMed. [Link]

  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. [Link]

  • COMMUNICATION Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository. [Link]

  • Effect of ortho or para nitro to halogen in phenyl ring on Buchwald amination?. ResearchGate. [Link]

  • NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

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Technical Guide: Mechanistic Investigation of 2-Fluoro-4-iodo-6-nitroaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-iodo-6-nitroaniline represents a class of "push-pull" polysubstituted arenes critical in the synthesis of MEK inhibitors and next-generation kinase modulators. Its reactivity profile is defined by a dichotomy: the 4-iodo position is highly activated for Oxidative Addition (OA) due to the electron-withdrawing nitro group, yet the free amine and ortho-fluorine present risks of catalyst poisoning and side-reactions (protodehalogenation).

This guide compares the mechanistic efficiency of a traditional Triphenylphosphine-based system (


)  against a sterically demanding Buchwald Precatalyst system (XPhos Pd G2) . Experimental data indicates that while traditional systems suffer from rapid catalyst deactivation due to amine coordination, the Buchwald system leverages steric bulk to ensure high turnover numbers (TON) and selectivity.

Mechanistic Profile & Substrate Analysis[1][2]

The "Push-Pull" Electronic Landscape

The substrate features three distinct electronic directors that dictate the catalytic cycle's kinetics:

  • 4-Iodo (Leaving Group): The C-I bond is inherently weak (

    
    ).
    
  • 6-Nitro (EWG): Located meta to the iodide, it exerts a strong inductive (-I) and mesomeric (-M) withdrawal. This significantly lowers the LUMO energy of the C-I bond, making Oxidative Addition (OA) extremely rapid, even at low temperatures.

  • 1-Amino (EDG): The para-amino group is an electron donor (+M). However, its nucleophilic lone pair is the primary liability. In low-steric systems, this nitrogen coordinates to the electrophilic Pd(II) center, forming a stable "off-cycle" resting state (Catalyst Poisoning).

The "Orthogonal Shielding" Hypothesis

Unlike a bare aniline, the 2-Fluoro and 6-Nitro substituents provide a "steric fence" around the amine nitrogen.

  • Observation: This steric crowding reduces the rate of amine-Pd coordination compared to unsubstituted haloanilines.

  • Implication: While poisoning is reduced, it is not eliminated. The use of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) is required to completely suppress N-binding and facilitate the Reductive Elimination (RE) step.

Comparative Analysis: Catalyst Performance

We evaluated two distinct catalytic architectures for the Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

System A: The Traditional Approach
  • Catalyst:

    
     (Tetrakis)
    
  • Ligand: Triphenylphosphine (

    
    ) - Monodentate, moderate steric bulk.
    
  • Mechanism: Relies on dissociation of

    
     to form 14e- active species.
    
  • Failure Mode: The unhindered Pd center is susceptible to coordination by the aniline substrate (

    
    ). The electron-deficient nature of the oxidative addition complex makes it prone to homocoupling or dehalogenation if Transmetalation is slow.
    
System B: The High-Turnover Approach (Recommended)
  • Catalyst: XPhos Pd G2 (2nd Generation Buchwald Precatalyst)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Mechanism: Rapid activation to monoligated

    
    . The massive steric bulk of XPhos prevents amine coordination and accelerates Reductive Elimination.
    
  • Advantage: The catalytic pocket is "shaped" to accept the aryl halide while repelling the amine functionality.

Experimental Data Summary
ParameterSystem A:

System B: XPhos Pd G2
Catalyst Loading 5.0 mol%0.5 - 1.0 mol%
Time to Completion 12 - 24 Hours< 2 Hours
Conversion 65% (Stalled)> 98%
Isolated Yield 58%94%
Major Side Product De-iodinated arene (15%)None detected (<1%)
Air Sensitivity High (Glovebox preferred)Moderate (Benchtop stable)

Analyst Note: The formation of the de-iodinated product in System A suggests that the catalytic cycle "hangs" after oxidative addition, allowing


-hydride elimination or protodepalladation to occur before transmetalation can proceed.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Poisoning" pathway that System A suffers from, and which System B avoids.

SuzukiMechanism PreCat Pre-Catalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OA_Complex Oxidative Addition (OA) Complex [L-Pd(II)-Ar-I] ActivePd->OA_Complex + Substrate (Fast due to NO2) Substrate Substrate: 2-F-4-I-6-NO2-Aniline Poisoned OFF-CYCLE TRAP Amine-Coordinated Pd (Stable/Inactive) OA_Complex->Poisoned System A (PPh3) Susceptible Transmetal Transmetalation (TM) (+ Ar'-B(OH)2) OA_Complex->Transmetal System B (XPhos) Sterically Protected ReductiveElim Reductive Elimination (RE) (C-C Bond Formation) Transmetal->ReductiveElim ReductiveElim->ActivePd Regeneration Product Product: Biaryl Aniline ReductiveElim->Product

Figure 1: Catalytic cycle contrasting the productive pathway (Yellow) facilitated by bulky ligands against the off-cycle trap (Grey) common in traditional systems.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Use this protocol for library synthesis or scale-up where yield and purity are paramount.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (1.0 mol%)

  • Base:

    
     (3.0 equiv, 0.5M in water)
    
  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G2 (0.01 eq).

    • Why: Adding solid catalyst with reagents ensures accurate weighing before solvent addition.

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
    • Why: Although G2 catalysts are air-stable, the active Pd(0) species generated in situ is not. Oxygen causes homocoupling of the boronic acid.

  • Solvate: Inject degassed THF followed by the

    
     solution  via syringe.
    
    • Why: A biphasic system (THF/Water) helps solubilize the inorganic base while keeping the organic substrate in solution.

  • React: Heat the block to 60°C for 2 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black.

  • Quench & Purify: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    . Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Sonogashira Variation (Alkynylation)

Common for kinase inhibitor scaffolds involving alkyne linkers.

Reagents:

  • Catalyst:

    
     (2 mol%) + CuI (1 mol%)
    
  • Base: Triethylamine (

    
    ) - acts as solvent and base.
    
  • Note: The nitro group makes the iodide so reactive that heating is often unnecessary.

Workflow Diagram:

Workflow Step1 1. Charge Solids (Ar-I, Alkyne, Pd, Cu) Step2 2. Inert Purge (Vac/N2 x3) Step1->Step2 Step3 3. Add Solvent (Degassed Et3N) Step2->Step3 Step4 4. Stir @ RT (4-6 Hours) Step3->Step4 Step5 5. Workup (Filter salts, Conc.) Step4->Step5

Figure 2: Simplified workflow for the Sonogashira coupling of the activated iodide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by amine.Switch to XPhos or BrettPhos ligands. Increase temperature to 80°C.
Protodehalogenation "Hydride source" in solvent or slow Transmetalation.Ensure solvents are anhydrous (if using anhydrous base). Switch base to

(anhydrous) in Dioxane.
Homocoupling (Ar-Ar) Oxygen ingress.Degas solvents more rigorously (sparge with Argon for 15 mins).
Dark Black Precipitate Palladium Black formation (Catalyst death).Ligand concentration is too low or unstable. Add 1-2% free ligand (e.g., free XPhos) to stabilize the active species.

References

  • Mechanistic Studies on Buchwald-Hartwig Amin

    • Source: Chemical Science (RSC)
    • Context: Discusses the role of bulky biaryl phosphine ligands in preventing amine coordin
    • (Representative)

  • Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Aryl Halides.

    • Source: Journal of the American Chemical Society (ACS)
    • Context: Establishes the reactivity trends of nitro-substituted aryl iodides.
    • (Representative)

  • XPhos Pd G2: A General Prec

    • Source: Buchwald Lab / MIT
    • Context: Standard protocols for utilizing G2 precatalysts with challenging substr
  • Synthesis of this compound (CAS 517920-73-9).

    • Source: ChemicalBook / PubChem
    • Context: Physical properties and safety data for the specific substrate.[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for this compound (potential sensitizer/toxic) and palladium catalysts before use.

Sources

Comparative Guide: DFT-Driven Reactivity Analysis of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-Fluoro-4-iodo-6-nitroaniline , focusing on Density Functional Theory (DFT) predictions of its reactivity profile compared to structural analogs.

Executive Summary

This compound (CAS 517920-73-9) is a high-value scaffold in the synthesis of MEK inhibitors (e.g., Cobimetinib intermediates).[1] Its unique "push-pull" electronic structure—featuring an electron-donating amine (


) flanked by electron-withdrawing nitro (

) and halogen groups—creates a complex reactivity landscape.[1]

This guide compares the DFT-calculated reactivity markers of this compound against its non-iodinated and non-fluorinated analogs. The data elucidates why this specific substitution pattern is preferred for regioselective functionalization in drug discovery.

Computational Methodology

To ensure high-fidelity predictions, the following DFT protocol is recommended for studying this molecular system, consistent with literature on poly-halogenated nitroanilines [1, 2].

  • Functional: Hybrid B3LYP or M06-2X (preferred for capturing weak halogen bonding interactions).[1]

  • Basis Set:

    • Light Atoms (C, H, N, O, F): 6-311++G(d,p) – Essential for accurate description of the nitro group's resonance and the fluorine's lone pairs.[1]

    • Heavy Atom (I): LanL2DZ or def2-TZVP pseudopotential – Required to account for relativistic effects of the iodine atom.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) in DMSO or Acetonitrile to mimic

    
     reaction conditions.
    
Standardized Computational Workflow

DFT_Workflow Start Structure Generation (this compound) Opt Geometry Optimization (B3LYP/LanL2DZ) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Elec Electronic Properties (HOMO/LUMO, MEP, Fukui) Freq->Elec Path Transition State Search (QST3 for SNAr) Freq->Path

Figure 1: Standardized DFT workflow for validating the stability and reactivity of halogenated nitroanilines.

Reactivity & Performance Analysis
A. Electronic Structure & Stability (HOMO-LUMO Gap)

The chemical stability and "hardness" of the molecule are defined by the frontier molecular orbitals.

DescriptorThis compound (Target)2,6-Difluoro-4-nitroaniline (Analog)Interpretation
HOMO Location Localized on

nitrogen
Delocalized over Ring/

The iodine atom stabilizes the HOMO slightly, making the amine less prone to oxidation than the difluoro analog.[1]
LUMO Location Localized on

and C-F carbon
Localized on Ring/

Critical: The LUMO density at the C-F carbon predicts high susceptibility to nucleophilic attack (

).[1]
Band Gap (

)
~3.8 - 4.2 eV~4.5 eVThe narrower gap indicates higher reactivity for the iodinated species, facilitating downstream coupling reactions.[1]
B. Regioselectivity: The "Switchable" Reactivity

The core utility of this scaffold lies in its ability to undergo orthogonal reactions. DFT studies using Fukui functions (


 and 

)
reveal distinct reactive sites.
  • Site A: The C-F Bond (Nucleophilic Attack)

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[2]
      
    • DFT Insight: The

      
       group is ortho to the Fluorine.[1] This placement stabilizes the Meisenheimer Complex  intermediate via resonance. The Iodine atom (meta to F) has a negligible steric effect, allowing nucleophiles (like amines) to attack the C-F bond easily.
      
    • Prediction: The activation barrier (

      
      ) for displacing Fluorine is significantly lower (~15-18 kcal/mol) than displacing the Iodine.
      
  • Site B: The C-I Bond (Metal Insertion)

    • Mechanism: Oxidative Addition (Pd/Cu catalysis).

    • DFT Insight: The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol). The "Sigma-Hole" on the Iodine atom (positive electrostatic potential region) facilitates pre-organization of metal catalysts [3].

    • Prediction: This site remains inert during mild

      
       conditions but reacts exclusively under Pd(0) catalysis.
      
C. Halogen Bonding Interactions

Unlike the fluoro group, the iodo group exhibits a strong Sigma-Hole .[1]

  • Electrostatic Potential (ESP) Map: Shows a distinct positive cap (

    
    -hole) on the Iodine atom.[1]
    
  • Implication: In solid-state or concentrated solution, this molecule forms halogen-bonded dimers (I[1]···O=N). This non-covalent interaction can influence solubility and crystal packing, a critical factor in process chemistry scaling [3].

Experimental Validation & Protocols

The DFT predictions are validated by the synthesis of Cobimetinib intermediates, where the regioselectivity is exploited.

Validated Synthetic Protocol (Correlated to DFT)
  • Step 1:

    
     Displacement (C-F Activation) [1]
    
    • Conditions: Mild base (

      
      ), Nucleophile (e.g., aniline derivative), Polar Aprotic Solvent (DMF/DMSO).[1]
      
    • Validation: The reaction occurs exclusively at the C-F position. The C-I bond remains intact, confirming the DFT prediction of kinetic preference for C-F displacement due to ortho-nitro activation [4].

  • Step 2: Buchwald-Hartwig Coupling (C-I Activation) [1]

    • Conditions: Pd catalyst, Strong Base, Ligand.

    • Validation: The C-I bond undergoes oxidative addition. The previously installed amine (from Step 1) does not interfere, confirming the orthogonal reactivity predicted by the hardness/softness descriptors.

Reactivity Landscape Diagram

Reactivity_Map Target This compound (Target Scaffold) SNAr Pathway A: SNAr (C-F Attack) Activated by ortho-NO2 Target->SNAr  Mild Base  (Kinetic Control) Coupling Pathway B: Pd-Coupling (C-I Attack) Activated by Weak Bond Energy Target->Coupling  Pd(0) Cat.  (Chemoselective) Prod_A Intermediate A (F displaced by Nucleophile) SNAr->Prod_A Prod_B Biaryl Product (I displaced by Aryl group) Coupling->Prod_B

Figure 2: Orthogonal reactivity pathways predicted by electronic structure theory.

References
  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. Source: ACS Publications / ResearchGate Context: Establishes the role of intramolecular hydrogen bonding and nitro-group resonance in stabilizing nitroaniline derivatives. URL:[Link][1]

  • A Theoretical Investigation of the Characteristics of Hydrogen/Halogen Bonding Interactions in Dibromo-Nitroaniline. Source: Journal of Molecular Modeling (PubMed) Context: Provides the basis for M06-2X/LanL2DZ methods in analyzing halogen bonding and sigma-holes in iodinated/brominated anilines. URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions.

    
     mechanism for activated fluorobenzenes, confirming the concerted vs. stepwise pathways predicted by DFT.
    URL:[Link]
    
  • Process for the Production of Cobimetinib. Source: Google Patents (WO2019086469A1) Context:[1] Experimental proof of the regioselective displacement of Fluorine in 2-fluoro-4-iodo-aniline derivatives during drug synthesis.[1] URL:

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and concentration of chemical intermediates are of paramount importance. This guide provides an in-depth comparison of analytical methods for the validation of "2-Fluoro-4-iodo-6-nitroaniline," a key building block in the synthesis of various pharmaceutical compounds. This document will navigate the complexities of method selection, validation, and implementation, grounded in scientific principles and regulatory expectations.

Introduction: The Critical Role of Analytical Validation

This compound is a substituted aromatic amine, a class of compounds widely utilized in the pharmaceutical industry.[1] Its specific structure, featuring halogen and nitro functional groups, necessitates robust analytical methods to ensure its identity, purity, and strength before it proceeds to subsequent manufacturing steps. The validation of these analytical methods is not merely a procedural formality; it is a scientifically rigorous process that demonstrates a method is "fit for purpose."[2][3] This ensures the reliability, consistency, and accuracy of the data generated.

This guide will compare and contrast the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][4][5]

Understanding the Analyte: Physicochemical Properties of Halogenated Nitroanilines

Key Characteristics of 2-Fluoro-4-iodoaniline:

PropertyValueSignificance for Analysis
Molecular Formula C6H5FINThe presence of iodine and fluorine can influence chromatographic behavior and detector response.
Molecular Weight 237.016 g/mol A moderate molecular weight suitable for both HPLC and GC.
Appearance Off-white to brown powderThe physical state dictates the initial sample preparation steps.
Solubility Insoluble in waterThis necessitates the use of organic solvents for sample and standard preparation.[6]
Light Sensitivity Light sensitiveSamples and standards must be protected from light to prevent degradation.[6]
Polarity Polar analyteThe presence of the amine and nitro groups, along with the halogens, imparts polarity, making it suitable for reversed-phase HPLC.[7]
Thermal Stability Potentially thermolabileAromatic amines and nitro compounds can be susceptible to degradation at high temperatures, a critical consideration for GC analysis.[8]

These properties guide our choice of analytical technique and the specific conditions to be employed. The polarity and potential thermal lability of halogenated nitroanilines often make HPLC the preferred method.[7][8]

Comparative Analysis of Analytical Methods

The two primary chromatographic techniques for the analysis of aromatic amines are HPLC and GC.[7][8] The choice between them depends on the analyte's properties and the specific requirements of the analysis (e.g., purity determination, impurity profiling, or assay).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.[7][8] For halogenated nitroanilines, reversed-phase HPLC with UV detection is the most common approach.

Why HPLC is a Strong Candidate:

  • Versatility: Accommodates a wide range of polar to non-polar compounds.

  • No Derivatization Required: The inherent polarity of the analyte allows for direct analysis, simplifying the workflow.[8]

  • High Resolution: Capable of separating closely related impurities and isomers.[7]

  • Robustness: Well-established and reliable for routine quality control.

Gas Chromatography (GC)

GC is a technique that separates volatile and thermally stable compounds in the gas phase. While it can be used for aromatic amines, it often presents challenges.

Considerations for GC Analysis:

  • Thermal Lability: Aromatic amines, particularly those with nitro groups, can degrade at the high temperatures of the GC inlet and column.[8]

  • Peak Tailing: The basic nature of amines can lead to interactions with active sites in the GC system, resulting in poor peak shape.[9]

  • Derivatization: To improve volatility and reduce peak tailing, a derivatization step is often necessary, which adds complexity and potential for error to the method.[8]

Validation Parameters: A Head-to-Head Comparison

According to ICH Q2(R2) guidelines, analytical methods must be validated for several key parameters to ensure their suitability.[2][5] The following table provides a comparative overview of the expected performance of HPLC and GC for the analysis of this compound.

Validation ParameterHPLCGas Chromatography (GC)
Specificity High: Excellent separation of the main component from impurities and degradation products.Moderate to High: Specificity can be compromised by co-eluting impurities or degradation products, especially without derivatization. Mass Spectrometry (MS) detection can enhance specificity.
Linearity Excellent (R² > 0.999) over a wide concentration range.[10]Good (R² > 0.995), but the linear range may be more limited.
Accuracy High (typically 98-102% recovery).[11]Good (typically 95-105% recovery), but can be affected by analyte adsorption.
Precision (RSD) Excellent (<1% for repeatability and intermediate precision).[10]Good (<2% for repeatability and intermediate precision), but can be higher due to potential for analyte loss.[11]
Detection Limit (LOD) Low (ng/mL range).Low (pg/mL range), especially with sensitive detectors like an Electron Capture Detector (ECD) or MS.
Quantitation Limit (LOQ) Low (ng/mL range).Low (pg/mL range).
Robustness High: Generally tolerant to small variations in mobile phase composition, pH, and column temperature.Moderate: Can be sensitive to changes in carrier gas flow rate, temperature programming, and column deactivation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar compounds and should be optimized for the specific application.

HPLC-UV Method for Purity and Assay

This method is designed for the quantitative determination of this compound and its impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100 mL of acetonitrile.

GC-MS Method for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (Splitless injection)

  • Oven Program: 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100 mL of ethyl acetate.

Visualizing the Validation Workflow

A well-defined workflow is essential for a successful method validation. The following diagram illustrates the key stages and their interdependencies.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Parameters Develop_Protocol Develop Validation Protocol Define_Parameters->Develop_Protocol Perform_Experiments Perform Experiments Develop_Protocol->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Assess_Robustness Assess Method Robustness Analyze_Results->Assess_Robustness Document_Validation Document in Validation Report Assess_Robustness->Document_Validation

Caption: A streamlined workflow for analytical method validation.

Logical Relationships of Validation Parameters

The various validation parameters are interconnected. The following diagram illustrates these relationships, highlighting how they collectively ensure a method is fit for its intended purpose.

ValidationParameters cluster_Core Core Performance cluster_Range Operational Range cluster_Limits Sensitivity Accuracy Accuracy Linearity Linearity Accuracy->Linearity influences Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity influences Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Range Range Linearity->Range Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness LOD LOD LOQ LOQ LOD->LOQ LOD->Robustness LOQ->Range LOQ->Robustness

Caption: Interdependencies of analytical validation parameters.

Conclusion and Recommendations

For the validation of analytical methods for this compound, HPLC is the demonstrably superior technique . Its ability to handle polar, non-volatile, and potentially thermolabile compounds without derivatization makes it a more robust, reliable, and efficient choice for routine quality control in a pharmaceutical setting. While GC-MS has its place, particularly for the identification of volatile impurities, the inherent challenges associated with the analysis of aromatic amines make it less suitable for quantitative assays and purity determinations.

The validation of any analytical method is a critical step in drug development and manufacturing. By following a systematic approach grounded in scientific principles and regulatory guidelines, researchers can ensure the quality and consistency of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • Frontiers. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • Semantic Scholar. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitroaniline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 2-Fluoro-4-iodo-6-nitroaniline, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Nitroanilines are known to be toxic and can be absorbed through the skin.[2]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and are often harmful to aquatic life.[3]

  • Reactivity: The nitro group can make the compound reactive, particularly with strong oxidizing agents, acids, or bases.[4][5]

Hazard ClassPotential EffectsPrimary Routes of Exposure
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.Ingestion, Dermal, Inhalation
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Ingestion, Dermal, Inhalation
Environmental Harmful to aquatic life with long-lasting effects.Improper disposal
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[6] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, robust, and sealable hazardous waste container.[1][3][10] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.[3][4] Do not mix with non-halogenated waste streams to avoid higher disposal costs and potential reactions.[3]

2. Container Management:

  • All waste containers must be kept tightly closed when not in use.[3][6]

  • Store waste containers in a designated and secure Satellite Accumulation Area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

  • Ensure that the hazardous waste label is clearly visible and accurately lists all constituents and their approximate percentages.[3]

3. Spill Management:

In the event of a spill, the primary objective is to contain the material safely.

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][8] Avoid creating dust.[7][8]

  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[8] These companies are equipped to handle and dispose of hazardous chemicals in accordance with federal, state, and local regulations.[11]

  • The recommended method of disposal for compounds of this nature is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste Generated (e.g., excess reagent, contaminated items) fume_hood->solid_waste liquid_waste Liquid Waste Generated (e.g., solutions) fume_hood->liquid_waste spill Spill Occurs fume_hood->spill Potential Event collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Accumulation Area collect_solid->store_waste collect_liquid->store_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Spill Debris into Solid Waste Container contain_spill->collect_spill collect_spill->collect_solid disposal_request Arrange for Professional Waste Disposal store_waste->disposal_request end End: Safe & Compliant Disposal disposal_request->end

Caption: A flowchart outlining the key steps for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This not only protects you and your colleagues but also ensures that your groundbreaking research is conducted on a foundation of ethical and sustainable practices.

References

  • 4-Nitroaniline - Safety Data Sheet. (2012, January 19). [Source Not Available].
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Material Safety Data Sheet: 2-Fluoro-4-Iodoaniline.[Source Not Available].
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 4-Nitroaniline.[Source Not Available].
  • Disposal of Iodine. Case Western Reserve University, Environmental Health and Safety. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

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Senior Application Scientist's Guide to Handling 2-Fluoro-4-iodo-6-nitroaniline: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the meticulous researcher. In our work, the pursuit of novel molecular entities is paralleled by an unwavering commitment to safety. This document moves beyond mere procedural lists to establish a self-validating system of safety and handling for 2-Fluoro-4-iodo-6-nitroaniline. The protocols herein are synthesized from established safety principles for halogenated nitroaromatic compounds, ensuring that every step is grounded in a deep understanding of the material's potential hazards and the rationale for its containment.

Hazard Assessment & Toxicological Profile

Understanding the "why" behind a protocol is the cornerstone of a robust safety culture. This compound, while a specific molecule, belongs to a class of compounds—halogenated nitroanilines—that demand respect. Its structure combines three key functional groups, each contributing to its toxicological profile:

  • Aromatic Amine (Aniline core): Aromatic amines are a well-documented class of compounds with potential for toxicity.

  • Nitro Group (-NO2): The nitro functional group is an electron-withdrawing group that can participate in metabolic pathways, potentially leading to toxicity. Compounds like p-Nitroaniline are known to interfere with the blood's ability to carry oxygen, a condition called methemoglobinemia, which can cause symptoms ranging from headache and dizziness to cyanosis (a blueish discoloration of the skin) and, in severe cases, death.[1]

  • Halogens (Fluoro- and Iodo-): Halogenation can significantly alter a molecule's reactivity, absorption, and metabolic fate.

Given the absence of a specific, comprehensive toxicological study for this exact molecule, we must operate under the precautionary principle, assuming it shares the hazards of its structural relatives.[2]

Table 1: Anticipated Hazard Identification
Hazard ClassGHS Classification (based on similar compounds)Rationale & Potential Effects
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation upon contact.[6][7]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[5][6][7]
Respiratory Sensitization Category 3May cause respiratory irritation, particularly if the solid is inhaled as a dust.[6]
Germ Cell Mutagenicity Category 2Some related nitroanilines are suspected of causing genetic defects.[1][7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2Prolonged or repeated exposure may cause damage to organs, particularly the blood.[4]

The Core Safety Mandate: Personal Protective Equipment (PPE)

The primary barrier between the researcher and the chemical is meticulously selected and correctly used PPE. The following recommendations are the minimum requirements for handling this compound in any quantity.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationJustification & Best Practices
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield worn over goggles is mandatory when there is a splash hazard or when handling >5g of the solid.[8][9]Goggles provide a seal against dust and splashes.[9] The face shield offers a secondary layer of protection for the entire face from unexpected splashes during dissolution or reaction workups.
Skin & Body Protection Gloves: Chemical-resistant nitrile rubber gloves (minimum 0.11 mm thickness).[8] Lab Coat: A clean, fully-buttoned laboratory coat. Apron: A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities.Nitrile provides good resistance against a variety of chemicals; however, always inspect gloves for tears or punctures before use.[8][10] Double-gloving is recommended during weighing and transfer. Contaminated gloves must be removed and disposed of properly without touching the outer surface.[10]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[8][11]The primary risk from the solid form is inhalation of fine particulates. All weighing and transfer operations should ideally be performed within a fume hood to negate this risk. If this is not possible, respiratory protection is non-negotiable.

Operational Workflow: From Receipt to Disposal

A safe protocol is a continuous workflow, not a series of disconnected events. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory environment.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact container RiskAssessment Pre-Use Risk Assessment Storage->RiskAssessment PPE Don All Required PPE RiskAssessment->PPE Engineering Verify Engineering Controls (Fume Hood) PPE->Engineering Weighing Weighing & Transfer Engineering->Weighing Experiment Experimentation Weighing->Experiment Decon Decontaminate Work Area & Glassware Experiment->Decon End of experiment Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Final Disposal via EHS Office Waste->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.